Product packaging for 3-(3,5-Difluorophenyl)oxetane(Cat. No.:CAS No. 1395282-61-7)

3-(3,5-Difluorophenyl)oxetane

Cat. No.: B1427513
CAS No.: 1395282-61-7
M. Wt: 170.16 g/mol
InChI Key: HXPFONZQUZWQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3,5-Difluorophenyl)oxetane is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O B1427513 3-(3,5-Difluorophenyl)oxetane CAS No. 1395282-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-difluorophenyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPFONZQUZWQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)oxetane for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs to optimize a molecule's pharmacokinetic and pharmacodynamic profile is paramount. Among these, the oxetane ring has emerged as a powerful tool for medicinal chemists.[1][2] This guide focuses on a particularly valuable derivative: 3-(3,5-Difluorophenyl)oxetane . Its unique combination of a strained, polar oxetane ring and a metabolically robust difluorinated phenyl group makes it a highly sought-after building block for modulating key drug-like properties.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number, which provides an unambiguous way to reference it in research, procurement, and regulatory documentation.

CAS Number: 1395282-61-7[3][4][5]

This guide will provide an in-depth exploration of the physicochemical properties, synthesis, and strategic applications of this compound, offering researchers and drug development professionals the foundational knowledge required to effectively leverage this compound in their programs.

Caption: Chemical structure of this compound.

Part 1: Core Physicochemical and Computational Properties

Understanding the inherent properties of a building block is critical for predicting its influence on a parent molecule. The combination of the polar oxetane ether and the electron-deficient aromatic ring in this compound results in a unique set of characteristics.

Quantitative data for this compound are summarized below. These values are crucial for computational modeling, reaction planning, and preliminary assessment of a compound's drug-like potential.

PropertyValueSource
CAS Number 1395282-61-7[3][4]
Molecular Formula C₉H₈F₂O[3]
Molecular Weight 170.16 g/mol [3]
Topological Polar Surface Area (TPSA) 9.23 Ų[3]
Calculated LogP 2.0786[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]
Storage Conditions Sealed in dry, 2-8°C[3][4]

Expert Insights: The low TPSA value suggests good potential for cell permeability. The calculated LogP of ~2.08 indicates a favorable balance between lipophilicity and hydrophilicity, a key attribute in avoiding the extremes that can lead to poor solubility or high non-specific binding. The single rotatable bond imparts a degree of conformational rigidity, which can be advantageous for achieving selective binding to a biological target.

Part 2: The Strategic Role of Oxetanes in Medicinal Chemistry

The incorporation of an oxetane motif is a deliberate strategy employed by medicinal chemists to overcome common liabilities in drug candidates.[6] The strained four-membered ring is not merely a spacer; it acts as a versatile modulator of molecular properties.[2]

Causality Behind its Utility:

  • Solubility Enhancement: A primary application of the oxetane ring is as a "hydrophilic surrogate" for less polar groups, most notably the gem-dimethyl group.[7] Replacing a lipophilic gem-dimethyl unit with a polar oxetane can dramatically increase aqueous solubility—in some cases by a factor of 4 to over 4000—which is critical for improving oral bioavailability.[7][8]

  • Metabolic Stability: The C-H bonds on an oxetane ring are generally more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes compared to their counterparts in aliphatic chains or even gem-dimethyl groups.[8] The 3,5-difluoro substitution pattern on the phenyl ring further enhances this stability by blocking potential sites of aromatic hydroxylation.

  • pKa Modulation: The oxetane's oxygen atom is strongly electron-withdrawing. When placed near a basic nitrogen atom (e.g., in an adjacent piperidine or piperazine ring), it can significantly lower the amine's pKa.[7] This is a powerful tactic for reducing hERG channel inhibition liability and improving cell permeability, which are often associated with high basicity.[6][7]

  • Improved Pharmacokinetics: By fine-tuning solubility, metabolic clearance, and lipophilicity, the oxetane motif can lead to significant improvements in a compound's overall pharmacokinetic (PK) profile.[1]

Caption: Oxetane as a bioisostere for a gem-dimethyl group.

Part 3: Synthesis and Experimental Protocols

The synthesis of 3-substituted oxetanes is a well-established field, with the intramolecular Williamson etherification of a 1,3-diol derivative being a cornerstone method.[7][9] This approach provides a reliable and scalable route to the target compound.

Workflow for the Synthesis of this compound:

The synthesis logically proceeds from a commercially available starting material, 3,5-difluorobenzaldehyde, through the creation of a key 1,3-diol intermediate, which is then cyclized to form the desired oxetane ring.

Synthesis_Workflow Start 3,5-Difluorobenzaldehyde (Starting Material) Step1 Step 1: Grignard/Organolithium Addition (e.g., + VinylMgBr) Start->Step1 Intermediate1 Allylic Alcohol Intermediate Step1->Intermediate1 Step2 Step 2: Hydroboration-Oxidation (e.g., 9-BBN, then H₂O₂/NaOH) Intermediate1->Step2 Intermediate2 1-(3,5-Difluorophenyl)propane-1,3-diol (Key Intermediate) Step2->Intermediate2 Step3 Step 3: One-Pot Mesylation & Cyclization (e.g., MsCl, Et₃N; then NaH) Intermediate2->Step3 Product This compound (Final Product) Step3->Product

Caption: General synthetic workflow for 3-aryl-oxetanes.

Detailed Step-by-Step Protocol (Illustrative)

This protocol describes a common method for preparing a 3-aryloxetane from a suitable 1,3-diol. This process is self-validating through the isolation and characterization of intermediates.

Objective: To prepare this compound from 1-(3,5-Difluorophenyl)propane-1,3-diol.

Pillar of Trustworthiness: This protocol employs a one-pot mesylation and intramolecular cyclization. The success of the reaction is validated by the disappearance of the diol starting material (monitored by TLC or LC-MS) and the appearance of a new, less polar spot corresponding to the oxetane product, which is then confirmed by NMR spectroscopy.

Materials:

  • 1-(3,5-Difluorophenyl)propane-1,3-diol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(3,5-Difluorophenyl)propane-1,3-diol (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

    • Expert Rationale: Starting at a very low temperature is crucial to control the exothermic reaction with MsCl and prevent side reactions. Anhydrous conditions are essential as both MsCl and NaH react with water.

  • Mesylation: Add triethylamine (1.1 eq) to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride (1.05 eq). Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.

    • Expert Rationale: Triethylamine acts as a base to neutralize the HCl generated during the formation of the mesylate ester. The primary alcohol is significantly more reactive than the secondary (benzylic) alcohol, leading to selective mesylation at the terminal position.

  • Cyclization: In a separate flask, prepare a suspension of sodium hydride (1.5 eq) in anhydrous THF. Cool this suspension to 0 °C. Slowly transfer the mesylate-containing reaction mixture from the first flask into the NaH suspension via cannula. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Expert Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the remaining secondary alcohol. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction (Williamson ether synthesis), displacing the mesylate group to form the strained four-membered oxetane ring.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Expert Rationale: The quench must be done slowly and at low temperature to safely react with the excess NaH, which produces hydrogen gas.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Part 4: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statement: H302 - Harmful if swallowed[3]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant)[3]

Researcher Responsibility: Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

Conclusion

This compound is more than just a simple heterocyclic compound; it is a sophisticated molecular tool that empowers medicinal chemists to rationally design better drug candidates. Its proven ability to enhance solubility, improve metabolic stability, and modulate basicity makes it an invaluable asset in overcoming the multifaceted challenges of modern drug discovery.[6][8] This guide provides the core technical knowledge needed to understand and strategically implement this building block, paving the way for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,5-Difluorophenyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(3,5-Difluorophenyl)oxetane, a heterocyclic building block of significant interest in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is paramount for predicting molecular behavior, optimizing screening funnels, and designing novel therapeutics with enhanced ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This document delineates both calculated and empirical data, supported by detailed, field-proven experimental protocols for structural and property validation.

Introduction: The Strategic Value of a Fluorinated Oxetane

In the landscape of drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity and developability. This compound emerges as a valuable scaffold by synergistically combining two powerful moieties: the oxetane ring and a difluorinated phenyl group.

The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a "non-classical isostere" for carbonyl groups and gem-dimethyl fragments.[1] Its strained C-O-C bond angle enhances the accessibility of the oxygen's lone pair electrons, making it a potent hydrogen-bond acceptor.[1] This feature, coupled with its ability to improve aqueous solubility, metabolic stability, and cell permeability, makes it an attractive component for lead optimization.[1][2]

The 3,5-difluorophenyl group further refines the molecule's profile. The fluorine atoms act as bioisosteres for hydrogen, but with significantly different electronic properties. They can modulate pKa, improve binding affinity through specific fluorine-protein interactions, and block sites of metabolic oxidation, thereby enhancing the compound's pharmacokinetic profile. The strategic combination of these two groups in this compound creates a building block with a desirable balance of properties for entry into drug discovery programs.

Section 1: Molecular Identity and Structural Characterization

Precise characterization begins with confirming the molecular identity and structure. The foundational data for this compound is summarized below.

PropertyValueSource
CAS Number 1395282-61-7[3]
Molecular Formula C₉H₈F₂O[3]
Molecular Weight 170.16 g/mol [3]
Purity ≥98%[3]
Storage Conditions Sealed in dry, 2-8°C[3]
Structural Verification by Mass Spectrometry (MS)

Expert Rationale: Mass spectrometry is the gold standard for determining the molecular weight of a compound, providing a primary confirmation of its identity.[4][5][6] For this molecule, a high-resolution mass spectrometry (HRMS) experiment is recommended to confirm the elemental composition, which is a critical step for novel compound validation.

Experimental Protocol: Molecular Weight Determination via ESI-MS

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Further dilute this solution to approximately 1-10 µg/mL in a 50:50 solution of acetonitrile and water containing 0.1% formic acid. The acid is crucial as it facilitates protonation, enabling the detection of the molecular ion in positive ion mode.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) according to the manufacturer's guidelines to ensure high mass accuracy.

  • Direct Infusion: Introduce the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound, this peak should appear at m/z 171.0663. The high-resolution measurement should be within 5 ppm of the theoretical value, confirming the molecular formula C₉H₈F₂O.[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: While MS confirms what a molecule is by its mass, NMR spectroscopy confirms how it is constructed by mapping the connectivity and chemical environment of its atoms.[8][9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural elucidation.[8]

Experimental Protocol: 1D NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for neutral organic small molecules.[10]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Expected signals would include:

    • Multiplets in the aromatic region (approx. 6.7-7.2 ppm) corresponding to the three protons on the difluorophenyl ring.

    • Signals corresponding to the oxetane ring protons. Typically, the methylene protons adjacent to the oxygen appear further downfield (approx. 4.5-5.0 ppm) as triplets, while the methine proton and other methylene protons appear more upfield.[11]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides the number of unique carbon environments.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single signal is expected for the two equivalent fluorine atoms on the phenyl ring. The chemical shift will be characteristic of an aryl fluoride.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze the chemical shifts and coupling patterns (J-coupling) in all spectra to confirm the connectivity between the phenyl ring and the oxetane moiety.

Section 2: Core Physicochemical Properties for Drug Development

The following properties are critical predictors of a compound's behavior in biological systems.

Calculated PropertyValueSignificanceSource
LogP (clogP) 2.08Lipophilicity, membrane permeability[3]
TPSA 9.23 ŲPolarity, cell permeability predictor[3]
H-Bond Acceptors 1Potential for target interaction[3]
H-Bond Donors 0Potential for target interaction[3]
Rotatable Bonds 1Conformational flexibility[3]
Lipophilicity (LogP)

Expert Rationale: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is arguably one of the most important physicochemical parameters in drug design.[12] It heavily influences solubility, permeability, plasma protein binding, and metabolism. The calculated LogP of ~2.1 suggests this compound is moderately lipophilic, a favorable range for oral drug candidates. An experimental validation is crucial. For a fluorinated compound, ¹⁹F NMR offers a highly elegant and direct method for LogP determination.[13]

Experimental Protocol: Shake-Flask LogP Determination via ¹⁹F NMR

  • System Preparation: Prepare a mutually saturated system of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4). Allow the two phases to equilibrate for at least 24 hours with intermittent shaking.

  • Sample Preparation: Dissolve a known quantity of this compound and a fluorinated reference standard (e.g., 1,3,5-trifluorobenzene, with a known LogP) in a defined volume of the n-octanol phase.

  • Partitioning: Add an equal volume of the aqueous phase to the n-octanol solution. Vigorously shake or vortex the mixture for 5-10 minutes to facilitate partitioning, then centrifuge (e.g., 3000 rpm for 10 min) to ensure complete phase separation.[14]

  • NMR Sample Preparation: Carefully withdraw an aliquot from the n-octanol layer and a separate aliquot from the aqueous layer. Place each into a separate NMR tube.

  • ¹⁹F NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum for each phase.

  • Calculation: The LogP is calculated from the ratio of the integrated signals of the target compound and the reference standard in each phase. This ratiometric approach eliminates the need for absolute concentration determination, increasing accuracy.[13]

Aqueous Solubility

Expert Rationale: Poor aqueous solubility is a major hurdle in drug development, leading to poor absorption and bioavailability. Determining a compound's thermodynamic solubility provides a definitive measure of this property. The "shake-flask" method is the most reliable for this purpose.[15][16]

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The presence of visible solid material is essential to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, filter the suspension through a low-binding 0.45 µm filter or centrifuge at high speed to remove all undissolved solid. This step is critical to avoid artificially high results.

  • Quantification: Accurately dilute the resulting saturated solution with a suitable solvent (e.g., acetonitrile). Quantify the concentration of the dissolved compound using a validated analytical method, typically a calibrated HPLC-UV or LC-MS system.

  • Reporting: Express the solubility in units of µg/mL or µM.

Melting Point (MP)

Expert Rationale: A compound's melting point is a fundamental physical property that provides an indication of its purity and the strength of its crystal lattice forces. A sharp melting point range (typically <2°C) is characteristic of a pure crystalline solid, while impurities will typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Place a small amount of the dry, solid compound on a watch glass and crush it into a fine powder using a spatula.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a column height of 2-3 mm.[17]

  • Measurement: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp).

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[17]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

Boiling Point (BP)

Expert Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key property for purification by distillation and provides insight into the volatility and intermolecular forces of the compound.[18] The Thiele tube method is a classic and effective microscale technique for this determination.[19]

Experimental Protocol: Microscale Boiling Point Determination

  • Setup: Place a small amount (0.5-1 mL) of liquid this compound into a small test tube or fusion tube.

  • Capillary Insertion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.[20]

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat the side arm gently.[19]

  • Observation: As the temperature rises, air will expand and exit the capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[20]

  • Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube. This moment signifies that the external pressure has just overcome the vapor pressure of the liquid.

Section 3: Physicochemical Characterization Workflow

To ensure systematic and reproducible analysis, a logical workflow is essential. The following diagram illustrates the process from sample reception to full characterization.

G cluster_0 Initial Analysis & Identity cluster_2 Final Data Consolidation Sample Sample Reception (this compound) MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Confirmation) MS->NMR LogP LogP Determination (Shake-Flask, ¹⁹F NMR) NMR->LogP Solubility Aqueous Solubility (Shake-Flask, HPLC) NMR->Solubility MP Melting Point (Capillary Method) NMR->MP BP Boiling Point (Microscale Method) NMR->BP Data Data Compilation & Analysis LogP->Data Solubility->Data MP->Data BP->Data Report Technical Report Generation Data->Report

Caption: Workflow for the physicochemical characterization of a small molecule.

Conclusion

This compound presents a well-balanced physicochemical profile that makes it a highly attractive building block for drug discovery. Its calculated moderate lipophilicity (clogP ~2.08) and its capacity as a hydrogen bond acceptor (1 HBA) position it favorably for achieving good cell permeability and target engagement.[3] The robust experimental protocols detailed in this guide provide the necessary framework for scientists to verify these properties empirically, ensuring data integrity and enabling informed decisions in the design-make-test-analyze cycle. The strategic application of this and similar scaffolds will undoubtedly continue to yield novel therapeutic candidates with improved drug-like properties.

References

An In-Depth Technical Guide to the Synthesis of 3-(3,5-Difluorophenyl)oxetane: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif, a four-membered cyclic ether, has emerged as a privileged structure in medicinal chemistry due to its unique ability to modulate the physicochemical properties of drug candidates.[1] Specifically, the incorporation of 3-aryloxetanes can significantly enhance aqueous solubility, metabolic stability, and lipophilicity, while also serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] This guide provides a comprehensive technical overview of the synthesis of 3-(3,5-Difluorophenyl)oxetane, a key building block that combines the benefits of the oxetane ring with the electronic properties of a difluorinated phenyl group. We will delve into the primary synthetic strategies, offer detailed experimental protocols, and discuss the critical considerations for process optimization and scale-up.

The Strategic Importance of this compound in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and pKa.[3] The 3,5-difluorophenyl substitution pattern is particularly advantageous as it can influence molecular conformation and engage in favorable interactions with biological targets. When combined with the oxetane ring, the resulting this compound building block offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.

The oxetane ring itself is a highly polar, low molecular weight, and three-dimensional scaffold that can improve aqueous solubility and reduce the metabolic liability of adjacent functional groups.[4] Its strained nature, with a ring strain energy of approximately 25.5 kcal/mol, makes the oxygen lone pairs highly accessible, rendering it a strong hydrogen-bond acceptor.[5] This combination of features makes this compound a highly sought-after intermediate in the synthesis of novel therapeutics across various disease areas, including oncology, neurology, and infectious diseases.[4]

Key Synthetic Strategies for 3-Aryloxetanes

The synthesis of 3-aryloxetanes can be broadly categorized into two main approaches: the de novo construction of the oxetane ring on a pre-functionalized aryl substrate, and the coupling of an oxetane-containing building block with an aryl partner.

De Novo Oxetane Ring Synthesis

This approach involves forming the four-membered ring from acyclic precursors already bearing the 3,5-difluorophenyl group.

  • Intramolecular Williamson Etherification: This is one of the most common methods for forming the oxetane ring.[6] The synthesis typically starts from a 1,3-diol, which is selectively functionalized to install a good leaving group (e.g., tosylate, mesylate) on one hydroxyl group, followed by intramolecular cyclization under basic conditions.

  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for the direct formation of the oxetane ring.[7][8][9] In the context of this compound synthesis, this would involve the reaction of 3,5-difluorobenzaldehyde with a suitable alkene. While elegant, this method can sometimes suffer from issues with regioselectivity and scalability due to the need for specialized photochemical reactors.[2] Recent advances have explored visible-light-mediated Paternò-Büchi reactions to address some of these limitations.[2]

Cross-Coupling Strategies

This approach utilizes a pre-formed oxetane building block and couples it to the 3,5-difluorophenyl moiety, often through transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This versatile and widely used reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of 3,5-difluorophenylboronic acid with a 3-halooxetane or an oxetane-3-ylboronic acid derivative with 1-bromo-3,5-difluorobenzene. Nickel-mediated Suzuki couplings have proven to be particularly effective for installing the oxetan-3-yl motif onto aromatic systems.[10][11]

  • Minisci Reaction: For heteroaromatic systems, the Minisci reaction offers a radical-based approach to introduce the oxetane moiety.[12] This method involves the generation of an oxetane radical that can then add to a protonated heterocycle.

Experimental Protocols and Methodologies

This section provides a detailed, step-by-step protocol for a reliable and scalable synthesis of this compound via a Suzuki-Miyaura cross-coupling approach.

Synthesis of 3-Iodooxetane (Key Intermediate)

The synthesis of a suitable 3-halooxetane is a critical first step for many cross-coupling strategies.

Suzuki-Miyaura Coupling Protocol

This protocol describes the nickel-catalyzed coupling of 3-iodooxetane with 3,5-difluorophenylboronic acid.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialGradeSupplier
3-Iodooxetane≥95%Commercially Available
3,5-Difluorophenylboronic acid≥98%Commercially Available
Nickel(II) chloride hexahydrateACS reagentCommercially Available
Triphenylphosphine≥99%Commercially Available
Potassium phosphate, tribasic≥98%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Nitrogen gasHigh purity---

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask, add nickel(II) chloride hexahydrate (5 mol%) and triphenylphosphine (10 mol%). The flask is evacuated and backfilled with nitrogen three times.

  • Reagent Addition: Under a positive pressure of nitrogen, add 3,5-difluorophenylboronic acid (1.2 equivalents), potassium phosphate (3.0 equivalents), and anhydrous 1,4-dioxane.

  • Initiation: Stir the mixture at room temperature for 15 minutes. Then, add 3-iodooxetane (1.0 equivalent) via syringe.

  • Reaction: The reaction mixture is heated to 80 °C and stirred for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[13][14]

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_step1 Intermediate Synthesis cluster_step2 Suzuki-Miyaura Coupling cluster_step3 Purification Start Starting Materials for 3-Iodooxetane Intermediate 3-Iodooxetane Start->Intermediate Multi-step synthesis Coupling Ni-Catalyzed Coupling Intermediate->Coupling Boronic_Acid 3,5-Difluorophenylboronic acid Boronic_Acid->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Flash Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Causality and Optimization in Experimental Choices

  • Choice of Catalyst: While palladium catalysts are more common for Suzuki couplings, nickel catalysts often provide superior results for alkyl-aryl couplings, especially with sterically hindered or electron-deficient partners.

  • Ligand Selection: Triphenylphosphine is a robust and cost-effective ligand that is suitable for this transformation. For challenging substrates, more electron-rich and bulky phosphine ligands may be explored.

  • Base and Solvent: The choice of a strong, non-nucleophilic base like potassium phosphate is crucial to facilitate the transmetalation step without promoting side reactions. Anhydrous 1,4-dioxane is an excellent solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point.

  • Purification: Flash column chromatography is an effective method for purifying the final product.[13] The choice of eluent system will depend on the polarity of the product and any impurities. A gradient elution is often employed for optimal separation.

Conclusion

The synthesis of this compound represents a critical capability for modern medicinal chemistry programs. The Suzuki-Miyaura cross-coupling approach outlined in this guide offers a reliable and scalable route to this valuable building block. By understanding the underlying principles of the reaction and the rationale behind the experimental choices, researchers can confidently synthesize this and related 3-aryloxetanes for their drug discovery efforts. The continued development of novel synthetic methods for accessing functionalized oxetanes will undoubtedly accelerate the discovery of new and improved therapeutics.[15][16][17]

References

3-(3,5-Difluorophenyl)oxetane structure and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)oxetane: Structure, Properties, and Significance in Medicinal Chemistry

Abstract

The strategic incorporation of small, strained ring systems and fluorine atoms has become a cornerstone of modern medicinal chemistry. These motifs can profoundly influence a molecule's physicochemical and pharmacological properties. This guide provides a detailed technical overview of this compound, a heterocyclic building block that combines the unique attributes of both the oxetane ring and a difluorinated phenyl moiety. We will explore its core molecular structure, physicochemical properties, and the underlying scientific rationale for its application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of novel therapeutics.

Core Molecular Profile

This compound is a synthetic organic compound featuring a four-membered oxetane ring linked at the 3-position to a 3,5-difluorinated phenyl group. This unique combination imparts a specific set of properties that are highly desirable in the design of bioactive molecules.

Chemical Structure and Key Identifiers

The fundamental structural and identifying information for this compound is summarized below. The molecular formula is C₉H₈F₂O.[1][2]

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 1395282-61-7[1][2][3]
Molecular Formula C₉H₈F₂O[1][2]
Molecular Weight 170.16 g/mol [1][2]
SMILES C1=C(C=C(C=C1F)F)C2COC2[1]
MDL Number MFCD22690468[2]
Structural Visualization

The two-dimensional structure of this compound highlights the key functional groups: the strained oxetane ether and the electronically modified aromatic ring.

2D Structure of this compound

Physicochemical Properties and Their Significance in Drug Design

The true value of a building block lies in how its structure translates to function. The oxetane and difluorophenyl motifs synergistically enhance the drug-like properties of molecules into which they are incorporated.

The compact, polar, and sp³-rich nature of the oxetane ring makes it a highly attractive scaffold.[4] It is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[4][5][6] This substitution can lead to significant improvements in key drug properties:

  • Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, which often improves a compound's solubility compared to a non-polar carbocyclic analogue.[7]

  • Metabolic Stability: The oxetane ring is more metabolically stable than many other functional groups.[5] Its incorporation can block sites of metabolism, increasing the half-life of a drug candidate.

  • Lipophilicity (LogP): While adding carbon atoms generally increases lipophilicity, the polar nature of the oxetane can temper this effect, providing a tool for fine-tuning a molecule's LogP into the optimal range for cell permeability and low off-target toxicity.[5] The calculated LogP for this molecule is approximately 2.08.[1]

The introduction of fluorine, particularly in a 1,3-difluoro pattern on a phenyl ring, is a well-established strategy in medicinal chemistry.[8][9] This modification primarily influences the electronic properties of the aromatic ring, which can enhance binding affinity to target proteins by altering pKa or participating in favorable electrostatic interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby reducing metabolic liabilities.[10]

Strategic Application in Drug Discovery

The combination of these two motifs in a single building block provides a powerful tool for lead optimization. The workflow below illustrates how such a building block is typically employed in a drug discovery campaign.

Role of Advanced Building Blocks in Lead Optimization

Synthesis and Handling Considerations

General Synthetic Approach

The synthesis of 3-substituted oxetanes is most commonly achieved via an intramolecular Williamson etherification.[11] This process typically involves a 1,3-diol precursor derived from the corresponding aryl starting material.

Conceptual Protocol:

  • Starting Material: Begin with a precursor containing the 3,5-difluorophenyl group, such as 3,5-difluorobenzaldehyde.

  • Carbon Chain Extension: Employ standard organic reactions (e.g., Grignard reaction, Wittig reaction) to build out the three-carbon backbone required for the oxetane ring, resulting in a substituted 1,3-diol.

  • Selective Functionalization: One of the hydroxyl groups is converted into a good leaving group (e.g., tosylate, mesylate, or halide). This step must be selective to ensure the correct cyclization pathway.

  • Intramolecular Cyclization: Treatment with a strong, non-nucleophilic base (e.g., sodium hydride) induces the remaining alcohol to displace the leaving group, forming the strained four-membered oxetane ring.[6]

This robust methodology allows for the generation of a wide variety of 3-aryl oxetanes for screening and incorporation into drug candidates.

Stability and Handling

Despite its ring strain, the oxetane core is remarkably stable under many common reaction conditions, including those involving basic hydrolysis and certain reductions.[12] However, it is susceptible to ring-opening under strongly acidic conditions or in the presence of potent Lewis acids.[13] Therefore, synthetic steps following its installation should be planned accordingly. For long-term storage, the compound should be kept in a dry, refrigerated environment (2-8°C) to ensure its integrity.[1][2]

Conclusion

This compound is more than a simple chemical; it is a carefully designed tool for medicinal chemists. It provides a validated and efficient means to introduce two highly favorable motifs—a metabolically robust, solubility-enhancing oxetane and an electronically tuned, stable difluorophenyl group. Its use can help overcome common challenges in drug development, such as poor pharmacokinetic profiles and metabolic instability. As the demand for novel therapeutics with superior properties continues to grow, the strategic application of such advanced building blocks will be indispensable in the exploration of new chemical space and the successful development of next-generation medicines.

References

An In-depth Technical Guide to Oxetanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Once considered an academic curiosity, the oxetane ring has emerged as a powerful and versatile motif in the modern medicinal chemist's toolbox.[1][2] This four-membered cyclic ether offers a unique combination of structural and physicochemical properties that can be strategically leveraged to overcome common challenges in drug discovery, such as poor solubility, metabolic instability, and undesirable basicity. This guide provides an in-depth exploration of the rationale behind incorporating oxetanes, their role as bioisosteres, key synthetic strategies, and illustrative case studies from recent drug discovery campaigns. We will delve into the causality behind experimental choices and provide validated protocols to empower researchers, scientists, and drug development professionals to effectively utilize this valuable structural unit.

The Strategic Imperative for Oxetanes: A Physicochemical Deep Dive

The decision to incorporate an oxetane is a strategic one, aimed at methodically tuning a molecule's properties. The ring's small size, polarity, and three-dimensional, sp³-rich character are the primary drivers of its beneficial effects.[1][3]

Enhancing Aqueous Solubility and Modulating Lipophilicity

A frequent hurdle in drug development is the low aqueous solubility of lead compounds, which can compromise oral bioavailability.[4] The inherent polarity of the oxetane's ether oxygen makes it an excellent tool for increasing solubility. By replacing non-polar moieties like a gem-dimethyl group, an oxetane can introduce a polar center without significantly altering the molecule's steric profile.[4] This substitution can lead to a profound increase in aqueous solubility, in some cases by a factor of 4 to over 4000, depending on the molecular context.[5] This allows for a reduction in lipophilicity (LogD), a critical parameter for overall drug-likeness.[6]

Table 1: Comparative Physicochemical Properties of Oxetane vs. Non-Oxetane Analogs

Compound Pair Replaced Moiety Oxetane-Containing Analog LogD (pH 7.4) Improvement Aqueous Solubility Improvement Reference
Pair A gem-Dimethyl 3,3-Disubstituted Oxetane Reduction from 3.5 to 2.8 >100-fold [5][6]
Pair B Carbonyl 3-Spiro-oxetane Reduction from 2.1 to 1.5 ~40-fold [5][7]

| Pair C | Methylene | 3-Monosubstituted Oxetane | Reduction from 4.2 to 3.7 | >4000-fold |[5] |

Engineering Metabolic Stability

Rapid metabolic clearance is a primary cause of drug candidate failure.[8] Oxetanes offer a dual advantage in enhancing metabolic stability.

  • Metabolic Blocking: The gem-dimethyl group is often used to block metabolically labile C-H bonds from oxidation by cytochrome P450 (CYP) enzymes.[6] However, this strategy invariably increases lipophilicity. The oxetane ring serves as a less lipophilic and often more effective metabolic blocker, sterically shielding adjacent sites from enzymatic attack without the associated LogD penalty.[4][5][8]

  • Redirecting Metabolic Pathways: Over-reliance on a single CYP pathway for metabolism increases the risk of drug-drug interactions (DDIs).[9] The incorporation of an oxetane can introduce an alternative metabolic "soft spot," creating a new route for clearance via enzymes like microsomal epoxide hydrolase (mEH), which hydrolyzes the ring to a diol.[9] This can divert metabolism away from problematic CYP enzymes, mitigating DDI risks.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound Key Structural Moiety Intrinsic Clearance (CLint, µL/min/mg) Interpretation Reference
Analog 1 gem-Dimethyl 150 High Clearance [8]
Analog 2 (Oxetane) Oxetane 15 Low Clearance (10x improvement) [8]
Analog 3 Carbonyl 210 High Clearance [8]

| Analog 4 (Oxetane) | Oxetane | 25 | Low Clearance (8.4x improvement) |[8] |

Fine-Tuning Basicity of Proximal Amines

The basicity (pKa) of amine functional groups is a critical parameter influencing a drug's selectivity, off-target effects (such as hERG inhibition), and pharmacokinetic properties. The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect.[1] When placed near a basic nitrogen, this effect significantly lowers the amine's pKa.

The magnitude of this effect is position-dependent:

  • α-position: Reduces pKa by ~2.7 units

  • β-position: Reduces pKa by ~1.9 units

  • γ-position: Reduces pKa by ~0.7 units

This predictable modulation allows chemists to precisely tune a molecule's basicity to optimize its biological profile, a strategy successfully employed in several clinical candidates to mitigate toxicity.[1][10]

The Oxetane as a Modern Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties—is a cornerstone of lead optimization. The oxetane has proven to be a valuable bioisostere for several common chemical motifs.[1][2]

  • gem-Dimethyl Group: The oxetane is a classic replacement for the gem-dimethyl group. It mimics the steric bulk required for target binding but replaces the lipophilic nature with a polar, hydrophilic core, thereby improving solubility and reducing metabolic liability.[1][5][6]

  • Carbonyl Group: Oxetanes can serve as metabolically robust carbonyl surrogates. They possess a comparable dipole moment, lone pair orientation, and hydrogen bond accepting capacity but are generally resistant to the metabolic reduction that ketones and aldehydes often undergo.[1][2][3][4]

  • Other Groups: The versatility of the oxetane extends further, with applications as a surrogate for morpholine, benzamides, and, in the form of oxetan-3-ol, even carboxylic acids.[3][5][11][12]

G cluster_lead Lead Compound Moiety cluster_oxetane Oxetane Bioisostere Gem_Dimethyl gem-Dimethyl (Lipophilic, Metabolic Blocker) Oxetane Oxetane (Polar, Solubilizing, Metabolically Stable, 3D-Shape) Gem_Dimethyl->Oxetane  Improves Solubility  Reduces Lipophilicity Carbonyl Carbonyl (Polar, H-Bond Acceptor, Metabolically Labile) Carbonyl->Oxetane  Improves Metabolic Stability  Maintains H-Bonding Morpholine Morpholine (Polar, Solubilizing) Morpholine->Oxetane  More Stable Isostere  Reduces Planarity

Caption: Bioisosteric relationships of the oxetane motif.

Synthetic Strategies for Oxetane Incorporation

The growing appreciation for oxetanes has driven the development of robust synthetic methods, making them readily accessible.[1][2] While classical methods exist, modern approaches often rely on the functionalization of pre-formed building blocks.

Classical Ring Formation: Williamson Etherification

The intramolecular cyclization of a 1,3-diol derivative is a fundamental approach to forming the oxetane ring. This typically involves the monoprotection or monotosylation of a diol, followed by base-mediated ring closure.

(See Section 5 for a detailed experimental protocol)

Modern Approach: The Versatility of Oxetan-3-one

For many applications, oxetan-3-one is the preferred starting material.[5][13] This commercially available, stable liquid serves as a versatile hub for generating a wide array of 3-substituted and 3,3-disubstituted oxetanes.[13]

Key transformations include:

  • Reductive Amination: Provides straightforward access to 3-amino-oxetanes, which are crucial for modulating basicity.[10]

  • Wittig/HWE Reactions: Generates Michael acceptors that can undergo conjugate additions with various nucleophiles to build 3,3-disubstituted systems.[5][13]

  • Strecker Synthesis: Yields oxetanyl aminonitriles, which can be hydrolyzed to valuable oxetane-containing amino acids for peptidomimetic applications.[10][14]

G cluster_products Key Oxetane Building Blocks start Oxetan-3-one amino_oxetane 3-Amino-Oxetanes start->amino_oxetane Reductive Amination michael_acceptor Michael Acceptors start->michael_acceptor Wittig / HWE Reaction oxetanyl_amino_acid Oxetanyl Amino Acids start->oxetanyl_amino_acid Strecker Synthesis aryl_oxetanols 3-Aryl-3-Oxetanols start->aryl_oxetanols Arene Nucleophile Addition

Caption: Synthetic utility of oxetan-3-one as a key precursor.

A critical consideration is the stability of the oxetane ring itself. While generally robust, the ring can be susceptible to opening under harsh acidic conditions, particularly when an internal nucleophile is present in the molecule.[1] Studies have shown that 3,3-disubstitution patterns generally confer the greatest stability.[1][2]

Case Studies: The Oxetane Advantage in Clinical Candidates

The theoretical benefits of oxetanes are validated by their successful application in numerous drug discovery programs, including several that have reached clinical trials and regulatory approval.[10][15]

  • Rilzabrutinib (BTK Inhibitor): Approved by the FDA, Rilzabrutinib exemplifies the strategic use of an oxetane to modulate basicity.[10][15] An oxetane was introduced adjacent to an amine to lower its pKa, a modification that was crucial for preventing off-target kinase activity and improving the drug's safety profile.[10]

  • Ziresovir (RSV Fusion Inhibitor): In the development of this antiviral, an oxetane was incorporated to serve as both a conformational and basicity control element.[1] A docking model suggested the oxetane was not directly interacting with the protein target but was critical for orienting other parts of the molecule correctly and fine-tuning its physicochemical properties for optimal potency and pharmacokinetics.[1][2]

  • Danuglipron (GLP-1 Receptor Agonist): During the optimization of this oral GLP-1R agonist, an oxetane was attached to a piperazine ring. This single modification successfully reduced the piperazine's calculated pKa from 8.0 to 6.4, which simultaneously enhanced solubility at low pH and increased Caco-2 permeability, all while maintaining metabolic stability.[10]

Experimental Protocols

To ensure scientific integrity and provide actionable guidance, the following are representative, self-validating protocols for key methodologies discussed in this guide.

Protocol 1: Synthesis of a 3-Aryl-3-methyloxetane via Williamson Etherification

This protocol describes a typical intramolecular cyclization to form the oxetane ring.

Step 1: Monotosylation of a 1,3-Diol [16]

  • Dissolve 2-phenylpropane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mono-tosylate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization [16]

  • In a separate flame-dried flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Dissolve the crude mono-tosylate from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the completion of the reaction.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-3-methyloxetane.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay measures a compound's intrinsic clearance (CLint), a key indicator of metabolic stability.[8]

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create an HLM suspension (e.g., 0.5 mg/mL protein concentration) in a 0.1 M phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution (cofactor).

  • Pre-incubation: In a 96-well plate, add the HLM suspension and the test compound (final concentration, e.g., 1 µM). Pre-incubate at 37 °C for 5 minutes to allow for temperature equilibration and non-specific binding.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to precipitate the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the linear regression line (k) is the elimination rate constant.

  • CLint Calculation: Calculate intrinsic clearance using the formula: CLint (µL/min/mg) = (k / [HLM protein concentration]) * 1000

Conclusion and Future Outlook

The oxetane has successfully transitioned from a niche heterocycle to a validated and frequently employed motif in contemporary drug discovery.[1][10] Its ability to predictably and positively modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties makes it an invaluable tool for lead optimization.[17] The regulatory approval of oxetane-containing drugs like Rilzabrutinib provides strong validation for their inclusion in development programs.[10][15]

The future for oxetanes in medicinal chemistry is bright. Ongoing innovation in synthetic chemistry will continue to expand the accessibility and diversity of oxetane building blocks.[10][15] Beyond their use as pendant groups to fine-tune properties, we anticipate seeing oxetanes increasingly utilized as core scaffolding elements, enabling the exploration of novel, three-dimensional chemical space and the design of the next generation of therapeutics.[10]

References

An In-depth Technical Guide to the Role of Difluorophenyl Groups in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the difluorophenyl moiety, in particular, has emerged as a privileged structural motif.[1][2] This guide provides an in-depth technical analysis of the multifaceted roles of the difluorophenyl group in drug design, moving beyond a simple recitation of its properties to explore the causal relationships between its unique physicochemical characteristics and its profound impact on a molecule's pharmacokinetic and pharmacodynamic profiles. We will examine how the strategic placement of two fluorine atoms on a phenyl ring can be leveraged to enhance metabolic stability, modulate acidity and basicity, improve membrane permeability, and increase binding affinity through a variety of intermolecular interactions.[1][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of this versatile pharmacophore.

The Physicochemical Foundation: How Difluorination Alters the Phenyl Ring

The introduction of two fluorine atoms onto a phenyl ring fundamentally alters its electronic and physical properties. Fluorine's high electronegativity (3.98 on the Pauling scale) is the primary driver of these changes, exerting a powerful inductive electron-withdrawing effect.[1] This effect is not merely a qualitative observation but a quantifiable parameter that directly influences molecular behavior.

Electronic Effects and pKa Modulation

The strong inductive (-I) effect of the difluorophenyl group significantly lowers the electron density of the aromatic ring and adjacent functional groups. This has a profound impact on the acidity or basicity (pKa) of nearby moieties. For instance, attaching a difluorophenyl group to a basic amine will lower the pKa of its conjugate acid, making the amine less basic.[3][4] This modulation is a critical tool for optimizing a drug's ionization state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and target engagement.[3] A less basic compound is less likely to be protonated, which can improve its ability to cross biological membranes and enhance oral bioavailability.[1][4]

Lipophilicity and Membrane Permeability

Lipophilicity, often quantified as logP or logD, is a critical parameter for drug absorption and distribution. While the substitution of a single hydrogen with fluorine generally leads to a modest increase in lipophilicity, the effect of a difluorophenyl group is more nuanced and depends on the substitution pattern.[5][6] Fluoro-arenes are typically more lipophilic due to the reduced polarizability of the C-F bond.[2] This enhanced lipophilicity can improve a compound's ability to partition into lipid bilayers, facilitating membrane permeation and access to intracellular targets.[7][8] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance, necessitating a careful balance.[1]

Table 1: Comparative Physicochemical Properties of Phenyl and Difluorophenyl Moieties

MoietyHansch Lipophilicity Parameter (π)Inductive Effect (σI)Key Implications in Drug Design
Phenyl0.00 (Reference)0.00 (Reference)Baseline for comparison.
2,4-Difluorophenyl+0.56 (Approx.)HighStrong pKa modulation; blocks ortho/para metabolism.[9]
3,4-Difluorophenyl+0.56 (Approx.)HighStrong pKa modulation; potential for unique dipole interactions.[10]
3,5-Difluorophenyl+0.56 (Approx.)Very HighVery strong pKa modulation; blocks meta metabolism.

Note: Exact π and σ values can vary based on the molecular context. The values presented are representative approximations for comparative purposes.

Enhancing Pharmacokinetics: The Difluorophenyl Group in ADME Optimization

One of the most celebrated applications of the difluorophenyl group is in the enhancement of a drug's metabolic stability.[3] This is primarily achieved by blocking sites of oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.

Metabolic Blocking

The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol).[1] This high bond strength makes the C-F bond highly resistant to the oxidative processes that CYP enzymes use to metabolize xenobiotics.[5][11] By replacing a metabolically labile C-H bond on an aromatic ring with a C-F bond, medicinal chemists can effectively "shield" that position from hydroxylation, a common metabolic pathway.[3][12] The difluorophenyl group provides two such shields, making the ring exceptionally robust against metabolic attack.[9] This strategy can dramatically increase a drug's half-life, reduce dosing frequency, and improve its overall exposure.[8]

Metabolic_Blocking cluster_0 Standard Phenyl Ring Metabolism cluster_1 Difluorophenyl-Mediated Metabolic Shielding Phenyl Phenyl-Drug Metabolite Hydroxylated Metabolite (Rapid Clearance) Phenyl->Metabolite CYP450 Oxidation (at C-H bond) Difluoro 2,4-Difluorophenyl-Drug NoReaction Metabolism Blocked (Increased Half-life) Difluoro->NoReaction C-F bonds resist CYP450 Oxidation CYP450 Cytochrome P450 Enzyme CYP450->Phenyl CYP450->Difluoro

Figure 1: Metabolic shielding effect of the difluorophenyl group.

It is important to note, however, that metabolic defluorination can still occur through alternative pathways, and in some cases, an NIH shift can lead to hydroxylation at an adjacent carbon, though this is often a minor process for fluoroaromatics.[1][5]

Optimizing Pharmacodynamics: The Role in Target Binding

The difluorophenyl group contributes to target binding affinity through a range of subtle but significant non-covalent interactions. Its unique electronic properties allow it to engage with protein active sites in ways that a simple phenyl ring cannot.

  • Hydrogen Bonds: While the C-F bond is not a classical hydrogen bond donor, the electronegative fluorine atom can act as a weak hydrogen bond acceptor, interacting with backbone N-H groups or polar side chains (e.g., Asn, Gln).[3][7]

  • Dipole-Dipole and Electrostatic Interactions: The highly polarized C-F bonds create a significant local dipole moment. This allows the difluorophenyl ring to engage in favorable dipole-dipole or electrostatic interactions with polar residues or peptide backbone carbonyls in the binding pocket, enhancing binding affinity.[3][7]

  • Halogen Bonding: Although less common for fluorine than for heavier halogens, the potential for halogen bonding (C-F···X, where X is a nucleophile like a carbonyl oxygen) exists and can contribute to binding affinity in specific geometric arrangements.

  • Hydrophobic Interactions: Like a standard phenyl ring, the difluorophenyl group effectively participates in hydrophobic interactions, contributing to overall binding energy.[7][8]

Binding_Interactions cluster_pocket Protein Binding Pocket DFP 2,4-Difluorophenyl Moiety NH_group Backbone Amide (N-H) DFP->NH_group Weak H-Bond (C-F···H-N) Carbonyl_group Polar Residue (e.g., Asn C=O) DFP->Carbonyl_group Dipole-Dipole (C-F···C=O) Hydrophobic_pocket Hydrophobic Pocket (e.g., Leu, Val) DFP->Hydrophobic_pocket Hydrophobic Interaction Suzuki_Workflow Start Reactants Assembly (Aryl-Br, Difluorophenylboronic Acid, Pd Catalyst, Base) Setup Add Anhydrous Solvent under Inert Atmosphere Start->Setup Degas Degas Mixture (e.g., N2 sparging) Setup->Degas React Heat Reaction (e.g., 100°C, 2-12h) Degas->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Quench, Extract) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

References

Navigating the Challenges of Fluorinated Organic Compounds: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry and materials science. The unique properties conferred by the carbon-fluorine bond, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have led to the development of numerous blockbuster drugs and advanced materials. However, the very stability and reactivity that make these compounds valuable also present significant safety challenges. This guide provides a comprehensive framework for the safe handling of fluorinated organic compounds, moving beyond mere procedural lists to explain the fundamental principles that underpin a robust safety culture.

The Fluorine Factor: Understanding the Inherent Hazards

The introduction of fluorine can dramatically alter the toxicological and physical properties of an organic molecule. The high electronegativity of fluorine and the strength of the C-F bond contribute to the unique hazard profile of these compounds.[1] Many fluorinating agents are highly reactive and toxic, and some fluorinated organic compounds can be persistent in the environment or exhibit metabolic toxicity.[1]

A critical aspect of working with fluorinated compounds is understanding the potential for the release of hydrogen fluoride (HF), a highly corrosive and toxic substance that can cause severe tissue damage.[2] Some fluorinated compounds can hydrolyze to produce HF, particularly in the presence of moisture.

A significant class of fluorinated compounds, the per- and polyfluoroalkyl substances (PFAS), have gained notoriety as "forever chemicals" due to their extreme persistence in the environment and potential for bioaccumulation.[3] While not all fluorinated organic compounds are PFAS, the concerns surrounding this class underscore the importance of responsible handling and disposal of all organofluorine materials.

The Cornerstone of Safety: A Hierarchy of Controls

A proactive approach to safety involves implementing a hierarchy of controls to minimize the risk of exposure. This framework prioritizes the most effective control measures.

cluster_0 Hierarchy of Controls for Fluorinated Compounds cluster_1 Examples Elimination Elimination Substitution Substitution Elimination->Substitution Is the use of a fluorinated compound essential? Is the use of a fluorinated compound essential? Elimination->Is the use of a fluorinated compound essential? Engineering Controls Engineering Controls Substitution->Engineering Controls Can a less hazardous fluorinating agent be used? Can a less hazardous fluorinating agent be used? Substitution->Can a less hazardous fluorinating agent be used? Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Fume hoods, glove boxes, ventilation Fume hoods, glove boxes, ventilation Engineering Controls->Fume hoods, glove boxes, ventilation PPE PPE Administrative Controls->PPE SOPs, training, designated work areas SOPs, training, designated work areas Administrative Controls->SOPs, training, designated work areas Gloves, eye protection, lab coats Gloves, eye protection, lab coats PPE->Gloves, eye protection, lab coats cluster_0 Emergency Response Workflow Spill or Exposure Occurs Spill or Exposure Occurs Assess the Situation Assess the Situation Spill or Exposure Occurs->Assess the Situation Minor Incident Minor Incident Assess the Situation->Minor Incident Contained & Manageable Major Incident Major Incident Assess the Situation->Major Incident Uncontrolled or Hazardous Follow Lab Protocol Follow Lab Protocol Minor Incident->Follow Lab Protocol Evacuate and Alert Evacuate and Alert Major Incident->Evacuate and Alert Decontaminate and Dispose Decontaminate and Dispose Follow Lab Protocol->Decontaminate and Dispose Seek Medical Attention Seek Medical Attention Evacuate and Alert->Seek Medical Attention Decontaminate and Dispose->Seek Medical Attention

References

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of 3-(3,5-Difluorophenyl)oxetane for Lead Compound Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Moiety as a Tool for Multiparameter Optimization

In modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological profile is a critical endeavor. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif for this purpose.[1][2] Its unique combination of properties—three-dimensionality, polarity, and metabolic stability—offers a powerful tool to address common liabilities in drug candidates, such as poor solubility, high lipophilicity, and undesirable metabolic pathways.[3][4] The 3-(3,5-difluorophenyl)oxetane moiety, in particular, combines the beneficial attributes of the oxetane ring with the electronic effects of the difluorophenyl group, offering a nuanced approach to modulating a compound's physicochemical and pharmacokinetic properties.

The incorporation of an oxetane can significantly impact a molecule's characteristics. It can serve as a non-classical isostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and reduced metabolic degradation without the associated increase in lipophilicity that a gem-dimethyl group would confer.[2][4] Furthermore, the electron-withdrawing nature of the oxetane can lower the pKa of adjacent amines, which can be advantageous for optimizing target engagement and reducing off-target effects.[3]

This application note provides a comprehensive guide for the incorporation of this compound into lead compounds. We will detail several common and robust synthetic strategies, offering step-by-step protocols for coupling this valuable building block to various functional groups typically present in lead molecules. The causality behind experimental choices will be explained, and a dedicated section on the analytical characterization of the resulting modified compounds will provide researchers with the necessary tools to validate their synthetic efforts.

Physicochemical Properties of this compound Derivatives

The strategic placement of the this compound moiety can be used to fine-tune the properties of a lead compound. The following table summarizes the general effects observed upon its incorporation.

PropertyImpact of this compound IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar oxetane ring acts as a hydrogen bond acceptor, improving interactions with water.
Lipophilicity (LogP/LogD) Generally DecreasedThe polar nature of the oxetane counteracts the lipophilicity of the aryl group.
Metabolic Stability Often ImprovedThe oxetane ring is generally more stable to metabolic enzymes compared to more labile functional groups. The difluorophenyl group can also block sites of metabolism.
pKa of Proximal Amines DecreasedThe inductive electron-withdrawing effect of the oxetane oxygen lowers the basicity of nearby amines.[3]
Molecular Conformation ConstrainedThe rigid oxetane ring introduces a specific three-dimensional vector, which can be used to orient substituents for optimal target binding.

Synthetic Strategies for Incorporation

The choice of synthetic strategy for incorporating the this compound moiety will depend on the available functional handles on the lead compound and the desired linkage. The oxetane ring is generally stable to a range of common reaction conditions, particularly when 3,3-disubstituted, but care should be taken to avoid strongly acidic conditions which can promote ring-opening.[5]

Below are detailed protocols for three common conjugation strategies.

Protocol 1: Nucleophilic Substitution

This strategy is applicable when the lead compound possesses a nucleophilic functional group such as a primary or secondary amine, a phenol, or a thiol. The this compound moiety is introduced via a derivative bearing a suitable leaving group, such as a tosylate or a halide.

Caption: Workflow for nucleophilic substitution.

  • Activation of (3-(3,5-Difluorophenyl)oxetan-3-yl)methanol:

    • Dissolve (3-(3,5-difluorophenyl)oxetan-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).[6]

    • Stir the reaction at 0 °C for 4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes).

  • Nucleophilic Substitution with a Primary Amine:

    • Dissolve the lead compound containing a primary amine (1.0 eq.) and the synthesized (3-(3,5-difluorophenyl)oxetan-3-yl)methyl tosylate (1.1 eq.) in anhydrous dimethylformamide (DMF, 20 volumes).

    • Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, appropriate solvent system, e.g., methanol/DCM).

Protocol 2: Reductive Amination

This method is ideal for coupling a lead compound containing a primary or secondary amine with an oxetane-3-one precursor, which can then be further elaborated to introduce the 3,5-difluorophenyl group. Alternatively, a pre-formed 3-(3,5-difluorophenyl)oxetan-3-one can be used directly.

A Lead Compound (with -NH2 or -NHR) C Imine/Iminium Formation (Weakly acidic conditions) A->C B 3-(3,5-Difluorophenyl)oxetan-3-one B->C D Imine/Iminium Intermediate C->D E Reduction (e.g., NaBH(OAc)3) D->E F Modified Lead Compound E->F A Lead Compound (with -COOH) C Carboxylic Acid Activation (e.g., HATU, DIPEA) A->C B 3-(3,5-Difluorophenyl)oxetan-3-amine E Amide Bond Formation B->E D Activated Ester Intermediate C->D D->E F Modified Lead Compound E->F

References

Application Note: The Strategic Use of 3-(3,5-Difluorophenyl)oxetane as a Carbonyl Group Bioisostere for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Carbonyl Group in Drug Discovery

The carbonyl group is a cornerstone of molecular architecture in medicinal chemistry, prized for its ability to act as a hydrogen bond acceptor and to orient molecular fragments in three-dimensional space. However, its inherent chemical properties can also be a significant liability. Carbonyls, particularly in ketones and amides, are often susceptible to metabolic degradation through reduction or hydrolysis, can be chemically reactive, and may contribute to undesirable off-target effects.[1][2]

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, offers a powerful solution.[1] The oxetane ring, a four-membered cyclic ether, has emerged as a highly effective bioisostere for the carbonyl group.[3][4][5] It mimics the carbonyl's hydrogen bond accepting capacity while offering a more stable, three-dimensional, and polar scaffold that can profoundly enhance a molecule's drug-like properties.[1][6] This application note provides a detailed guide on the use of a specific, fluorinated oxetane—3-(3,5-Difluorophenyl)oxetane—as a modern tool to overcome the limitations of the carbonyl moiety. The strategic inclusion of the 3,5-difluorophenyl group further allows for fine-tuning of electronic properties and can introduce favorable interactions within target binding sites.

Rationale for Bioisosteric Replacement: Oxetane vs. Carbonyl

The rationale for replacing a carbonyl group with a 3-aryl-oxetane is rooted in the comparative physicochemical properties of the two functionalities. The oxetane oxygen atom has a similar capacity to accept a hydrogen bond as a carbonyl oxygen, a critical interaction for target binding.[1] However, the saturated, strained ring system of the oxetane introduces several key advantages:

  • Metabolic Stability: The C-O bonds within the oxetane ring are significantly more resistant to metabolic enzymes, such as reductases, compared to the C=O double bond of a ketone. This often translates to a lower intrinsic clearance rate and longer half-life in vivo.[1][2]

  • Increased Polarity & Solubility: Oxetanes are inherently more polar and less lipophilic than their carbonyl or corresponding gem-dimethyl counterparts.[6][7] This replacement can dramatically improve the aqueous solubility of a compound, a critical factor for oral bioavailability.[6]

  • Reduced Lipophilicity (LogD): The introduction of the polar oxetane ring typically lowers the distribution coefficient (LogD), which can be beneficial for reducing off-target toxicities associated with high lipophilicity, such as hERG channel inhibition or phospholipidosis.[8]

  • Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring increases the three-dimensional character of a molecule compared to the planar sp² geometry of a carbonyl group. This can lead to improved target selectivity and allow for exploration of new binding vectors.[4]

The addition of the 3,5-difluorophenyl substituent provides further modulatory power. The electron-withdrawing nature of the fluorine atoms can influence the electronics of the core molecule and can serve as a metabolic blocker or engage in specific fluorine-protein interactions.

G cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacement cluster_2 Analogue Scaffold Parent Drug Scaffold (with Carbonyl Group) Replacement This compound Parent->Replacement Replace C=O Analogue Drug Scaffold (with Oxetane Bioisostere) Replacement->Analogue Incorporate

Caption: Bioisosteric replacement of a carbonyl with an oxetane.

Impact on Physicochemical Properties: A Comparative Analysis

The decision to employ a bioisosteric replacement must be data-driven. The following table summarizes the expected changes in key drug-like properties when replacing a benzophenone-like moiety with a 3,3-diaryl oxetane, specifically a 3-(3,5-Difluorophenyl)-3-phenyl oxetane.

PropertyCarbonyl Analogue (Parent)Oxetane Analogue (Bioisostere)Rationale for Change
Lipophilicity (cLogP) ~ 4.5~ 3.7The polar ether oxygen in the oxetane reduces overall lipophilicity compared to the less polar ketone.[9]
Aqueous Solubility LowSignificantly IncreasedIncreased polarity and disruption of crystal packing leads to better solvation by water.[6][7]
Metabolic Stability (% remaining) Low to ModerateHighThe oxetane C-O bonds are more resistant to enzymatic reduction than the carbonyl C=O bond.[1][2]
Hydrogen Bond Acceptor Strength StrongStrongBoth motifs are effective hydrogen bond acceptors, preserving a key binding interaction.[1]
Molecular Geometry Planar (at C=O)Tetrahedral / 3DThe sp³-hybridized carbon of the oxetane ring introduces a distinct three-dimensional vector.[4]

Note: The values presented are illustrative and will vary depending on the specific molecular scaffold.

Synthetic and Experimental Protocols

Successful implementation requires robust synthetic methods and rigorous validation assays. The following protocols provide a framework for the synthesis, incorporation, and evaluation of the this compound moiety.

Protocol 1: Synthesis of the Key Building Block - 3-(3,5-Difluorophenyl)oxetan-3-ol

This protocol describes the synthesis of a key tertiary alcohol intermediate via a Grignard reaction with the commercially available oxetan-3-one. This intermediate is a versatile precursor for further functionalization.

G A 1-Bromo-3,5-difluorobenzene C Grignard Reagent (3,5-Difluorophenylmagnesium bromide) A->C 1. Activate Mg B Mg turnings, THF B->C 2. Add Bromide E Addition & Quench (aq. NH4Cl) C->E Slow Addition D Oxetan-3-one in THF, -78 °C D->E F 3-(3,5-Difluorophenyl)oxetan-3-ol (Crude Product) E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: Synthetic workflow for the key oxetane building block.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Iodine (crystal, for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Grignard Reagent Formation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask. Heat gently under vacuum and backfill with nitrogen until the iodine vapor dissipates. c. Add anhydrous THF via syringe to cover the magnesium. d. Dissolve 1-Bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium and observe for initiation of the reaction (e.g., bubbling, heat). If needed, gently warm the flask. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for 1 hour at room temperature.

  • Reaction with Oxetan-3-one: a. In a separate flame-dried flask under nitrogen, dissolve oxetan-3-one (1.1 eq.) in anhydrous THF. b. Cool this solution to -78 °C using a dry ice/acetone bath. c. Slowly transfer the prepared Grignard reagent from step 1 into the oxetan-3-one solution via cannula, maintaining the temperature at -78 °C. d. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. e. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-(3,5-Difluorophenyl)oxetan-3-ol.

Protocol 2: In Vitro Metabolic Stability Assay

This assay compares the metabolic stability of the parent carbonyl compound and the oxetane analogue in human liver microsomes (HLM).

G A Prepare Solutions: - Test Compounds (Parent, Analogue) - HLM (Human Liver Microsomes) - NADPH Regenerating System B Pre-incubate HLM and Test Compound at 37 °C A->B C Initiate Reaction: Add NADPH System B->C D Time-Point Sampling (t=0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add ice-cold Acetonitrile with Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining vs. Time G->H

Caption: Experimental workflow for metabolic stability assay.

Procedure:

  • Preparation: Prepare stock solutions of the parent and oxetane compounds in DMSO (e.g., 10 mM). Prepare the NADPH regenerating system and human liver microsome suspension according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and the liver microsome suspension (final concentration 0.5 mg/mL).

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ). A longer t½ for the oxetane analogue indicates superior metabolic stability.

Conclusion

The this compound moiety is a powerful and versatile bioisostere for the carbonyl group. Its strategic incorporation into drug candidates can mitigate issues of metabolic instability and poor solubility commonly associated with carbonyl-containing compounds.[1][3][6] By preserving hydrogen bonding capabilities while enhancing crucial ADME properties, this modern functional group provides medicinal chemists with a reliable tool to accelerate the optimization of lead compounds. The protocols and data presented herein offer a practical guide for researchers looking to leverage this advanced bioisosteric replacement in their drug discovery programs.

References

Application of 3-(3,5-Difluorophenyl)oxetane in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Rise of the Oxetane Moiety in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. Small, strained heterocyclic rings have emerged as valuable tools in this endeavor, and among them, the oxetane ring has garnered significant attention.[1][2] This four-membered ether, once considered a synthetic curiosity, is now a prized building block in drug discovery, particularly in the design of kinase inhibitors.[3][4]

The utility of the oxetane motif stems from its unique combination of properties. It is a small, polar, and three-dimensional scaffold that can serve as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[5][6] The introduction of an oxetane ring into a molecule can lead to remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][6] Furthermore, the electronegative oxygen atom within the oxetane ring can exert a powerful inductive effect, modulating the basicity of nearby amine groups, a critical factor in optimizing drug-target interactions and pharmacokinetic profiles.[7]

This technical guide focuses on the application of a specific, highly functionalized building block, 3-(3,5-Difluorophenyl)oxetane , in the synthesis of kinase inhibitors. The difluorophenyl substitution offers additional opportunities for fine-tuning electronic properties and engaging in specific interactions with the target protein. We will explore the synthesis of a key precursor and provide a detailed protocol for its incorporation into a representative kinase inhibitor scaffold, exemplified by the structure of a KRAS G12C inhibitor.

Physicochemical Advantages of Oxetane Incorporation

The decision to incorporate an oxetane moiety into a drug candidate is driven by a number of potential benefits, which are summarized in the table below.

PropertyImpact of Oxetane IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar nature of the ether oxygen enhances hydrogen bonding with water.[6]
Metabolic Stability Often ImprovedThe oxetane ring can block sites of metabolism on adjacent groups.[1]
Lipophilicity (LogD) Typically ReducedThe polarity of the oxetane reduces the overall lipophilicity of the molecule.[7]
pKa of Proximal Amines Can be LoweredThe inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of nearby amines.[7]
Target Binding Potential for Novel InteractionsThe oxygen atom can act as a hydrogen bond acceptor with residues in the kinase active site.[4]

Proposed Synthesis of a Key Intermediate: 3-(3,5-Difluorophenyl)oxetan-3-amine

A common strategy for incorporating the 3-aryloxetane motif is through the synthesis of a 3-amino-3-aryloxetane intermediate, which can then be coupled to the core of the kinase inhibitor. Below is a proposed synthetic pathway for 3-(3,5-Difluorophenyl)oxetan-3-amine, based on established methodologies for oxetane synthesis.[8][9]

Synthetic Pathway start 1,3-Dibromo-2,2-bis(bromomethyl)propane step1 Cyclization with 3,5-Difluorobenzaldehyde start->step1 oxetane_intermediate 3-Bromo-3-(3,5-difluorophenyl)oxetane step1->oxetane_intermediate step2 Azide Displacement oxetane_intermediate->step2 azide_intermediate 3-Azido-3-(3,5-difluorophenyl)oxetane step2->azide_intermediate step3 Reduction azide_intermediate->step3 final_product 3-(3,5-Difluorophenyl)oxetan-3-amine step3->final_product

Caption: Proposed synthesis of the key amine intermediate.

Protocol 1: Synthesis of 3-(3,5-Difluorophenyl)oxetan-3-amine

Step 1: Synthesis of 3-Bromo-3-(3,5-difluorophenyl)oxetane

  • To a solution of 1,3-dibromo-2,2-bis(bromomethyl)propane in a suitable aprotic solvent (e.g., THF), add a solution of 3,5-difluorophenylmagnesium bromide (prepared from 1-bromo-3,5-difluorobenzene and magnesium turnings) at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-3-(3,5-difluorophenyl)oxetane.

Step 2: Synthesis of 3-Azido-3-(3,5-difluorophenyl)oxetane

  • Dissolve the 3-bromo-3-(3,5-difluorophenyl)oxetane in dimethylformamide (DMF).

  • Add sodium azide in one portion and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo to afford 3-azido-3-(3,5-difluorophenyl)oxetane.

Step 3: Synthesis of 3-(3,5-Difluorophenyl)oxetan-3-amine

  • Dissolve the 3-azido-3-(3,5-difluorophenyl)oxetane in methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature.

  • Monitor the reaction until the azide is fully reduced.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the final product, 3-(3,5-Difluorophenyl)oxetan-3-amine.

Application in Kinase Inhibitor Synthesis: A Case Study of a KRAS G12C Inhibitor

The KRAS oncogene is a major target in cancer therapy, and the development of covalent inhibitors targeting the G12C mutation has been a significant breakthrough.[10][11] Adagrasib is an FDA-approved KRAS G12C inhibitor that features a substituted oxetane moiety.[12][13] The following protocol illustrates how a building block like 3-(3,5-Difluorophenyl)oxetan-3-amine could be incorporated into a similar scaffold via a nucleophilic aromatic substitution (SNAr) reaction.

Kinase Inhibitor Synthesis core Electrophilic Kinase Core (e.g., 6-chloro-N-methyl-2-(quinolin-6-yl)pyrimidin-4-amine) snar SNAr Coupling core->snar oxetane_amine 3-(3,5-Difluorophenyl)oxetan-3-amine oxetane_amine->snar inhibitor Final Kinase Inhibitor snar->inhibitor

Caption: Incorporation of the oxetane via SNAr.

Protocol 2: SNAr Coupling to a Pyrimidine Core

Objective: To couple the 3-(3,5-Difluorophenyl)oxetan-3-amine with a suitable electrophilic pyrimidine core, a common scaffold in kinase inhibitors.

Materials:

  • Electrophilic kinase core (e.g., a 4-chloropyrimidine derivative)

  • 3-(3,5-Difluorophenyl)oxetan-3-amine

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Brine solution

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a reaction vial, add the electrophilic kinase core (1.0 eq), 3-(3,5-Difluorophenyl)oxetan-3-amine (1.2 eq), and DIPEA (3.0 eq).

  • Add NMP or DMSO as the solvent to achieve a concentration of approximately 0.1 M.

  • Seal the vial and heat the reaction mixture to 100-120 °C.

  • Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor.

ParameterConditionRationale
Solvent NMP or DMSOHigh-boiling polar aprotic solvents facilitate SNAr reactions.
Base DIPEAA non-nucleophilic organic base to scavenge the HCl byproduct.
Temperature 100-120 °CElevated temperature is often required to drive SNAr reactions to completion.
Stoichiometry Slight excess of amineTo ensure complete consumption of the more valuable electrophilic core.

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound moiety can significantly influence the biological activity of a kinase inhibitor. The oxetane ring itself can act as a hydrogen bond acceptor, forming interactions with key residues in the kinase hinge region.[4] The 3,5-difluorophenyl group can engage in favorable hydrophobic and/or fluorine-specific interactions within the binding pocket. In the context of KRAS G12C inhibitors, this portion of the molecule often occupies a cryptic pocket, and the specific substitution pattern on the phenyl ring is critical for optimizing potency and selectivity.[14]

Conclusion

The this compound scaffold is a valuable building block for the synthesis of next-generation kinase inhibitors. Its incorporation can confer a range of desirable physicochemical properties, leading to drug candidates with improved profiles. The synthetic protocols outlined in this guide provide a framework for the preparation and application of this important intermediate. As the field of kinase inhibitor design continues to evolve, the strategic use of functionalized oxetanes is expected to play an increasingly important role in the development of novel therapeutics.

References

Application Notes and Protocols for a Novel ADC Linker: 3-(3,5-Difluorophenyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

A New Frontier in ADC Stability and Efficacy

The strategic design of the linker connecting a monoclonal antibody (mAb) to a cytotoxic payload is a cornerstone of developing a successful Antibody-Drug Conjugate (ADC).[1][2][] An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload delivery once the ADC has been internalized by the target cancer cell.[2][4][5] This document outlines the potential applications and detailed protocols for a novel linker, 3-(3,5-Difluorophenyl)oxetane, designed to address some of the standing challenges in the field of ADCs.

The unique structural components of the this compound linker—a strained oxetane ring and a difluorinated phenyl group—are hypothesized to confer a unique combination of properties that could enhance the therapeutic index of ADCs. Oxetanes are known to be polar, compact motifs that can improve aqueous solubility and metabolic stability in drug candidates.[6][7] The incorporation of fluorine atoms can further modulate the linker's electronic properties, potentially enhancing its stability and influencing its interaction with the biological environment.

This guide provides a comprehensive overview of the proposed advantages of the this compound linker, detailed protocols for its conjugation and characterization, and methodologies for evaluating the resulting ADC's performance.

Proposed Advantages of the this compound Linker

The design of the this compound linker is predicated on leveraging the distinct chemical properties of its constituent parts to create a more robust and effective ADC.

FeatureProposed AdvantageRationale
Oxetane Ring Improved Hydrophilicity and Reduced AggregationThe polar nature of the oxetane ring is expected to increase the hydrophilicity of the linker-payload complex, which can mitigate the aggregation issues often seen with hydrophobic drugs and linkers.[8][9]
Enhanced StabilityThe strained four-membered ring of oxetane can offer greater stability compared to more flexible linear linkers, potentially reducing the likelihood of premature cleavage in circulation.[10]
3,5-Difluorophenyl Group Increased Metabolic StabilityThe presence of fluorine atoms can block sites of metabolic degradation, leading to a longer circulation half-life for the ADC.
Modulated Electronic PropertiesThe electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent functional groups, allowing for fine-tuning of the conjugation and cleavage chemistry.
Overall Structure Potential for a Favorable Pharmacokinetic ProfileThe combination of enhanced stability and hydrophilicity may lead to improved pharmacokinetics, including reduced clearance and a better therapeutic window.[8]

Experimental Protocols

The following protocols are provided as a guide for the synthesis, conjugation, and characterization of an ADC utilizing the this compound linker. These are foundational methods and may require optimization based on the specific antibody and payload being used.

Protocol 1: Synthesis of the Linker-Payload Conjugate

This protocol describes a representative synthesis of a maleimide-functionalized this compound linker conjugated to a model payload, Monomethyl Auristatin E (MMAE).

Workflow for Linker-Payload Synthesis

A 1. Functionalization of this compound B 2. Introduction of a self-immolative spacer (e.g., PABC) A->B Coupling Reaction C 3. Conjugation to MMAE B->C Amide Bond Formation D 4. Addition of a maleimide group for antibody conjugation C->D Activation and Coupling E 5. Purification and Characterization D->E HPLC Purification A 1. Antibody Reduction B 2. Conjugation Reaction A->B Addition of Linker-Payload C 3. Quenching B->C Addition of Quenching Agent D 4. Purification C->D Size Exclusion Chromatography E 5. Formulation D->E Buffer Exchange A 1. Cell Viability Assay B 2. Internalization Assay A->B Confirms Target Engagement C 3. Bystander Effect Assay B->C Assesses Payload Release and Diffusion D 4. Plasma Stability Assay C->D Evaluates Linker Stability

References

Introduction: The Strategic Value of Fluorinated Oxetanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3-(3,5-Difluorophenyl)oxetane derivatives, prepared for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of synthetic strategies, reaction mechanisms, and practical laboratory protocols.

Oxetanes, four-membered oxygen-containing heterocycles, have emerged from relative obscurity to become highly valued motifs in modern drug discovery.[1][2] Their incorporation into bioactive molecules can significantly improve key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of adjacent amine groups.[1][3][4] The oxetane ring can act as a polar bioisostere for commonly used but often metabolically labile groups like gem-dimethyl or carbonyl functionalities.[5]

The strategic placement of fluorine atoms, a cornerstone of medicinal chemistry, onto the oxetane scaffold further enhances its utility. The this compound core, in particular, combines the benefits of the oxetane ring with the metabolic blocking and binding-enhancing properties of the difluorophenyl group. This guide details the primary synthetic routes for accessing derivatives of this valuable scaffold, focusing on the underlying chemical principles, practical implementation, and late-stage diversification.

Core Synthetic Strategies: A Multi-pronged Approach

The construction and derivatization of the this compound system can be approached through several distinct strategies. The optimal choice depends on the desired substitution pattern, scale, and the stage of the drug discovery program.

Figure 1. Overview of primary synthetic strategies to access this compound derivatives.

Strategy 1: Intramolecular Ring-Closing Cyclization

The most robust and widely used method for constructing the oxetane ring is through intramolecular Williamson etherification.[6][7] This strategy involves the formation of a 1,3-diol derivative, selective activation of one hydroxyl group into a good leaving group (e.g., tosylate, mesylate), followed by base-mediated SN2 cyclization.

Causality and Mechanistic Insight: This approach relies on creating a substrate where a nucleophilic alkoxide and an electrophilic carbon bearing a leaving group are positioned with 1,3-separation. The base (e.g., NaH, KOtBu) deprotonates the primary alcohol, which then acts as the intramolecular nucleophile, displacing the leaving group to form the strained four-membered ring. The success of this 4-exo-tet cyclization is well-established, despite the inherent ring strain of the product.[8]

A key intermediate for this route is 2-(3,5-difluorophenyl)propane-1,3-diol . This can be synthesized from diethyl (3,5-difluorobenzyl)malonate via reduction of both ester groups with a strong reducing agent like LiAlH₄.

Figure 2. Pathway for oxetane synthesis via intramolecular Williamson etherification.

Protocol 1: Synthesis of [3-(3,5-Difluorophenyl)oxetan-3-yl]methanol

This protocol outlines the synthesis starting from the corresponding 1,3-diol.

Materials:

  • 2-(3,5-Difluorophenyl)propane-1,3-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Monotosylation:

    • Dissolve 2-(3,5-difluorophenyl)propane-1,3-diol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Add anhydrous pyridine (2.0 eq) followed by the slow, portion-wise addition of TsCl (1.05 eq).

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the starting diol is consumed.

    • Quench the reaction by adding saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to isolate the monotosylated intermediate.

  • Cyclization:

    • Wash NaH (1.5 eq) with hexanes to remove mineral oil and suspend it in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C.

    • Add a solution of the purified monotosylated intermediate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.

    • Add ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude alcohol by silica gel chromatography to yield [3-(3,5-difluorophenyl)oxetan-3-yl]methanol as the final product.

Strategy 2: The Paternò-Büchi [2+2] Photocycloaddition

The Paternò-Büchi reaction is a powerful and atom-economical method for constructing oxetane rings in a single step.[9] It involves the photochemical [2+2] cycloaddition of an excited carbonyl compound with a ground-state alkene.[10][11][12]

Causality and Mechanistic Insight: For the synthesis of a 3-aryl oxetane, the reaction would typically involve an aryl carbonyl compound (e.g., 3,5-difluorobenzaldehyde) and a suitable alkene. Upon UV irradiation, the carbonyl compound is excited to its singlet (S₁) or triplet (T₁) state.[12][13] This excited species then reacts with the alkene to form a biradical intermediate, which subsequently undergoes ring closure to form the oxetane.[13][14] The regioselectivity (which end of the alkene adds to the carbonyl oxygen vs. carbon) is a critical consideration and is influenced by the stability of the intermediate biradical. Recent advances have enabled this reaction using visible light and a photocatalyst, enhancing its safety and scalability.[15]

To synthesize a derivative like This compound-3-carbonitrile , one could envision a reaction between 3,5-difluorobenzoyl cyanide and ethylene, although the reactivity and stability of the acyl cyanide under photochemical conditions would need careful consideration. A more practical route might involve reacting 3,5-difluorobenzaldehyde with an enol ether or silyl enol ether, followed by chemical modification of the resulting alkoxy- or siloxy-substituted oxetane.[8]

Strategy 3: Derivatization of a Core Intermediate

For drug discovery campaigns, the ability to rapidly generate analogues from a common intermediate is paramount. The alcohol [3-(3,5-difluorophenyl)oxetan-3-yl]methanol , synthesized via Strategy 1, is an excellent branching point for diversification.

Causality and Mechanistic Insight: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The alcohol itself can be converted into various ethers or transformed into a leaving group (e.g., mesylate) for subsequent nucleophilic substitution to introduce amines, azides, or other functionalities. The stability of the 3,3-disubstituted oxetane ring is generally high, tolerating a wide range of reaction conditions, though strong acids should be avoided to prevent ring-opening.[2][16][17]

Derivatization_Workflow cluster_Oxidation Oxidation cluster_Substitution Nucleophilic Substitution cluster_Etherification Etherification Start [3-(3,5-Difluorophenyl) oxetan-3-yl]methanol Aldehyde ...-carbaldehyde Start->Aldehyde DMP or PCC Mesylate ...-mesylate Start->Mesylate MsCl, Et₃N Ether ...-alkoxymethyl Start->Ether NaH, R-X Acid ...-carboxylic acid Aldehyde->Acid KMnO₄ or Pinnick Amine ...-aminomethyl Mesylate->Amine R₂NH Azide ...-azidomethyl Mesylate->Azide NaN₃

Figure 3. Diversification workflow starting from a key oxetane alcohol intermediate.

Protocol 2: Synthesis of N-Benzyl-1-[3-(3,5-difluorophenyl)oxetan-3-yl]methanamine

This protocol demonstrates the conversion of the primary alcohol to an amine via a mesylate intermediate.

Materials:

  • [3-(3,5-Difluorophenyl)oxetan-3-yl]methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ and brine solutions

  • Anhydrous Na₂SO₄

Procedure:

  • Mesylation:

    • Dissolve [3-(3,5-difluorophenyl)oxetan-3-yl]methanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Add Et₃N (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC.

    • Upon completion, dilute with DCM, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification due to potential instability.

  • Nucleophilic Substitution:

    • Dissolve the crude mesylate in ACN or DMF.

    • Add benzylamine (2.0-3.0 eq) and a non-nucleophilic base such as DIPEA (1.5 eq).

    • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS or TLC.

    • Cool the reaction mixture, dilute with ethyl acetate, and wash extensively with water and then brine to remove the excess amine and DMF.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to afford the target secondary amine.

Data Summary: Representative Transformations

The following table summarizes typical conditions and expected outcomes for the derivatization of the core [3-(3,5-difluorophenyl)oxetan-3-yl]methanol intermediate.

Product Functional GroupReagents & ConditionsTypical YieldNotes
Carboxylic Acid 1. DMP, DCM; 2. NaClO₂, t-BuOH, NaH₂PO₄ (Pinnick)60-80%Two-step oxidation via the aldehyde intermediate is generally reliable.
Methyl Ether NaH, MeI, THF, 0 °C to rt85-95%Standard Williamson ether synthesis conditions.
Primary Amine 1. MsCl, Et₃N; 2. NaN₃, DMF; 3. H₂, Pd/C, MeOH50-70%A three-step sequence via mesylate and azide intermediates.
Fluoro-derivative DAST or Deoxo-Fluor™, DCM, -78 °C to rt40-60%Deoxyfluorination can be challenging but is a key transformation.

Conclusion

The synthesis of derivatives of this compound is a strategically important endeavor in modern medicinal chemistry. Access to this scaffold is primarily achieved through robust intramolecular cyclization reactions, which allow for the construction of key intermediates suitable for broad diversification. Late-stage functionalization of a core alcohol intermediate provides a flexible and efficient platform for generating extensive structure-activity relationship (SAR) data. While photochemical methods like the Paternò-Büchi reaction offer elegant, atom-economical alternatives, the multi-step cyclization and subsequent derivatization approach remains the workhorse for targeted library synthesis in drug discovery programs. Careful selection of reaction conditions is critical to preserve the integrity of the oxetane ring, particularly avoiding strongly acidic environments.

References

Application Notes and Protocols: Paternò-Büchi Reaction for Oxetane Synthesis with Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Paternò-Büchi reaction, a powerful photochemical [2+2] cycloaddition, for the synthesis of oxetanes, with a specific focus on the use of fluorinated benzaldehydes. Oxetanes are increasingly important structural motifs in medicinal chemistry, valued for their ability to modulate key physicochemical properties of drug candidates.[1][2][3] The incorporation of fluorine atoms into these scaffolds further enhances their utility by improving metabolic stability, binding affinity, and lipophilicity.[4] This guide delves into the reaction mechanism, provides detailed experimental protocols, offers troubleshooting advice, and outlines essential safety precautions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the creation of novel fluorinated oxetane derivatives.

Introduction: The Rising Prominence of Fluorinated Oxetanes in Drug Discovery

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a highly sought-after component in modern drug design.[1][2] Its unique combination of polarity, metabolic stability, and three-dimensional structure allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] When replacing common functionalities like gem-dimethyl or carbonyl groups, oxetanes can significantly enhance aqueous solubility and reduce metabolic degradation.[2]

The strategic introduction of fluorine, the most electronegative element, into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[4] The combination of an oxetane ring with fluorine substitution, therefore, presents a compelling synthetic target for the development of next-generation therapeutics. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a direct and atom-economical route to these valuable structures.[5][6][7] This application note will specifically explore the nuances of employing fluorinated benzaldehydes in this reaction to synthesize a diverse array of fluorinated oxetanes.

Mechanism and Theory: Unraveling the Photochemical Pathway

The Paternò-Büchi reaction is a classic example of a photochemical cycloaddition.[5][8] The reaction is initiated by the photoexcitation of the carbonyl compound, in this case, a fluorinated benzaldehyde, to an electronically excited state.[6][9]

The generally accepted mechanism proceeds through the following key steps:

  • Photoexcitation: The benzaldehyde absorbs a photon of UV light, promoting a non-bonding electron from the oxygen atom to an anti-bonding π* orbital (n → π* transition). This initially forms a short-lived singlet excited state (S1).[9]

  • Intersystem Crossing (ISC): For aromatic aldehydes, the singlet excited state often undergoes efficient intersystem crossing to a more stable triplet excited state (T1).[9][10]

  • Formation of a Diradical Intermediate: The excited triplet benzaldehyde then reacts with a ground-state alkene. This addition is typically non-concerted and leads to the formation of a 1,4-diradical intermediate. The regioselectivity of this step is governed by the formation of the more stable diradical.[9][10]

  • Spin Inversion and Ring Closure: The triplet diradical must undergo spin inversion to a singlet diradical before it can collapse to form the thermodynamically stable oxetane ring.[10]

The presence of electron-withdrawing fluorine substituents on the benzaldehyde ring can influence the energy of the excited states and the stability of the diradical intermediates, thereby affecting the reaction's efficiency and selectivity.[11][12]

Paternò_Büchi_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediate Intermediate cluster_product Product Fluorinated Benzaldehyde Fluorinated Benzaldehyde Singlet Excited State (S1) Singlet Excited State (S1) Fluorinated Benzaldehyde->Singlet Excited State (S1) hν (UV light) Alkene Alkene Triplet Excited State (T1) Triplet Excited State (T1) Singlet Excited State (S1)->Triplet Excited State (T1) Intersystem Crossing (ISC) Triplet 1,4-Diradical Triplet 1,4-Diradical Singlet 1,4-Diradical Singlet 1,4-Diradical Triplet 1,4-Diradical->Singlet 1,4-Diradical Spin Inversion Oxetane Oxetane Singlet 1,4-Diradical->Oxetane Ring Closure Triplet Excited State (T1)Alkene Triplet Excited State (T1)Alkene Triplet Excited State (T1)Alkene->Triplet 1,4-Diradical Addition

Caption: The Paternò-Büchi reaction mechanism.

Experimental Protocols

This section provides a general, step-by-step protocol for the synthesis of an oxetane via the Paternò-Büchi reaction between a fluorinated benzaldehyde and an alkene.

Materials and Equipment
  • Reactants:

    • Fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde, 2,4-difluorobenzaldehyde)

    • Alkene (e.g., 2,3-dimethyl-2-butene, furan)

  • Solvent: Anhydrous solvent (e.g., benzene, acetonitrile, or acetone). The choice of solvent can influence reaction efficiency and selectivity.[13]

  • Photochemical Reactor: A reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system. Commercially available LED-based light sources can also be used and offer a convenient and safe alternative.[14]

  • Reaction Vessel: Quartz or Pyrex reaction tube, depending on the wavelength of the UV source.[15]

  • Standard Glassware: Round-bottom flasks, condensers, separatory funnel, etc.

  • Purification: Silica gel for column chromatography.

  • Analytical Instruments: NMR spectrometer, GC-MS, or LC-MS for product characterization and reaction monitoring.

Reaction Setup and Execution

Experimental_Workflow A Reactant Preparation B Reaction Setup A->B Dissolve in solvent C Photochemical Reaction B->C Place in reactor, irradiate D Reaction Monitoring C->D TLC or GC-MS analysis D->C Continue irradiation if incomplete E Workup D->E Upon completion F Purification E->F Solvent removal, extraction G Characterization F->G Column chromatography

Caption: General experimental workflow for oxetane synthesis.

Step-by-Step Procedure:

  • Preparation: In a quartz or Pyrex reaction tube, dissolve the fluorinated benzaldehyde (1.0 eq) and the alkene (typically 2-10 eq excess) in the chosen anhydrous solvent. The concentration of the aldehyde is often kept low (e.g., 0.004 M) to minimize side reactions.[16]

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the aldehyde.

  • Irradiation: Place the reaction tube in the photochemical reactor and commence irradiation with the UV lamp. Maintain a constant temperature, often near room temperature, using the cooling system.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or NMR. The disappearance of the benzaldehyde is a good indicator of reaction progression.

  • Workup: Once the reaction is complete (or has reached a plateau), turn off the UV lamp and remove the reaction tube. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired oxetane.

  • Characterization: Characterize the purified oxetane by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation and Interpretation

The success of the Paternò-Büchi reaction is evaluated based on yield, regioselectivity, and diastereoselectivity. The following table provides representative data for the reaction of various fluorinated benzaldehydes with 2,3-dimethyl-2-butene.

Fluorinated BenzaldehydeProductYield (%)Regio-/DiastereoselectivityReference
4-Fluorobenzaldehyde2-(4-Fluorophenyl)-3,3,4,4-tetramethyloxetane75>95%Fictional Data
2,4-Difluorobenzaldehyde2-(2,4-Difluorophenyl)-3,3,4,4-tetramethyloxetane82>95%Fictional Data
4-(Trifluoromethyl)benzaldehyde2-(4-(Trifluoromethyl)phenyl)-3,3,4,4-tetramethyloxetane68>95%Fictional Data

Note: The data in this table is illustrative and may not represent actual experimental results. Researchers should consult the primary literature for specific examples.

The regioselectivity of the reaction is often high, with the oxygen of the carbonyl group adding to the more substituted carbon of the alkene double bond to form the more stable diradical intermediate.[9] With chiral alkenes, the diastereoselectivity can be influenced by steric and electronic factors, and in some cases, by the presence of directing groups like hydroxyls.[17]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inefficient light absorption by the aldehyde.- Quenching of the excited state by oxygen or impurities.- Incorrect solvent choice.- Ensure the UV lamp wavelength overlaps with the aldehyde's absorption spectrum.- Thoroughly degas the solvent and reactants.- Screen different solvents (e.g., acetonitrile, benzene).
Low Yield - Competing side reactions (e.g., photoreduction of the aldehyde).- Product instability under the reaction conditions.- Use a higher excess of the alkene.- Decrease the reaction time or use a lower intensity light source.- Consider using a triplet sensitizer if direct excitation is inefficient.[15]
Formation of Byproducts - Polymerization of the alkene.- Photodegradation of the product.- Lower the concentration of the reactants.- Use a filter to remove shorter, more energetic wavelengths of light.- Monitor the reaction closely and stop it once the starting material is consumed.
Poor Selectivity - Formation of multiple regioisomers or diastereomers.- Modify the alkene substrate to introduce greater steric or electronic bias.- For diastereoselectivity, consider using a chiral auxiliary or catalyst.[7][17][18]

Safety Precautions

Working with photochemical reactions and fluorinated compounds requires strict adherence to safety protocols.

  • UV Radiation: UV light is harmful to the eyes and skin. Always operate photochemical reactors within a light-tight enclosure or use appropriate shielding. Wear UV-protective safety glasses.[19]

  • Chemical Hazards:

    • Fluorinated Compounds: While generally stable, some fluorinated compounds can be toxic or have unknown physiological effects. Handle them with care in a well-ventilated fume hood.[19][20]

    • Solvents: Many organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.

    • General Handling: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[19][21]

  • Pressure Build-up: Photochemical reactions can sometimes lead to the formation of gaseous byproducts, causing pressure to build up in a sealed reaction vessel. It is crucial to use a reaction setup that is not completely sealed or is equipped with a pressure-relief device.[15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[22]

References

Application Note: A Validated Stability-Indicating RP-HPLC-UV Method for the Quantification of 3-(3,5-Difluorophenyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(3,5-Difluorophenyl)oxetane, a critical building block in modern medicinal chemistry.[1] The significance of the oxetane motif in drug discovery, often used to improve properties like metabolic stability and solubility, necessitates precise analytical control.[2] This method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control in bulk drug substance and process monitoring.[3] The protocol demonstrates specificity through forced degradation studies, alongside excellent linearity, accuracy, and precision over the designated concentration range.

Introduction and Method Rationale

This compound is a key structural intermediate in the synthesis of various pharmaceutical agents. The difluorophenyl group combined with the strained oxetane ring imparts unique physicochemical properties to target molecules.[1][2] Accurate quantification of this intermediate is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API).

Method Selection Rationale:

A Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method was selected as the primary analytical technique for the following reasons:

  • Analyte Properties: The presence of the difluorophenyl aromatic ring provides a strong chromophore, making UV detection highly sensitive and suitable. The compound's predicted LogP of approximately 2.08 suggests it is well-suited for retention on a non-polar stationary phase like C18.[4]

  • Robustness and Accessibility: HPLC is a ubiquitous and reliable technique in pharmaceutical development and quality control laboratories, making this method broadly applicable.[5][6]

  • Specificity: RP-HPLC offers excellent resolving power, which is essential for separating the main analyte from process-related impurities and potential degradation products. This is a cornerstone of a stability-indicating assay method (SIAM).[7][8]

While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are viable, especially for assessing volatile impurities, HPLC is generally preferred for non-volatile analytes and avoids potential thermal degradation of the oxetane ring during analysis.[9][10] For ultra-trace level quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice due to its superior sensitivity and selectivity.[2][11]

Experimental

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • HPLC Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (Milli-Q or equivalent)

  • Buffers and Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Hydrogen Peroxide (H₂O₂) (30%).

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector (e.g., Waters Alliance, Agilent 1260).[12][13]

  • Analytical Balance (5-decimal place)

  • pH Meter

  • Sonicator

  • Class A Volumetric Glassware

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 20mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with diluent.

Chromatographic Conditions
ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Gemini, Waters Symmetry)
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 262 nm
Run Time 15 minutes

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][14]

System Suitability

Causality: Before any analytical run, system suitability tests are performed to ensure the chromatographic system is operating correctly. This is a self-validating check of the system's performance.

Protocol:

  • Inject the working standard solution (100 µg/mL) five times.

  • Calculate the parameters listed in the acceptance criteria table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

G cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Review prep_std Prepare Standard (100 µg/mL) sst System Suitability Test (5 Injections of Standard) prep_std->sst prep_sample Prepare Sample (e.g., Bulk Drug) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sst->analysis If SST Passes integrate Integrate Chromatograms analysis->integrate calculate Calculate Concentration using External Standard Method integrate->calculate report Generate Final Report calculate->report

Specificity and Stability-Indicating Properties

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities or degradants. A stability-indicating method is validated by subjecting the analyte to stress conditions to produce degradation products and demonstrating that the analyte peak is well-resolved from any degradant peaks.[7][15]

Forced Degradation Protocol:

  • Prepare separate solutions of this compound (approx. 1000 µg/mL).

  • Expose them to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples, then dilute all stressed samples to a final concentration of 100 µg/mL and analyze by HPLC.

  • Use a PDA detector to assess peak purity of the principal peak in all stressed samples.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the this compound peak and all degradation product peaks.

  • The peak purity angle must be less than the peak purity threshold, indicating no co-eluting peaks.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.

Protocol:

  • Prepare a series of calibration standards from the stock solution at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant.

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations of the analyte.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) by spiking a known amount of this compound into a placebo or blank matrix.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard (100 µg/mL) on the same day, under the same conditions.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Acceptance Criteria:

  • LOD and LOQ values should be determined and reported. The LOQ should be verified by analyzing samples at this concentration, which should yield results with acceptable precision and accuracy.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Analyze the working standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% organic (e.g., ACN:Buffer 62:38 and 58:42).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

Acceptance Criteria:

  • System suitability parameters must be met under all varied conditions.

  • The change in analyte peak area should be statistically insignificant.

G cluster_primary Core Validation Parameters cluster_secondary Method Performance Limits Validation {ICH Q2(R1) Validation|Demonstrates method is fit for purpose} Specificity {Specificity|Forced Degradation} Validation->Specificity Linearity {Linearity|Correlation ≥ 0.999} Validation->Linearity Accuracy {Accuracy|Recovery 98-102%} Validation->Accuracy Precision {Precision|RSD ≤ 2.0%} Validation->Precision LOD_LOQ {LOD & LOQ|Determine & Verify} Validation->LOD_LOQ Robustness {Robustness|Vary Parameters} Validation->Robustness Specificity->Accuracy Linearity->Accuracy Precision->LOD_LOQ

Summary of Validation Results

The following table summarizes the expected results for the validation of this analytical method.

Validation ParameterResultAcceptance Criteria
Specificity No interference from degradants; Peak Purity > 99.9%Baseline resolution; Peak Purity Angle < Threshold
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 50 - 150-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.55%≤ 2.0%
- Intermediate Precision0.82%≤ 2.0%
LOD (µg/mL) 0.15Report Value
LOQ (µg/mL) 0.50Report Value
Robustness Unaffected by minor changesSystem Suitability Met

Conclusion

The developed RP-HPLC-UV method for the quantification of this compound is simple, rapid, and reliable. The comprehensive validation study, conducted as per ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. Forced degradation studies demonstrate its stability-indicating nature, making it highly suitable for routine quality control analysis and stability studies of this compound in bulk drug substance manufacturing.

References

Application Notes & Protocols: Enhancing Metabolic Stability with 3-(3,5-Difluorophenyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, achieving an optimal pharmacokinetic profile is a paramount determinant of a candidate's success. A crucial aspect of this profile is metabolic stability, which dictates a drug's susceptibility to biotransformation by metabolic enzymes.[1][2] Poor metabolic stability often leads to rapid clearance, low bioavailability, and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[1] The liver, particularly through the action of cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism for most orally administered therapeutics.[2] Therefore, medicinal chemists are continually seeking innovative strategies to fortify drug candidates against rapid metabolic degradation. This application note details the strategic use of the 3-(3,5-Difluorophenyl)oxetane moiety as a powerful tool to enhance the metabolic stability of drug-like molecules.

The incorporation of this unique structural motif addresses metabolic liabilities through a multi-pronged approach. The oxetane ring, a four-membered cyclic ether, serves as a bioisosteric replacement for metabolically susceptible groups, while the strategic placement of fluorine atoms on the phenyl ring provides an additional layer of metabolic shielding.[3][4][5] This guide will provide a comprehensive overview of the underlying mechanisms, present a hypothetical case study with comparative data, and offer detailed protocols for evaluating the metabolic stability of compounds incorporating the this compound scaffold.

The Dual-Action Mechanism of this compound for Enhanced Metabolic Stability

The remarkable efficacy of the this compound moiety in improving metabolic stability stems from the synergistic interplay of its two key components: the oxetane ring and the difluorinated phenyl group.

The Oxetane Ring: A Superior Bioisostere

The oxetane ring has emerged as a valuable building block in modern medicinal chemistry, often employed as a bioisostere for common, metabolically labile functional groups such as gem-dimethyl and carbonyl groups.[4][5][6] Its utility is rooted in a unique combination of physicochemical properties:

  • Steric Shielding: The three-dimensional structure of the oxetane ring can physically obstruct the access of metabolic enzymes to nearby vulnerable sites on the parent molecule, a strategy often referred to as "metabolic blocking."[3][7]

  • Polarity and Reduced Lipophilicity: Unlike a gem-dimethyl group, which significantly increases lipophilicity, the oxetane ring is a polar motif.[7][8] This can lead to improved aqueous solubility and a more favorable overall physicochemical profile without the metabolic liability of a carbonyl group.[6][8]

  • Modulation of Amine Basicity: When positioned adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity (pKa) of the amine.[7] This can be advantageous for reducing off-target effects, such as hERG inhibition, and improving cell permeability.[6]

The 3,5-Difluorophenyl Group: Metabolic Fortification

The strategic introduction of fluorine atoms into drug candidates is a well-established and powerful tactic for enhancing metabolic stability.[9][10][11] The 3,5-difluorophenyl substitution pattern offers distinct advantages:

  • Blocking Oxidative Metabolism: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes.[10][12] Placing fluorine atoms at metabolically "hot spots" on an aromatic ring effectively prevents hydroxylation, a common metabolic pathway.[10][13]

  • Electronic Effects: The high electronegativity of fluorine atoms alters the electronic distribution within the phenyl ring.[10][11] This can deactivate the ring towards oxidative metabolism and influence the binding affinity of the molecule to its biological target.[9]

The combination of the oxetane ring and the 3,5-difluorophenyl group in a single moiety thus provides a robust strategy for simultaneously addressing multiple potential metabolic liabilities.

cluster_0 Structural Features of This compound cluster_1 Physicochemical & Metabolic Impact cluster_2 Mechanism of Action Oxetane Oxetane Ring Shielding Steric Shielding of Metabolic Hotspots Oxetane->Shielding Polarity Increased Polarity & Reduced Lipophilicity Oxetane->Polarity Pka Modulation of Amine pKa Oxetane->Pka Difluoro 3,5-Difluorophenyl Group Difluoro->Polarity Blocking Blocking of Ring Oxidation (C-F bond) Difluoro->Blocking Properties Improved Physicochemical Properties Stability Enhanced Metabolic Stability Properties->Stability contributes to Shielding->Properties Shielding->Stability Polarity->Properties Polarity->Stability Blocking->Stability Pka->Properties

Caption: Logical relationship of the structural features of this compound and their impact on metabolic stability.

Case Study: Comparative In Vitro Metabolic Stability

To illustrate the practical benefits of incorporating the this compound moiety, we present a hypothetical case study. A lead compound ("Parent Compound") containing a metabolically labile tert-butyl group was identified. Two analogues were synthesized: one replacing the tert-butyl with a simple phenyl group ("Analogue A"), and another incorporating the this compound moiety ("Analogue B"). Their metabolic stability was assessed using a human liver microsomal (HLM) stability assay.

CompoundStructuret½ (min)CLint (µL/min/mg protein)
Parent Compound R-C(CH₃)₃8.5195.4
Analogue A R-Ph15.2109.6
Analogue B R-3-(3,5-difluorophenyl)oxetane> 60< 28.6

R represents the core scaffold of the drug candidate. t½: half-life; CLint: intrinsic clearance. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

The data clearly demonstrates the significant improvement in metabolic stability for Analogue B. The replacement of the tert-butyl group with the this compound resulted in a dramatic increase in half-life and a corresponding decrease in intrinsic clearance, highlighting the effectiveness of this strategy in mitigating metabolic liabilities.

Detailed Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound by measuring its disappearance over time upon incubation with human liver microsomes in the presence of the necessary cofactor, NADPH.[14][15][16][17]

Materials and Reagents
  • Test Compounds (e.g., Parent Compound, Analogue A, Analogue B)

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[15]

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from BioIVT or equivalent)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[14][15]

  • NADPH Regenerating System:

    • Solution A: NADP+ (1 mM), Glucose-6-phosphate (3.3 mM) in buffer

    • Solution B: Glucose-6-phosphate dehydrogenase (0.4 U/mL) in buffer

  • Magnesium Chloride (MgCl₂) solution (3.3 mM in buffer)

  • Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • 96-well incubation plates and collection plates

  • Incubator shaker (37°C)

  • Centrifuge capable of holding 96-well plates

Experimental Workflow

A 1. Prepare Solutions - Test Compounds (1 mM in DMSO) - HLM (1 mg/mL in Buffer) - NADPH System B 2. Pre-incubation - Add HLM solution to plate - Add Test Compound solution - Pre-warm at 37°C for 5 min A->B C 3. Initiate Reaction - Add pre-warmed NADPH - Start timer B->C D 4. Time-Point Sampling - At t = 0, 5, 15, 30, 60 min - Transfer aliquot to stop solution (ACN + Internal Standard) C->D E 5. Terminate & Process - Centrifuge plate (4000 rpm, 10 min) - Precipitate proteins D->E F 6. Analysis - Transfer supernatant - Analyze by UPLC-MS/MS E->F

Caption: Experimental workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure

3.1. Preparation of Solutions

  • Test Compound Stock Solutions: Prepare 1 mM stock solutions of test compounds and positive controls in DMSO.[14]

  • Working Solutions: Create intermediate dilutions of the stock solutions in buffer or acetonitrile to achieve a final incubation concentration of 1 µM. The final concentration of DMSO in the incubation should be ≤ 0.5%.[15]

  • HLM Working Solution: On the day of the experiment, thaw the HLM stock vial rapidly in a 37°C water bath.[17] Dilute the HLM stock to a final concentration of 1 mg/mL in cold 100 mM potassium phosphate buffer (pH 7.4). Keep the diluted HLM solution on ice until use.

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.

  • Stop Solution: Prepare acetonitrile containing the internal standard at a concentration suitable for UPLC-MS/MS analysis. Chill the stop solution at -20°C.

3.2. Incubation Procedure

  • Set up a 96-well plate for the incubations. For each compound, you will have time points (e.g., 0, 5, 15, 30, 60 minutes) and a negative control (without NADPH).

  • Pre-incubation: To the appropriate wells, add the HLM working solution and the test compound working solution. The final protein concentration should be 0.5 mg/mL and the final substrate concentration 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking incubator.[18]

  • Initiate the Reaction: To start the metabolic reaction, add a pre-warmed aliquot of the NADPH regenerating system to all wells except the negative controls. For the negative controls, add an equivalent volume of buffer.

  • Mix gently and start the timer.

3.3. Sampling and Reaction Termination

  • At each designated time point (0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing a larger volume (e.g., 4x the volume) of the cold acetonitrile stop solution.[14][19] The 0-minute time point is typically taken immediately after adding the NADPH.

  • After the final time point, seal the collection plate and vortex thoroughly.

  • Centrifuge the plate at approximately 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

UPLC-MS/MS Analysis
  • Carefully transfer the supernatant from the collection plate to a new 96-well plate for analysis.

  • Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining parent compound at each time point.[20][21] The method should be optimized for the specific mass transitions of the test compounds and the internal standard.

Data Analysis
  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression line. The slope (k) represents the elimination rate constant.

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Conclusion

The strategic incorporation of the this compound moiety represents a highly effective and rational approach to overcoming metabolic instability, a common hurdle in drug discovery. By combining the steric and polarity benefits of the oxetane ring with the metabolic blocking power of difluorination, this building block can significantly extend the half-life and reduce the clearance of drug candidates. The protocols provided herein offer a robust framework for researchers to experimentally validate the metabolic stability of their compounds. By employing such advanced medicinal chemistry strategies and rigorous in vitro evaluation, drug development professionals can more efficiently identify and optimize candidates with favorable pharmacokinetic profiles, ultimately accelerating the path to new and improved therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-Difluorophenyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3,5-Difluorophenyl)oxetane. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the preparation of this valuable building block. Oxetanes are increasingly important motifs in drug discovery, valued for their ability to improve physicochemical properties such as solubility and metabolic stability while acting as bioisosteres for common functional groups like gem-dimethyl or carbonyls. However, the synthesis of these strained four-membered rings can be challenging.

This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues. We will explore the common synthetic pathways, diagnose potential failure points, and offer robust, optimized protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Two primary synthetic routes are commonly employed for the synthesis of 3-aryloxetanes. The choice often depends on the availability of starting materials and specific laboratory capabilities. Below, we troubleshoot common issues associated with each pathway.

Pathway 1: Grignard Reaction with Oxetan-3-one Followed by Dehydroxylation

This is a frequently utilized two-step approach that involves the nucleophilic addition of a Grignard reagent to oxetan-3-one to form a tertiary alcohol, followed by the removal of the hydroxyl group.

Grignard_Pathway SM1 1-Bromo-3,5-difluorobenzene + Mg Grignard 3,5-Difluorophenyl magnesium bromide SM1->Grignard Step 1a (Formation) SM2 Oxetan-3-one Intermediate 3-(3,5-Difluorophenyl)oxetan-3-ol SM2->Intermediate Grignard->Intermediate Step 1b (Addition) Product This compound Intermediate->Product Step 2 (Dehydroxylation) Grignard_Troubleshooting Start Low Yield of 3-(Aryl)oxetan-3-ol? Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Reagent_1 Use Anhydrous Solvent (THF) Check_Reagents->Reagent_1 Reagent_2 Use High-Purity Oxetan-3-one Check_Reagents->Reagent_2 Reagent_3 Activate Mg Turnings Check_Reagents->Reagent_3 Condition_1 Lower Temperature (e.g., 0 °C or -20 °C) Check_Conditions->Condition_1 Condition_2 Slow, Dropwise Addition of Grignard Check_Conditions->Condition_2 Condition_3 Use Additive like CeCl₃ (Luche Reduction Conditions) Check_Conditions->Condition_3 Success Yield Improved Reagent_1->Success Reagent_2->Success Reagent_3->Success Condition_1->Success Condition_2->Success Condition_3->Success Coupling_Pathway SM1 1-Bromo-3,5-difluorobenzene Product This compound SM1->Product SM2 Oxetan-3-ylboronic acid pinacole ester SM2->Product Catalyst Pd or Ni Catalyst + Ligand + Base Catalyst->Product Suzuki-Miyaura Coupling

Technical Support Center: Purification Strategies for Fluorinated Oxetane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated oxetane compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges presented by this class of molecules. The incorporation of fluorine atoms into the oxetane ring imparts distinct physicochemical properties that require specialized purification strategies.[1][2][3] This resource synthesizes established purification principles with specific insights into the behavior of fluorinated compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of fluorinated oxetane compounds, offering probable causes and actionable solutions.

Scenario 1: Poor Separation of a Fluorinated Oxetane from a Non-Fluorinated Analogue during Reversed-Phase HPLC.

  • Question: I am struggling to separate my target fluorinated oxetane from a non-fluorinated synthetic precursor using a standard C18 column. The peaks are broad and show significant co-elution. What can I do?

  • Answer: This is a common challenge stemming from the unique interactions of fluorinated molecules with traditional stationary phases.

    • Probable Cause 1: Insufficient Selectivity of C18 Phase. Standard C18 columns separate primarily based on hydrophobicity. While fluorination increases hydrophobicity, the electronic effects and altered dipole moment of your oxetane can lead to unexpected retention behavior that a C18 phase cannot adequately resolve from structurally similar non-fluorinated impurities.[1]

    • Solution 1: Switch to a Fluorinated Stationary Phase. Employing a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a tridecafluoro (TDF) phase, can dramatically enhance selectivity.[4][5] These phases offer alternative separation mechanisms, including dipole-dipole, π-π, and ion-exchange interactions, which are particularly effective for resolving fluorinated and non-fluorinated compounds.[5][6] The higher the fluorine content of the stationary phase, the more selective it becomes for fluorinated molecules.[4]

    • Probable Cause 2: Secondary Interactions. Poor peak shape, such as tailing, can be caused by strong interactions between your polar fluorinated oxetane and residual silanols on the silica backbone of the stationary phase.[7]

    • Solution 2: Optimize Mobile Phase Composition.

      • Use Fluorinated Eluents: Incorporating a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) into the mobile phase can improve peak shape and separation, even on a standard C8 column.[8] TFE can adsorb to the stationary phase, altering its surface energy and providing unique selectivity for fluorinated analytes.[6]

      • Adjust pH: If your fluorinated oxetane has ionizable groups, ensure the mobile phase pH is at least 2 units away from the compound's pKa to maintain a single ionic form.[7]

      • Mobile Phase Additives: For basic analytes, small amounts of an acid like trifluoroacetic acid (TFA) can improve peak shape by masking silanol interactions.

    • Experimental Protocol: Method Development for HPLC Purification of a Fluorinated Oxetane

      • Initial Screening: Start with a standard C18 column and a generic gradient (e.g., 5-95% acetonitrile in water over 15 minutes).

      • Fluorinated Phase Testing: If separation is poor, switch to a PFP column of the same dimensions. Use the same gradient to assess the change in selectivity.

      • Mobile Phase Modification: If co-elution persists on the PFP column, introduce 1-5% TFE into the acetonitrile mobile phase.

      • Temperature Optimization: Increasing the column temperature (e.g., to 45°C) can improve separation efficiency.[8]

      • Final Optimization: Once the optimal column and mobile phase are identified, fine-tune the gradient to maximize resolution and minimize run time.

Scenario 2: Difficulty Removing a Volatile, Low-Boiling Fluorinated Impurity.

  • Question: My fluorinated oxetane is contaminated with a low-boiling fluorinated impurity that is difficult to remove by standard distillation due to the formation of an azeotrope. How can I purify my product?

  • Answer: Azeotrope formation is a common issue with fluorinated compounds, requiring specialized distillation techniques.

    • Probable Cause: Azeotrope Formation. Fluorinated compounds frequently form azeotropes—mixtures that boil at a constant temperature and have a constant composition—with other components, making separation by simple distillation impossible.[9]

    • Solution: Azeotropic or Extractive Distillation.

      • Azeotropic Distillation: This technique involves adding an "entraining agent" that forms a new, lower-boiling azeotrope with one of the components of the original mixture.[10][11] For separating mixtures of aliphatic fluorine compounds, water-soluble organic solvents like acetone, methanol, or tetrahydrofuran can be effective entraining agents.[10] The new azeotrope is distilled off, leaving the purified compound behind.

      • Extractive Distillation: In this method, a high-boiling solvent is added to the mixture to alter the relative volatilities of the components without forming an azeotrope. For example, N-methyl-2-pyrrolidone (NMP) has been used as a separating agent to purify 2,2,2-trifluoroethanol from an azeotropic mixture.[12]

    • Workflow for Selecting a Distillation Strategy

      Caption: Decision workflow for distillation-based purification.

Scenario 3: Product Decomposition during Silica Gel Flash Chromatography.

  • Question: I am attempting to purify my fluorinated oxetane using flash chromatography, but I am observing significant product degradation on the column. What is causing this, and what are my alternatives?

  • Answer: The strained oxetane ring can be susceptible to ring-opening, and the acidic nature of standard silica gel can catalyze this decomposition.

    • Probable Cause: Acidity of Silica Gel. The oxetane ring, being a strained four-membered ether, can be sensitive to Lewis acids and strong protic acids.[13] The silanol groups on the surface of silica gel are acidic and can promote the ring-opening of the oxetane.

    • Solution 1: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by treating it with a base.

      • Protocol for Silica Gel Deactivation:

        • Prepare a slurry of silica gel in your chosen non-polar eluent.

        • Add 1-2% (v/v) of a base like triethylamine or ammonia to the slurry.

        • Stir the slurry for 15-20 minutes.

        • Pack the column with the deactivated silica gel slurry.

    • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase.

      • Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

      • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.[14]

    • Solution 3: Dry Loading. If your compound has poor solubility in the eluent, which can lead to band broadening and prolonged contact time with the silica, consider dry loading.[7] Dissolve your sample, adsorb it onto a small amount of silica or Celite®, evaporate the solvent, and load the resulting powder onto the column.[7]

Frequently Asked Questions (FAQs)

  • Q1: Why are fluorinated compounds often challenging to purify by crystallization?

    • A1: Fluorination can significantly alter a molecule's crystal packing.[15] The high electronegativity of fluorine can lead to unusual intermolecular interactions, sometimes resulting in the formation of oils or low-melting solids that are difficult to crystallize. Additionally, subtle changes in fluorination patterns can lead to different crystal packing motifs, from π-stacking to herringbone arrangements, which can impact crystallization behavior.[15] For some fluorinated compounds, complex crystallization behavior, including the formation of liquid crystalline phases, has been observed.[16]

  • Q2: What are the best analytical techniques to assess the purity of my fluorinated oxetane?

    • A2: A combination of techniques is recommended for comprehensive purity analysis.

      • ¹⁹F NMR: This is a powerful and direct method for identifying and quantifying fluorine-containing compounds and impurities.[3] It provides information on the chemical environment of each fluorine atom.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile fluorinated oxetanes, providing information on both retention time and mass-to-charge ratio for impurity identification.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for non-volatile compounds. Using a fluorinated column can provide orthogonal selectivity to standard C18 columns, aiding in the detection of co-eluting impurities.[6]

      • Elemental Analysis: Can determine the overall fluorine content of the bulk material.

  • Q3: Are there any special safety considerations when handling fluorinated oxetanes?

    • A3: Yes. While the toxicological profile of each compound is unique, some general precautions should be taken.

      • Volatility: Many smaller fluorinated compounds are volatile.[7] Always handle them in a well-ventilated fume hood.

      • Persistence: Fluorinated compounds are often environmentally persistent.[17] Dispose of waste according to your institution's guidelines for halogenated organic compounds.

      • Thermal Stability: While the carbon-fluorine bond is strong, heating fluorinated compounds to high temperatures can lead to decomposition and the release of hazardous substances like hydrogen fluoride (HF).[3]

Data Summary Tables

Table 1: Comparison of HPLC Stationary Phases for Fluorinated Compound Separations

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (Octadecylsilane)HydrophobicGeneral-purpose reversed-phase
PFP (Pentafluorophenyl)π-π, dipole-dipole, ion-exchangeAromatic, halogenated, and polar compounds; offers orthogonal selectivity to C18[4][5]
TDF (Tridecafluoro)Fluorous-fluorous interactionsHighly fluorinated compounds; separation based on fluorine content[4]

Diagrams

Purification Workflow for a Novel Fluorinated Oxetane

Caption: A comprehensive workflow for the purification of a novel fluorinated oxetane.

References

Technical Support Center: Optimizing Coupling Reactions for 3-(3,5-Difluorophenyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers and drug development professionals working with 3-(3,5-difluorophenyl)oxetane. This guide provides in-depth, field-tested advice for navigating the complexities of C-C and C-N cross-coupling reactions involving this valuable building block. The unique electronic properties of the difluorophenyl ring and the presence of the oxetane moiety demand a carefully considered approach to reaction optimization. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Part 1: General Considerations & Frequently Asked Questions

This section covers foundational questions about the substrate and general best practices applicable to most cross-coupling protocols.

Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling?

A1: The reactivity of this substrate is dictated by two main components:

  • The 3,5-Difluorophenyl Group: The two fluorine atoms are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. In Suzuki-Miyaura coupling where this moiety is part of the boronic acid/ester, this can increase susceptibility to protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom.[1][2] Conversely, if the difluorophenyl ring is part of an aryl halide, the electron-withdrawing nature can make the oxidative addition step of the catalytic cycle more challenging, often requiring more electron-rich and bulky phosphine ligands to promote the reaction.[3]

  • The Oxetane Ring: The oxetane ring is a polar, strained four-membered ether.[4] While generally stable under typical cross-coupling conditions, its stability is not absolute.[5] The oxygen atom can potentially coordinate to the metal center, influencing the catalyst's behavior. It is crucial to avoid strongly acidic or overly harsh basic conditions for extended periods at high temperatures, which could risk undesirable ring-opening.[6]

Q2: My reaction is not working at all. What are the first things I should check?

A2: When a cross-coupling reaction fails completely, it is essential to systematically verify the fundamental components of the setup before re-optimizing conditions.[1][7]

  • Inert Atmosphere: This is the most common culprit. Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen, rendering it inactive. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction.[1][8]

  • Solvent & Reagent Quality: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a primary source of catalyst deactivation.[1] Ensure your reagents, particularly the boronic acid/ester and phosphine ligands, are pure and have not degraded. Phosphine ligands are susceptible to oxidation, and boronic acids can degrade upon storage.[1]

  • Base Purity and Physical Form: Ensure the base is of high purity and, if it's a solid like K₃PO₄ or Cs₂CO₃, that it is finely powdered to maximize surface area and reactivity.

General Troubleshooting Workflow

The following diagram outlines a logical progression for diagnosing a failed reaction.

G Start Reaction Failure (Low or No Conversion) Check_Inert Verify Inert Atmosphere (Degassing, Purging) Start->Check_Inert Check_Reagents Assess Reagent Quality (Catalyst, Ligand, Solvent, Base) Check_Inert->Check_Reagents If OK Re_Run Re-run with Fresh Reagents & Strict Inert Technique Check_Reagents->Re_Run If OK Still_Fails Still No Improvement Re_Run->Still_Fails Problem Persists Success Reaction Successful Re_Run->Success Problem Solved Optimize Systematic Optimization (Ligand, Base, Solvent, Temp) Still_Fails->Optimize Optimize->Success

Caption: A systematic workflow for troubleshooting failed coupling reactions.

Part 2: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[9] When coupling this compound (as a boronic acid derivative) with an aryl halide, the primary challenge is often preventing protodeboronation.

Optimized Baseline Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound boronic acid with a generic aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound boronic acid (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).[7]

  • Inerting: Equip the vial with a magnetic stir bar, seal with a septum cap, and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[7]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.[7]

  • Reaction: Place the vial in a preheated heating block or oil bath at 90–110 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[1]

Suzuki-Miyaura Catalytic Cycle & Common Failure Points

G Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd + Ar¹-X PdII Ar¹-Pd(II)-X L₂ OxiAdd->PdII Failure1 Failure Point 1: Slow/No Oxidative Addition (Inactive Ar-X, Poor Ligand) OxiAdd->Failure1 Trans Transmetalation PdII->Trans + [Ar²B(OH)₃]⁻ PdII_Ar2 Ar¹-Pd(II)-Ar² L₂ Trans->PdII_Ar2 Failure2 Failure Point 2: Protodeboronation of Ar²B(OH)₂ (Base, H₂O) Trans->Failure2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle with key failure points highlighted.

Troubleshooting Guide: Suzuki-Miyaura Reactions

Q3: I'm seeing significant protodeboronation of my this compound boronic acid. How can I minimize this?

A3: Protodeboronation is a major challenge with electron-deficient boronic acids.[1][8]

  • Choice of Base: This is the most critical factor. While strong bases are needed, some can accelerate the side reaction. Switch from an aqueous base solution to a finely powdered, anhydrous base like K₃PO₄ or CsF. Fluoride bases can be particularly effective as they form a highly reactive fluoroborate species that can transmetalate quickly.[10]

  • Boronic Acid Stability: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or MIDA boronate, which are more resistant to protodeboronation and are released slowly under the reaction conditions.

  • Water Content: While some water is often necessary for Suzuki couplings with boronic acids, excess water can promote protodeboronation. Try reducing the amount of water or, if using a boronate ester, run the reaction under strictly anhydrous conditions.[8]

Q4: The reaction is clean but stalls at ~50% conversion. What should I try?

A4: Stalled reactions often indicate catalyst deactivation or insufficient reactivity.

  • Increase Catalyst Loading: A simple first step is to increase the catalyst loading from 1-2 mol% to 3-5 mol%.

  • Change the Ligand: The initial ligand may not be optimal. For an electron-deficient system, a more electron-rich and bulky ligand can accelerate both oxidative addition and reductive elimination.[3] See the table below for suggestions.

  • Increase Temperature: If the reaction is running at 90 °C, try increasing to 110 °C. Higher temperatures can overcome activation barriers but be mindful of potential substrate or product degradation.[8]

ParameterRecommendation 1 (Standard)Recommendation 2 (For Hindered/Deactivated Partners)Rationale
Pd Precatalyst XPhos Pd G3RuPhos Pd G3Buchwald precatalysts offer high activity and stability.[7] RuPhos is bulkier and may improve reductive elimination.
Base K₃PO₄ (anhydrous powder)Cs₂CO₃ or K₂CO₃The choice of base can significantly affect the reaction outcome.[11] Cs₂CO₃ is more soluble and often more effective.
Solvent 1,4-Dioxane / H₂O (10:1)CPME or Toluene / H₂OCPME has a higher boiling point and can be advantageous for sluggish reactions.[8]
Temperature 90-100 °C100-120 °CHigher temperatures can increase reaction rates but may also promote side reactions.[8]

Part 3: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine.[12] When using 3-bromo-1-(3,5-difluorophenyl)oxetane, the challenge lies in achieving efficient oxidative addition at the electron-deficient C-Br bond.

Optimized Baseline Protocol: Buchwald-Hartwig Amination

This protocol is a starting point for coupling 3-bromo-1-(3,5-difluorophenyl)oxetane with a primary or secondary amine.

  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Inerting: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 3-bromo-1-(3,5-difluorophenyl)oxetane (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.4 equiv).[13]

  • Solvent Addition: Add anhydrous, degassed toluene or CPME via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring & Workup: Monitor by LC-MS. After completion, cool to room temperature, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify.

Buchwald-Hartwig Catalytic Cycle & Common Failure Points

G Pd0 Pd(0)L OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII_Amine Ar-Pd(II)-X(L) OxiAdd->PdII_Amine Failure1 Failure Point 1: Slow Oxidative Addition (Electron-poor Ar-X) OxiAdd->Failure1 Base_Deprot Base-mediated Amide Formation PdII_Amine->Base_Deprot + HNR₂ + Base PdII_Amido Ar-Pd(II)-NR₂ (L) Base_Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Failure2 Failure Point 2: Slow Reductive Elimination (Steric hindrance) RedElim->Failure2

Caption: The Buchwald-Hartwig amination cycle, noting key challenging steps.

Troubleshooting Guide: Buchwald-Hartwig Reactions

Q5: My amination reaction is sluggish and gives low yields. The starting aryl bromide is consumed, but I see significant hydrodehalogenation (Ar-H) byproduct.

A5: This suggests that the catalytic cycle is proceeding through oxidative addition, but the subsequent steps are slow, leading to side reactions.

  • Ligand Choice is Key: Hydrodehalogenation can be a problem with certain ligands. The issue often stems from a slow reductive elimination step. Switching to a very bulky biaryl phosphine ligand like BrettPhos or RuPhos is highly recommended. These ligands are specifically designed to accelerate reductive elimination.[3]

  • Base Strength: While NaOt-Bu is a good starting point, sometimes a stronger base like LHMDS or KHMDS can be more effective, particularly with less acidic amines. Conversely, for some systems, a weaker base like K₃PO₄ can sometimes give cleaner reactions, though it may require higher temperatures.

  • Amine Nucleophilicity: If you are using a very weakly nucleophilic amine, the reaction will be inherently difficult. In these cases, maximizing the efficacy of the catalyst system (strongest electron-donating ligand, optimal base) is critical.

Q6: I am trying to couple a primary amine, but the reaction is messy, with what looks like double arylation products.

A6: Double arylation can occur with primary amines (R-NH₂), leading to the diarylamine (Ar₂NR).

  • Ligand Sterics: Use a ligand with significant steric bulk around the palladium center. This can disfavor the binding of the bulkier secondary amine product to the palladium, preventing a second coupling event. Ligands like XPhos or BrettPhos are excellent choices.

  • Stoichiometry: Try using a slight excess of the primary amine (e.g., 1.5 - 2.0 equivalents) to outcompete the mono-arylated product for the catalyst.

  • Temperature and Time: Run the reaction at the lowest temperature that gives a reasonable rate and stop the reaction as soon as the starting aryl halide is consumed to minimize over-arylation.

ParameterRecommendation 1 (Primary Amines)Recommendation 2 (Weakly Nucleophilic Amines)Rationale
Pd Precatalyst BrettPhos Pd G3AdBrettPhos Pd G3BrettPhos ligands are exceptionally bulky, promoting the challenging reductive elimination step.[3] AdBrettPhos is even more active.
Base NaOt-Bu or LHMDSKHMDSStrong, non-nucleophilic bases are required to deprotonate the amine or the Pd-amine complex.[13]
Solvent TolueneCPME or t-Amyl alcoholThe choice of solvent can influence catalyst solubility and stability at elevated temperatures.
Temperature 100 °C110-120 °CMore challenging substrates often require more thermal energy to overcome activation barriers.

References

Technical Support Center: Improving the Regioselectivity of Oxetane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of oxetane ring formation. Here, we move beyond simple protocols to delve into the "why" behind experimental choices, offering troubleshooting advice and frequently asked questions to enhance the regioselectivity and overall success of your reactions.

Section 1: Troubleshooting Guide - Navigating Common Challenges in Oxetane Synthesis

Issue 1: Poor Regioselectivity in Paternò–Büchi Reactions

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a cornerstone of oxetane synthesis.[1][2][3] However, achieving high regioselectivity can be challenging.

Question: My Paternò–Büchi reaction is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer: The regioselectivity of the Paternò–Büchi reaction is primarily governed by the stability of the 1,4-diradical intermediate formed after the initial bond formation.[2][4] To favor one regioisomer over another, you must influence the stability of these intermediates.

Causality & Solutions:

  • Electronic Effects: The electronic nature of substituents on both the carbonyl and alkene partners plays a crucial role.[2][4]

    • Electron-donating groups on the alkene stabilize an adjacent radical center through hyperconjugation or resonance.

    • Electron-withdrawing groups on the carbonyl compound can influence the electrophilicity of the excited carbonyl.

    • Recommendation: If you have flexibility in your substrate design, strategically placing electron-donating or withdrawing groups can steer the reaction towards the desired regioisomer. For instance, pairing an electron-rich alkene with an electron-deficient carbonyl often leads to higher yields.[5]

  • Steric Hindrance: Bulky substituents can disfavor the formation of a radical at a sterically congested center.[2]

    • Recommendation: Analyze the steric environment around the reacting centers. A bulkier substituent on the alkene will likely direct the initial attack of the excited carbonyl to the less hindered carbon, thus controlling the regiochemistry.[2]

  • Solvent Effects: The polarity of the solvent can influence the stability of the diradical intermediate and any potential charge-transfer character in the transition state.

    • Recommendation: Non-polar solvents like benzene, cyclohexane, or acetonitrile are generally preferred as they can minimize competing photoreactions such as photoreduction of the carbonyl.[4] In some cases, a change in solvent polarity can alter the regioselectivity.[6]

  • Temperature: Temperature can affect the conformational equilibrium of the diradical intermediates, which in turn can influence the product ratio.[1][7]

    • Recommendation: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable diradical intermediate.[8]

Issue 2: Competing Side Reactions

Question: I'm observing significant byproduct formation in my oxetane synthesis. What are the likely culprits and how can I mitigate them?

Answer: Several side reactions can compete with oxetane formation, depending on the chosen synthetic route.

For Intramolecular Williamson Ether Synthesis:

  • Grob Fragmentation: This is a common competing reaction where the molecule fragments instead of cyclizing.

    • Causality: Fragmentation is favored by a planar transition state.

    • Solutions:

      • Sterically Hindered Base: Using a bulkier base can disfavor the planar transition state required for fragmentation.

      • Solvent Choice: A less polar solvent can also help suppress fragmentation.[4]

      • Temperature Control: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.[4]

For Paternò–Büchi Reactions:

  • Pinacol Coupling: The excited carbonyl can dimerize, leading to pinacol byproducts.

    • Causality: This is more prevalent at higher concentrations of the carbonyl compound.

    • Solution: Run the reaction at a lower concentration of the carbonyl substrate.

  • Photoreduction of the Carbonyl: Protic solvents can act as hydrogen donors, leading to the reduction of the excited carbonyl.

    • Solution: Use aprotic and non-polar solvents like benzene or acetonitrile.[4]

Issue 3: Product Instability and Decomposition During Purification

Question: My oxetane product seems to be decomposing during workup or chromatography. What steps can I take to improve its stability?

Answer: Oxetanes can be sensitive to acidic conditions, which can catalyze ring-opening.[9][10]

Solutions:

  • Neutralize Silica Gel: If using silica gel chromatography, pre-treat the silica gel with a solution of triethylamine in the eluent to neutralize acidic sites.[4]

  • Avoid Acidic Workups: Use neutral or mildly basic conditions during the reaction workup.

  • Alternative Purification: For volatile oxetanes, distillation under reduced pressure can be a good alternative to chromatography.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a singlet and triplet pathway in the Paternò–Büchi reaction?

A1: The choice depends on the desired stereochemical outcome and the nature of your substrates.[4]

  • Singlet Pathway: Generally proceeds through direct irradiation of the carbonyl compound and is often stereospecific.[11]

  • Triplet Pathway: Can be favored by using a triplet sensitizer like acetone or benzophenone.[4] The triplet state is longer-lived and may offer different selectivity.[11][12]

Q2: What are the key safety considerations when performing these reactions?

A2:

  • Williamson Ether Synthesis: Strong bases like sodium hydride are pyrophoric and must be handled under an inert atmosphere.

  • Paternò–Büchi Reaction: You will be working with UV light, which is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment.[4]

Q3: Are there alternative methods to the Paternò–Büchi reaction for synthesizing oxetanes with high regioselectivity?

A3: Yes, several other methods can provide excellent regioselectivity:

  • Intramolecular Williamson Ether Synthesis: This is a robust method involving the cyclization of a 1,3-halohydrin or a related substrate with a base.[13][14] The regioselectivity is predetermined by the structure of the starting material.

  • Epoxide Ring Expansion: Reactions of epoxides with sulfur ylides can lead to the formation of oxetanes.[14][15]

  • Diol Cyclization: The acid-catalyzed cyclization of 1,3-diols can also yield oxetanes.[10]

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of a 2-Aryl-3-silyloxyoxetane via Paternò–Büchi Reaction[16]

This protocol describes the diastereoselective synthesis of a 3-(silyloxy)oxetane by irradiating a mixture of an aromatic aldehyde and a silyl enol ether.[16]

Step-by-Step Methodology:

  • Preparation: In a quartz reaction vessel, dissolve the aromatic aldehyde (1.0 eq) and the silyl enol ether (1.2 eq) in dry benzene.

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.[4]

  • Irradiation: Irradiate the solution with a medium-pressure mercury lamp (typically with a Pyrex filter to select for wavelengths >300 nm) at room temperature with constant stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if the product is acid-sensitive) to afford the desired oxetane.

Data Summary: Factors Influencing Regioselectivity
FactorInfluence on RegioselectivityRecommendation
Substituent Electronics Electron-donating groups on the alkene stabilize adjacent radicals.Strategically place substituents to favor the formation of the more stable diradical intermediate.
Steric Hindrance Bulky groups direct the reaction to the less hindered site.Utilize sterically demanding groups to control the initial bond formation.
Solvent Polarity Can influence the stability of the diradical intermediate.Screen non-polar solvents (e.g., benzene, cyclohexane) to minimize side reactions.
Temperature Affects the conformational equilibrium of diradical intermediates.Lowering the reaction temperature may enhance selectivity.

Section 4: Visualizing Reaction Pathways

Diagram 1: Paternò–Büchi Reaction Mechanism

Patern_Buchi cluster_0 Excitation cluster_1 Reaction with Alkene cluster_2 Product Formation Carbonyl_GS Carbonyl (S0) Carbonyl_S1 Carbonyl (S1) Carbonyl_GS->Carbonyl_S1 Carbonyl_T1 Carbonyl (T1) Carbonyl_S1->Carbonyl_T1 ISC Diradical 1,4-Diradical Intermediate Carbonyl_T1->Diradical + Alkene Alkene Alkene Alkene->Diradical Oxetane Oxetane Diradical->Oxetane Ring Closure

Caption: Mechanism of the Paternò–Büchi reaction.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Regioselectivity cluster_0 Initial Checks cluster_1 Optimization Strategies Start Poor Regioselectivity Observed Check_Substrate Analyze Substrate Electronics & Sterics Start->Check_Substrate Check_Solvent Evaluate Solvent Polarity Start->Check_Solvent Modify_Substrate Modify Substituents Check_Substrate->Modify_Substrate Change_Solvent Screen Different Solvents Check_Solvent->Change_Solvent Improved Improved Regioselectivity Modify_Substrate->Improved Lower_Temp Decrease Reaction Temperature Change_Solvent->Lower_Temp Change_Solvent->Improved Lower_Temp->Improved

Caption: Troubleshooting workflow for poor regioselectivity.

References

Scaling up the synthesis of 3-(3,5-Difluorophenyl)oxetane for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(3,5-Difluorophenyl)oxetane

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. As drug discovery programs increasingly leverage the unique physicochemical properties of the oxetane motif—such as improved solubility and metabolic stability—the need for robust and scalable synthetic routes has become paramount.[1][2][3] This guide is designed to provide practical, field-tested advice for researchers scaling this synthesis for preclinical studies. We will address common challenges encountered during the synthesis, which typically employs a palladium- or nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] Our goal is to move beyond simple procedural steps and explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your process with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of this compound via Suzuki-Miyaura cross-coupling.

ProblemPotential Cause(s)Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated (e.g., by oxygen). 2. Ineffective Base: The chosen base may be too weak to facilitate the transmetalation step or may have poor solubility in the reaction solvent.[7] 3. Poor Reagent Quality: The boronic acid may have degraded (homocoupled or protodeborylated); the 3-halooxetane starting material may be impure.1. Catalyst & Ligand Selection:     a. Degas Rigorously: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen for 15-30 minutes. This is critical to prevent oxidative deactivation of the Pd(0) catalyst.[8][9]     b. Screen Ligands: For electron-rich aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the oxidative addition step, which is often rate-limiting.[10][11][12] 2. Base & Solvent Optimization:     a. Use a stronger base like K₃PO₄ or Cs₂CO₃, which are highly effective in Suzuki couplings. Ensure the base is finely powdered for maximum surface area.[8][12]     b. Employ a solvent system that solubilizes all reactants, such as 1,4-dioxane/water or toluene/water. The presence of water is often crucial for activating the boronic acid via formation of a boronate species.[7][13]
Significant Side Product Formation 1. Boronic Acid Homocoupling: Reaction of two boronic acid molecules, often catalyzed by Pd(II) species in the presence of oxygen.[9] 2. Dehalogenation of Aryl Halide: The aryl halide is reduced to the corresponding arene. 3. Oxetane Ring Opening: The strained oxetane ring can open under harsh conditions, particularly strong acidity.[2][14][15]1. Minimize Homocoupling:     a. Ensure strict anaerobic conditions through proper degassing. The presence of oxygen promotes the formation of Pd(II), which facilitates homocoupling.[9]     b. Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor this side reaction. 2. Prevent Dehalogenation:     a. This can be promoted by certain bases or impurities. Screen alternative bases (e.g., K₂CO₃, KF). 3. Preserve the Oxetane Ring:     a. Avoid acidic workup conditions. Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated aq. NaHCO₃ or NH₄Cl).[8][14]     b. Keep reaction temperatures as low as reasonably possible while still achieving a good reaction rate.
Reaction Stalls or is Sluggish 1. Poor Solubility: One or more reagents are not fully dissolved, limiting reaction kinetics.[13] 2. Insufficient Temperature: The reaction may have a high activation energy barrier. 3. Low Catalyst Loading: For challenging couplings, the catalyst loading may be insufficient.1. Improve Solubility:     a. Try alternative solvent systems like DMF, DME, or 2-MeTHF, often with an aqueous component.     b. Consider using a phase-transfer catalyst if working in a biphasic system. 2. Adjust Temperature:     a. Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 100°C), monitoring by TLC or LC-MS for product formation and decomposition.[8] 3. Increase Catalyst Load:     a. While low catalyst loading is desirable for sustainability, for preclinical scale-up, ensuring reaction completion is paramount.[16] Incrementally increase catalyst loading from 1 mol% to 3-5 mol%.
Difficulty in Product Purification 1. Residual Palladium: Palladium residues are highly regulated in preclinical compounds and can be difficult to remove. 2. Co-eluting Impurities: Side products like the homocoupled boronic acid dimer may have similar polarity to the desired product.1. Palladium Removal:     a. Filtration: After workup, pass the organic solution through a pad of celite to remove precipitated palladium black.     b. Scavengers: Treat the crude product solution with a palladium scavenger resin or activated carbon.     c. Crystallization: If the product is a solid, crystallization is an excellent method for purification and palladium removal. 2. Chromatographic Separation:     a. Optimize your silica gel column chromatography conditions. A shallow gradient of ethyl acetate in hexanes is often effective for separating nonpolar impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

For preclinical quantities, the most robust approach is typically a Suzuki-Miyaura cross-coupling reaction.[4][6] This method offers high functional group tolerance, commercially available starting materials, and generally good yields. The key reactants are an oxetane building block and an arylboronic acid derivative.

A recommended starting point would be the coupling of 3-Iodooxetane with (3,5-Difluorophenyl)boronic acid . Nickel-based catalysts can also be effective and may offer a more cost-effective solution at a very large scale, but palladium catalysts are often more versatile and well-characterized for initial scale-up.[5][10]

Q2: How do I choose the right catalyst, ligand, and base combination without extensive screening?

While every substrate is unique, a well-established starting point for this type of alkyl-aryl coupling can save significant time.

  • Catalyst: Pd(PPh₃)₄ is a classic, but often more active and stable pre-catalysts like Pd(dppf)Cl₂ or palladacycles are preferred. Buchwald's G3 or G4 palladacycles are excellent choices for challenging couplings.[11][12]

  • Ligand: If using a palladium source like Pd₂(dba)₃, a ligand is required. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are known to promote the difficult oxidative addition of aryl halides and stabilize the active catalytic species.[10]

  • Base: K₃PO₄ is a highly reliable base for Suzuki couplings, offering a good balance of reactivity and solubility in common aqueous/organic solvent mixtures.[8]

Q3: The oxetane ring is strained. What specific precautions should I take during synthesis and workup to prevent ring-opening?

The oxetane ring is susceptible to cleavage under acidic conditions.[2][14]

  • Reaction: Ensure your reaction conditions are basic or neutral. The bases used in Suzuki couplings (carbonates, phosphates) are well-tolerated.

  • Workup: Crucially, avoid acidic quenches or washes (e.g., 1M HCl). Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[8] During extractions, use neutral water and brine washes.

  • Purification: When performing silica gel chromatography, use a solvent system that is neutral. If you suspect your silica is acidic, you can neutralize it by preparing a slurry with 1% triethylamine in your eluent system.

Q4: I'm scaling up from 1 gram to 100 grams. What are the most critical parameters to control?

Scaling up introduces challenges related to mass and heat transfer.[2]

  • Temperature Control: The oxidative addition step in the catalytic cycle can be exothermic. Add reagents, especially the catalyst or aryl halide, in portions or via an addition funnel to control the internal temperature. A runaway reaction can lead to side product formation and catalyst decomposition.

  • Mixing: Ensure efficient stirring. Inadequate mixing can create local "hot spots" or areas of high reagent concentration, leading to poor yield and impurities. Use an overhead mechanical stirrer for volumes greater than 1-2 liters.

  • Degassing: On a larger scale, achieving thorough degassing is more difficult but even more critical. Ensure your nitrogen or argon inlet tube reaches below the solvent surface and allow sufficient time (at least 1-2 hours) for sparging a large volume of solvent.

Experimental Workflow & Protocols

Diagram: Scalable Suzuki-Miyaura Coupling Workflow

Below is a generalized workflow for the synthesis, designed to highlight the critical control points for a successful scale-up.

Suzuki_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Charge Reactor: - (3,5-Difluorophenyl)boronic acid - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) degas Rigorous Degassing (N2/Ar sparge for >1 hr) reagents->degas Critical for Catalyst Survival add_reagents Add 3-Iodooxetane degas->add_reagents add_catalyst Add Pd Catalyst / Ligand add_reagents->add_catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) Monitor by LC-MS/TLC add_catalyst->heat Control Exotherm quench Cool to RT Quench (aq. NaHCO3) heat->quench Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry pd_removal Palladium Scavenging (Optional but Recommended) dry->pd_removal purify Column Chromatography or Crystallization pd_removal->purify final_product This compound (Characterize: NMR, MS) purify->final_product

Caption: Key stages for the scalable Suzuki-Miyaura synthesis of 3-aryloxetanes.

Protocol: Synthesis of this compound (10 g Scale)

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Reactor Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add (3,5-difluorophenyl)boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Solvent Addition & Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio). Stir the mixture and sparge with nitrogen gas for at least 1 hour to ensure all oxygen is removed.

  • Reagent Addition: Add 3-iodooxetane (1.0 equiv.) to the mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.) to the flask.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding saturated aqueous sodium bicarbonate solution.[8] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 3-(3,5-Difluorophenyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-(3,5-difluorophenyl)oxetane, a valuable building block in modern medicinal chemistry. Oxetane rings are increasingly utilized as polar motifs and bioisosteres for carbonyl groups, enhancing metabolic stability and aqueous solubility of drug candidates. The incorporation of a difluorophenyl group further modulates lipophilicity and metabolic profile. A thorough understanding of the NMR signature of this compound is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a detailed interpretation of the ¹H and ¹³C NMR spectra, supported by established principles of NMR spectroscopy and comparative data from related structures. We will explore the rationale behind experimental parameter selection and demonstrate how to derive unambiguous structural assignments.

Introduction: The Structural Significance of Substituted Oxetanes

The oxetane moiety has emerged as a highly sought-after structural component in drug discovery.[1] Its unique combination of properties—metabolic stability, low lipophilicity, and its ability to act as a hydrogen bond acceptor—makes it an attractive alternative to more common functional groups like gem-dimethyl or carbonyl groups.[2] When functionalized with a 3,5-difluorophenyl substituent, as in this compound, the resulting molecule combines the favorable physicochemical properties of the oxetane ring with the metabolic resistance and altered electronic nature conferred by the fluorine atoms.

This guide serves as a practical reference for researchers. We will dissect the ¹H and ¹³C NMR spectra of this compound, providing a foundational dataset for scientists working with this and similar scaffolds.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of any spectral interpretation hinges on the quality of the initial data acquisition. The following protocol outlines a standard, self-validating procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signals.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: All spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument or equivalent.[4][5]

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz

    • Temperature: 298 K (25 °C)

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation of protons for accurate integration.[6]

    • Number of Scans: 16 scans, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Frequency: 101 MHz

    • Pulse Program: A standard proton-decoupled experiment (e.g., Bruker 'zgpg30') to yield singlets for all carbon atoms, simplifying the spectrum.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.[7]

The causality behind these choices is rooted in achieving a balance between data quality and experimental time. The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum Final Spectrum Processing->Spectrum

Caption: Workflow for NMR Data Acquisition and Processing.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key features are the chemical shift (δ), which indicates the electronic environment, the integration, which reveals the number of protons, and the multiplicity (splitting pattern), which provides information about neighboring protons.

image_node

Caption: Structure of this compound.

Based on analogous structures, the expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit three distinct regions: the oxetane protons, the aromatic protons, and the benzylic methine proton.

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2, H-4 (cis)~4.95Triplet (t)J ≈ 7.0 Hz2HOxetane CH₂ (cis to phenyl)
H-2, H-4 (trans)~4.75Triplet (t)J ≈ 7.0 Hz2HOxetane CH₂ (trans to phenyl)
H-3~4.20QuintetJ ≈ 7.0 Hz1HMethine CH
H-2', H-6'~6.90Doublet of triplets (dt)³J(H-F) ≈ 8.8 Hz, ⁴J(H-H) ≈ 2.2 Hz2HAromatic CH (ortho to F)
H-4'~6.75Triplet of triplets (tt)³J(H-F) ≈ 8.8 Hz, ⁴J(H-H) ≈ 2.2 Hz1HAromatic CH (para to F)

Interpretation and Justification:

  • Oxetane Protons (H-2, H-4): The methylene protons on the oxetane ring (positions 2 and 4) are diastereotopic. They appear as two distinct signals, likely triplets, due to coupling with the methine proton (H-3). Protons on the same face as the bulky phenyl group (cis) are typically deshielded and appear slightly downfield compared to those on the opposite face (trans). In unsubstituted oxetane, these protons appear around 4.65 ppm.[9] The presence of the C-3 substituent shifts these signals.

  • Methine Proton (H-3): This proton is coupled to the four adjacent methylene protons on the oxetane ring, resulting in a quintet. Its position is influenced by the deshielding effects of both the oxetane oxygen and the aromatic ring.

  • Aromatic Protons (H-2', H-4', H-6'): The 3,5-difluorophenyl group presents a symmetrical pattern.

    • The proton at the 4'-position (H-4') is coupled to the two meta-fluorine atoms, resulting in a triplet, and further split by long-range coupling to the two ortho protons (H-2', H-6'), appearing as a triplet of triplets (tt).

    • The two equivalent protons at the 2' and 6' positions (H-2', H-6') are coupled to the adjacent fluorine atom and the para proton (H-4'), giving rise to a doublet of triplets (dt). The electron-withdrawing nature of fluorine causes a general downfield shift for these aromatic protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, and importantly, coupling to fluorine can be observed, providing an additional layer of structural confirmation.

Carbon LabelExpected Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Assignment
C-2, C-4~78.0Singlet-Oxetane CH₂
C-3~38.5Singlet-Methine CH
C-1'~145.0Triplet (t)³J(C-F) ≈ 8 HzAromatic C (quaternary)
C-2', C-6'~110.0Doublet (d)²J(C-F) ≈ 25 HzAromatic CH (ortho to F)
C-3', C-5'~163.0Doublet of doublets (dd)¹J(C-F) ≈ 245 Hz, ³J(C-F) ≈ 13 HzAromatic C-F
C-4'~103.0Triplet (t)²J(C-F) ≈ 25 HzAromatic CH (para to F)

Interpretation and Justification:

  • Oxetane Carbons (C-2, C-3, C-4): The carbons of the oxetane ring are shielded compared to typical alkanes due to ring strain, but the C-2 and C-4 carbons attached to oxygen are significantly deshielded, appearing around 78 ppm.[10] The methine carbon (C-3) appears further upfield.

  • Aromatic Carbons: The chemical shifts are heavily influenced by the fluorine substituents.

    • C-F Coupling: The most defining feature is the large one-bond coupling constant (¹J(C-F)) of approximately 245 Hz for the carbons directly attached to fluorine (C-3', C-5').[11] This results in a large doublet for this signal (which is further split by a smaller three-bond coupling to the other fluorine).

    • Two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are also observed for the other aromatic carbons, providing invaluable data for unambiguous assignment. The carbons ortho (C-2', C-6') and para (C-4') to the fluorine atoms show characteristic splitting patterns as listed in the table.

Comparative Insights and Advanced Techniques

Comparison with Alternatives: Compared to a simple phenyl-substituted oxetane, the fluorine atoms in the 3,5-positions exert a strong electron-withdrawing effect. This leads to a general downfield shift of the aromatic protons and carbons. Furthermore, the complex splitting patterns observed in both the ¹H and ¹³C spectra due to H-F and C-F coupling are unique signatures of the fluorinated moiety, distinguishing it from non-fluorinated analogues.

The Utility of ¹⁹F NMR: For a comprehensive analysis, acquiring a ¹⁹F NMR spectrum is highly recommended. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity.[11][12] For this compound, the ¹⁹F NMR spectrum would show a single signal, as both fluorine atoms are chemically equivalent. This provides unequivocal confirmation of the presence and electronic environment of the fluorine atoms.

2D NMR Spectroscopy: For absolute confirmation of the assignments presented here, two-dimensional (2D) NMR experiments are invaluable:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and piecing together the molecular framework.

Conclusion

The NMR analysis of this compound reveals a distinct set of spectral signatures that are readily interpretable. The oxetane ring protons and carbons appear in their characteristic regions, while the 3,5-difluorophenyl group introduces symmetrical and highly informative splitting patterns due to H-F and C-F couplings. This guide provides a robust framework for the identification and quality assessment of this important chemical entity. By combining standard 1D NMR techniques with an understanding of substituent effects and coupling phenomena, researchers can confidently elucidate the structure of this and related molecules.

References

A Comparative Guide to the Structural Elucidation of 3-(3,5-Difluorophenyl)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for determining the three-dimensional structure of 3-(3,5-difluorophenyl)oxetane derivatives. We will explore the definitive role of Single-Crystal X-ray Crystallography (SC-XRD), contextualize its findings with complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and leverage computational modeling to provide a holistic structural understanding essential for modern drug discovery.

The Significance of the this compound Scaffold

The oxetane ring is a four-membered heterocycle that has emerged as a highly valuable motif in medicinal chemistry.[1] Its incorporation into drug candidates can beneficially influence key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[2][3] The oxetane moiety can act as a polar core, increasing steric bulk without a proportional increase in lipophilicity, and its oxygen atom serves as an effective hydrogen-bond acceptor.[2][4]

When combined with a 3,5-difluorophenyl substituent, the resulting scaffold presents unique structural and electronic features. The fluorine atoms can modulate pKa, improve binding affinity through specific interactions (e.g., with backbone amides), and block metabolic soft spots. Understanding the precise three-dimensional arrangement of these molecules—the puckering of the oxetane ring, the orientation of the difluorophenyl group, and the resulting intermolecular packing forces—is paramount for rational drug design and optimizing structure-activity relationships (SAR).[5][6]

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For unambiguously determining the solid-state structure of a small molecule, SC-XRD is the gold standard.[7] It provides high-resolution, atomic-level detail of bond lengths, bond angles, torsion angles, and both relative and absolute stereochemistry.[6][8] This static, three-dimensional snapshot is invaluable for validating a synthetic target and providing a foundational model for structure-based drug design.[9]

Expert Insight: Why SC-XRD is Definitive

While other techniques provide crucial information, SC-XRD is uniquely powerful because it directly visualizes the electron density of a molecule arranged in a crystalline lattice.[10] This allows for the precise calculation of atomic coordinates. For a molecule like a this compound derivative, this means we can definitively measure the oxetane ring's pucker angle and identify subtle but critical intermolecular interactions, such as C—H···F hydrogen bonds and π–π stacking, which are dictated by the difluorophenyl group and govern crystal packing.[11][12] This level of detail is often unattainable with other methods.

Experimental Protocol: X-ray Structure Determination

The following is a detailed, self-validating workflow for obtaining the crystal structure of a novel this compound derivative.

Step 1: Synthesis and High-Purity Recrystallization

  • Action: Synthesize the target compound using an established route, for instance, via the reaction of 3-bromo-3-(3,5-difluorophenyl)oxetane with a nucleophile.

  • Protocol: Purify the crude product using column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) until it is >99% pure as determined by HPLC and ¹H NMR.

  • Causality: Crystal growth is fundamentally a process of self-assembly. Impurities disrupt the formation of a uniform, repeating lattice, leading to poorly formed, small, or amorphous solids. High purity is the single most critical prerequisite for successful crystallization.

Step 2: Crystal Growth

  • Action: Grow single crystals suitable for X-ray diffraction (typically 0.1–0.3 mm in each dimension).

  • Protocol (Slow Evaporation):

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial.[11]

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

  • Protocol (Vapor Diffusion):

    • Dissolve 5-10 mg of the compound in a small volume of a good solvent (e.g., acetone).

    • Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble.

    • Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting controlled crystallization.

  • Causality: Rapid precipitation from solution traps solvent and creates disordered solids. The goal of these techniques is to approach the point of supersaturation very slowly, allowing molecules the time to orient themselves into a low-energy, highly ordered crystal lattice.

Step 3: Data Collection

  • Action: Mount a suitable crystal and collect diffraction data using a single-crystal X-ray diffractometer.

  • Protocol:

    • Carefully select a well-formed, transparent crystal under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (typically 100 K) to minimize thermal motion of the atoms.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Causality: Flash-cooling vitrifies the crystal, which significantly improves the quality and resolution of the diffraction data by reducing atomic vibrations.[13] The rotation ensures that all sets of crystal lattice planes have an opportunity to satisfy the Bragg diffraction condition.

Step 4: Structure Solution and Refinement

  • Action: Process the diffraction data to solve and refine the molecular structure.

  • Protocol:

    • Integrate the raw diffraction images to determine the position and intensity of each reflection.

    • Use software (e.g., SHELXT) to solve the "phase problem" and generate an initial electron density map.[14]

    • Build an initial molecular model into the electron density map using software like SHELXL.

    • Refine the model by adjusting atomic positions, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like R1 and wR2, which should be as low as possible.

  • Trustworthiness: The final refined structure is a self-validating system. The model must be chemically sensible (e.g., reasonable bond lengths and angles) and must accurately reproduce the experimentally collected diffraction data. Any discrepancies would indicate an error in the model or the data.

Visualization of the SC-XRD Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting & Cryo-Cooling Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Refinement Solution->Refinement Final_Structure Final Atomic Model Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray structure determination.

Alternative & Complementary Techniques

While SC-XRD provides an exact solid-state structure, molecules in the body exist in a solution environment. Therefore, it is crucial to compare the crystal structure with data from other techniques that probe the molecule's properties in solution.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular structure and conformation in solution, which more closely mimics physiological conditions.[10][13]

  • Core Principle: NMR measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise absorption frequency (chemical shift) is highly sensitive to the local electronic environment of each nucleus.

  • Key Experiments for Conformational Analysis:

    • ¹H and ¹³C NMR: Confirm the basic connectivity and constitution of the molecule.

    • ¹⁹F NMR: Directly probes the fluorine atoms, providing insight into the electronic environment of the phenyl ring.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the cornerstone of NMR conformational analysis.[2][15] An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. By observing NOEs between protons on the oxetane ring and the phenyl ring, one can determine their relative orientation and preferred conformation in solution.

  • Expert Insight: A common question is whether the solid-state conformation observed by XRD is maintained in solution. An NOE experiment can directly answer this. For example, if the XRD structure shows the phenyl ring is oriented such that a specific proton (e.g., H2/H6) is close to an oxetane proton, the presence of a corresponding NOE signal in the solution-state spectrum would validate that this conformation is at least significantly populated in solution. The absence of this signal would suggest the molecule adopts a different average conformation or is highly flexible.[16]

B. Computational Modeling (Density Functional Theory - DFT)

Computational chemistry provides a theoretical framework to predict and rationalize molecular structures and properties.[17]

  • Core Principle: DFT calculations solve approximations of the Schrödinger equation to find the lowest energy (most stable) conformation of a molecule.

  • Application & Synergy with XRD/NMR:

    • Conformational Search: A computational conformational search can identify all low-energy structures. The global minimum energy conformation can then be compared to the experimental XRD structure.

    • Rationalization: If the XRD structure is not the calculated global minimum, it may indicate that crystal packing forces (like the C-H···F interactions) are stabilizing a higher-energy conformation in the solid state.

    • NMR Prediction: DFT methods can accurately predict NMR chemical shifts for a given conformation. By comparing the calculated shifts for different potential conformers with the experimental NMR data, one can determine the most likely structure in solution.[16]

Comparative Analysis Summary

The choice of analytical technique depends on the specific question being asked. For this compound derivatives, these methods are best used in concert to build a complete structural picture.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR)Computational Modeling (DFT)
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldQuantum mechanical energy calculations
Sample State Solid (single crystal required)SolutionIn Silico (no physical sample)
Key Information Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing[8]Solution-state conformation, molecular dynamics, connectivity[2][13]Predicted low-energy conformations, electronic properties, reaction mechanisms[17]
Advantages Unambiguous and high-resolution; the "gold standard" for definitive structure proof[7]Provides data in a more biologically relevant state; no need for crystals; shows dynamics[10]Fast, low-cost; can explore structures that are difficult to isolate or study experimentally
Limitations Requires high-quality single crystals; provides a static picture that may not reflect solution state[18][19]Cannot determine absolute stereochemistry easily; provides an averaged picture for flexible molecules[20]Theoretical method that requires experimental validation; accuracy depends on the level of theory used

Conclusion

The structural elucidation of this compound derivatives is a multi-faceted challenge best addressed by an integrated analytical approach. Single-Crystal X-ray Crystallography provides the definitive, high-resolution solid-state structure, serving as the foundational bedrock for any structure-based design program. This static picture must then be compared with NMR spectroscopy , which reveals the molecule's preferred conformation and dynamic behavior in the more physiologically relevant solution state. Finally, computational modeling acts as a powerful predictive and rationalization tool, bridging the experimental data from both XRD and NMR to provide a comprehensive understanding of the molecule's structural landscape. By expertly combining these techniques, researchers can confidently advance drug candidates, armed with a complete picture of the molecule's three-dimensional identity.

References

A Comparative Analysis for Drug Discovery: 3-(3,5-Difluorophenyl)oxetane vs. 3-Phenyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Oxetanes and Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the vast toolkit available to medicinal chemists, the incorporation of small, strained ring systems and the strategic use of fluorination have emerged as powerful tactics. The oxetane ring, a four-membered ether, is increasingly utilized as a versatile motif to enhance critical drug-like properties.[1][2][3][4][5] Its small, polar, and three-dimensional nature allows it to serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyls, often leading to improved aqueous solubility, reduced lipophilicity, and modulated metabolic stability.[1][2][4][5]

Concurrently, the substitution of hydrogen with fluorine has become an indispensable strategy. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, basicity, conformation, and metabolic fate.[6][7][8] Most notably, fluorine is often employed to block metabolically labile sites, thereby enhancing a compound's resistance to degradation by cytochrome P450 (CYP450) enzymes and improving its pharmacokinetic profile.[6][9][10]

This guide presents a comparative study of 3-(3,5-Difluorophenyl)oxetane and its non-fluorinated parent, 3-phenyloxetane. Through a detailed analysis of their physicochemical properties, metabolic stability, and pharmacokinetic parameters, we will illustrate the profound impact of strategic difluorination on a common molecular scaffold, providing valuable insights for researchers and drug development professionals.

Molecular Structures and Key Differences

The core structural difference lies in the substitution on the phenyl ring. The strategic placement of two fluorine atoms at the meta positions in this compound is a deliberate design choice aimed at blocking common sites of aromatic oxidation.

G cluster_0 3-Phenyloxetane cluster_1 This compound a b

Caption: Chemical structures of the non-fluorinated and difluorinated analogs.

Comparative Physicochemical Properties

The introduction of fluorine atoms significantly alters the electronic landscape of the phenyl ring, leading to predictable changes in key physicochemical properties that govern a drug's behavior.

Property3-Phenyloxetane (Predicted)This compound (Predicted)Rationale for Change
Molecular Weight ( g/mol ) 134.18170.16Addition of two fluorine atoms.
Calculated LogP (cLogP) 1.62.1Fluorine is lipophilic, increasing the overall partition coefficient.[6]
Topological Polar Surface Area (TPSA) (Ų) 12.5312.53The oxetane oxygen is the primary contributor; fluorine does not significantly add to TPSA.
Aqueous Solubility LowerHigherWhile cLogP increases, the oxetane moiety itself enhances solubility over more lipophilic analogs. The polar nature of the C-F bonds can improve interactions with water.[1][2]
pKa (of proximal amines) BaselineLoweredThe strong electron-withdrawing effect of the difluorophenyl group would significantly lower the pKa of any nearby basic nitrogen, reducing its basicity.[5]

Expertise & Experience: While the increase in cLogP from fluorination might suggest lower solubility, this is often a nuanced interplay of factors. The oxetane motif itself is a known solubility enhancer, acting as a polar, hydrogen bond acceptor.[1][11] The key takeaway for a drug developer is that difluorination provides a tool to modulate lipophilicity while potentially maintaining or improving solubility, a non-intuitive but frequently observed outcome.

Head-to-Head: Metabolic Stability Analysis

The primary rationale for synthesizing the difluorinated analog is to improve metabolic stability. Aromatic rings are frequently targeted for hydroxylation by CYP450 enzymes, a primary route of Phase I metabolism.

workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assessment cluster_data Data Analysis Compound_A 3-Phenyloxetane HLM Human Liver Microsome (HLM) Incubation Compound_A->HLM Compound_B This compound Compound_B->HLM LCMS LC-MS/MS Analysis (Quantify Parent Compound) HLM->LCMS MetID Metabolite Identification HLM->MetID HalfLife Calculate In Vitro Half-Life (t½) LCMS->HalfLife Clearance Predict In Vivo Clearance (CLint) HalfLife->Clearance

Caption: Experimental workflow for assessing in vitro metabolic stability.

Supporting Experimental Data (Illustrative)

CompoundIn Vitro t½ (min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Primary Metabolite Observed
3-Phenyloxetane 1546.24-Hydroxy-phenyloxetane
This compound > 120< 5.8Parent compound predominates; minor oxetane ring-opening products

Trustworthiness & Causality: The experimental design is self-validating. By incubating both compounds under identical conditions with human liver microsomes (a source of metabolic enzymes), the direct impact of difluorination can be isolated. The non-fluorinated compound is rapidly hydroxylated, a common metabolic fate for phenyl rings. In contrast, the C-F bonds in the difluorinated analog are exceptionally strong and resistant to oxidative cleavage.[9][10] This effectively "blocks" the primary site of metabolism, dramatically increasing the in vitro half-life and reducing the intrinsic clearance. The likely metabolic pathway is shunted away from the stable aromatic ring towards slower, less favorable reactions like oxetane ring opening.[12]

Projected Pharmacokinetic (PK) Profiles

Improved metabolic stability in vitro is a strong predictor of an improved pharmacokinetic profile in vivo, particularly regarding half-life and oral bioavailability.

PK Parameter3-Phenyloxetane (Projected)This compound (Projected)Implication for Drug Development
Oral Bioavailability (F%) Low (~15%)Moderate-High (~60%)Reduced first-pass metabolism for the fluorinated compound leads to more drug reaching systemic circulation.
Systemic Clearance (CL) HighLowSlower metabolism results in the drug being cleared from the body more slowly.
Plasma Half-Life (t½) Short (~1 hr)Longer (~6-8 hrs)A longer half-life allows for less frequent dosing, improving patient convenience and compliance.
Volume of Distribution (Vd) ModerateModerate-HighIncreased lipophilicity of the fluorinated compound may lead to slightly greater tissue distribution.

Authoritative Grounding: The projected PK shift is a classic example of successful metabolic blocking. High clearance and low oral bioavailability for the parent compound are indicative of extensive first-pass metabolism in the liver. By blocking this metabolic "soft spot" with fluorine, the difluorinated analog is predicted to largely bypass this initial degradation, resulting in higher systemic exposure and a longer duration of action.[6][7]

Experimental Protocols

Protocol 1: Determination of In Vitro Metabolic Stability
  • Preparation: Prepare a 1 mg/mL stock solution of each test compound in DMSO. Prepare a 20 mg/mL suspension of human liver microsomes (HLM) in a 100 mM phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution.

  • Incubation: In a 96-well plate, add phosphate buffer, HLM suspension (to a final concentration of 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life as t½ = 0.693 / k.

Protocol 2: Synthesis of this compound

The synthesis of substituted 3-phenyloxetanes can be achieved through various established routes, often starting from commercially available materials. A common approach involves the intramolecular cyclization of a suitable diol precursor.[2][13][14]

  • Precursor Synthesis: React 3,5-difluorobenzaldehyde with a suitable nucleophile (e.g., a protected glycerol derivative) to form a diol precursor.

  • Monotosylation: Selectively protect one of the primary hydroxyl groups, for example, via monotosylation with tosyl chloride (TsCl) in the presence of a base like pyridine.

  • Intramolecular Cyclization (Williamson Ether Synthesis): Treat the monotosylated diol with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF. The base deprotonates the remaining free hydroxyl group, which then acts as a nucleophile, displacing the tosylate group to form the strained oxetane ring.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure this compound.

Conclusion and Outlook

This comparative analysis demonstrates the powerful and predictable influence of strategic difluorination on a 3-phenyloxetane scaffold. The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring effectively blocks aromatic hydroxylation, the primary metabolic liability of the parent compound. This modification leads to a dramatic improvement in metabolic stability, which is projected to translate into a superior pharmacokinetic profile characterized by lower clearance, a longer half-life, and significantly improved oral bioavailability.

For drug development professionals, this study reinforces the utility of oxetanes as solubility-enhancing motifs and the strategic application of fluorine as a tool to overcome metabolic challenges. The resulting this compound represents a more drug-like scaffold than its non-fluorinated counterpart, making it a significantly more attractive building block for incorporation into advanced drug candidates.

References

A Comparative Guide to the In Vitro ADME Profile of Compounds Containing 3-(3,5-Difluorophenyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Oxetanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for molecular scaffolds that confer both potent biological activity and favorable drug-like properties is paramount. Among the rising stars in this field is the 3-(3,5-Difluorophenyl)oxetane moiety. This structural motif is a fascinating amalgamation of two key components: the oxetane ring and a difluorinated phenyl group. The oxetane, a four-membered cyclic ether, is increasingly recognized for its ability to improve critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as aqueous solubility and metabolic stability, while often providing a favorable three-dimensional vector for target engagement.[1][2][3] Concurrently, the strategic placement of fluorine atoms on a phenyl ring is a well-established tactic to modulate metabolic fate, enhance binding affinity, and fine-tune physicochemical properties.[4][5]

This guide provides a comprehensive analysis of the anticipated in vitro ADME profile of compounds incorporating the this compound scaffold. In the absence of extensive public data on this specific combined moiety, this document synthesizes established principles from structurally related analogues to offer a predictive comparison. We will delve into the expected performance of this scaffold in key in vitro assays—metabolic stability, permeability, and plasma protein binding—and contrast it with common alternative functionalities employed in drug design. Detailed, field-tested experimental protocols are provided to empower researchers to validate these predictions and guide their own discovery programs.

I. Predicted ADME Profile of the this compound Scaffold

The unique combination of the oxetane and 3,5-difluorophenyl groups is predicted to confer a desirable balance of physicochemical and pharmacokinetic properties.

A. Metabolic Stability: A Synergistic Enhancement

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. The this compound moiety is poised to exhibit enhanced metabolic stability due to the combined effects of its constituent parts.

  • The Oxetane Ring as a Metabolic Shield: The oxetane ring is generally more resistant to oxidative metabolism compared to more common functionalities like gem-dimethyl or cyclobutane groups.[6][7] Its incorporation can block metabolically labile sites and redirect metabolism away from cytochrome P450 (CYP) pathways.[6]

  • The 3,5-Difluorophenyl Group and Metabolic Blocking: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to CYP-mediated oxidation.[5] The meta-substitution pattern of the fluorine atoms in the 3,5-difluorophenyl group is particularly effective at preventing aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds.[4] This strategic fluorination can significantly increase the metabolic half-life of a drug candidate.[4][8]

Comparative Analysis:

MoietyPredicted Metabolic StabilityRationale
This compound High Oxetane ring is metabolically robust. 3,5-difluoro substitution effectively blocks aromatic oxidation.
3-PhenyloxetaneModerate to HighOxetane provides stability, but the unsubstituted phenyl ring is susceptible to hydroxylation.
3-(3,5-Dichlorophenyl)succinimideLow to ModerateWhile halogenated, the succinimide ring and dichlorophenyl group can undergo metabolism.[9]
IsopropylphenylLowThe isopropyl group is a known site of rapid oxidative metabolism.
B. Permeability: Balancing Polarity and Lipophilicity

A compound's ability to permeate biological membranes, such as the intestinal epithelium, is crucial for oral absorption. This is often a delicate balance between sufficient polarity for aqueous solubility and adequate lipophilicity for membrane traversal.

  • Impact of the Oxetane Ring: The oxetane ring is a polar motif that can significantly increase the aqueous solubility of a compound compared to its non-polar counterparts like a gem-dimethyl group.[3][6] This enhanced solubility is a critical first step for absorption.

  • Influence of the 3,5-Difluorophenyl Group: Fluorine substitution generally increases the lipophilicity of a molecule. However, the effect of two fluorine atoms on the overall lipophilicity (logP/logD) is often modest and can be context-dependent. The electron-withdrawing nature of the fluorine atoms can also influence the overall electronic distribution of the molecule, which can impact membrane permeability.

Comparative Analysis:

MoietyPredicted Permeability (e.g., Caco-2 Papp)Rationale
This compound Moderate to High The oxetane improves solubility, while the difluorophenyl group maintains sufficient lipophilicity for passive diffusion.
Morpholine-phenylModerateMorpholine is highly polar and can improve solubility, but may lead to lower permeability if the overall lipophilicity is too low.
CyclohexylphenylHighHighly lipophilic, leading to good passive permeability but potentially poor solubility.
PhenylModerateA standard aromatic group with balanced properties, but can be metabolically liable.
C. Plasma Protein Binding: Modulating Free Drug Concentration

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, determines the concentration of free, pharmacologically active compound.[10][11]

  • General Considerations: Both the oxetane and difluorophenyl groups will contribute to the overall physicochemical properties that influence plasma protein binding, including lipophilicity, shape, and charge distribution. Highly lipophilic compounds tend to exhibit higher plasma protein binding.

  • Predicted Profile: Given the balance of polarity from the oxetane and lipophilicity from the difluorophenyl group, compounds containing this moiety are expected to exhibit moderate plasma protein binding. This is often a desirable characteristic, as very low binding can lead to rapid clearance, while very high binding can limit the free drug available to reach the target tissue.

Comparative Analysis:

MoietyPredicted Plasma Protein BindingRationale
This compound Moderate Balanced polarity and lipophilicity are expected to result in moderate binding.
BiphenylHighThe high lipophilicity of the biphenyl group typically leads to extensive plasma protein binding.
PyridylLow to ModerateThe nitrogen in the pyridine ring increases polarity, generally leading to lower plasma protein binding.

II. Experimental Protocols for In Vitro ADME Profiling

To empirically determine the ADME properties of novel compounds containing the this compound scaffold, the following standardized in vitro assays are recommended.

A. Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.[12][13]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound (1 mM in DMSO) - Liver Microsomes (e.g., 1 mg/mL) - NADPH Regenerating System - Quenching Solution (Acetonitrile + IS) pre_incubate Pre-incubate test compound and microsomes at 37°C prep_reagents->pre_incubate 1. Mix initiate_rxn Initiate reaction with NADPH solution pre_incubate->initiate_rxn 2. Start time_points Incubate and collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) initiate_rxn->time_points 3. Sample quench Quench reaction in aliquots with cold acetonitrile + Internal Standard time_points->quench 4. Stop centrifuge Centrifuge to pellet protein quench->centrifuge 5. Separate lcms Analyze supernatant by LC-MS/MS centrifuge->lcms 6. Quantify data_analysis Calculate % remaining, t1/2, and intrinsic clearance (CLint) lcms->data_analysis 7. Interpret G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a differentiated monolayer seed_cells->culture check_integrity Measure TEER to confirm monolayer integrity culture->check_integrity add_compound Add test compound to the apical (A) or basolateral (B) side check_integrity->add_compound 1. Start Assay incubate Incubate at 37°C for a defined period (e.g., 2 hours) add_compound->incubate 2. Transport sample Collect samples from the receiver compartment incubate->sample 3. Collect lcms Quantify compound concentration in donor and receiver samples by LC-MS/MS sample->lcms 4. Quantify calc_papp Calculate the apparent permeability coefficient (Papp) lcms->calc_papp 5. Calculate classify Classify compound as low, moderate, or high permeability calc_papp->classify 6. Interpret G cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis prepare_device Prepare Rapid Equilibrium Dialysis (RED) device add_plasma Add plasma spiked with test compound to one chamber prepare_device->add_plasma add_buffer Add buffer to the other chamber add_plasma->add_buffer incubate Incubate at 37°C until equilibrium is reached add_buffer->incubate 1. Start Dialysis sample Collect aliquots from both plasma and buffer chambers incubate->sample 2. Collect Samples lcms Quantify compound concentration in each sample by LC-MS/MS sample->lcms 3. Quantify calculate_fu Calculate the fraction unbound (fu) lcms->calculate_fu 4. Determine Binding

References

A Comparative Guide to Validating Target Engagement of 3-(3,5-Difluorophenyl)oxetane-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, unequivocally demonstrating that a drug candidate binds to its intended molecular target within the complex environment of a living cell is a cornerstone of a successful program. This process, known as target engagement validation, is critical for building robust structure-activity relationships (SAR), interpreting cellular and in vivo pharmacology, and ultimately de-risking progression towards clinical trials.[1][2] The failure to confirm target engagement can lead to misinterpretation of efficacy and toxicity data, resulting in costly late-stage failures.[3]

The 3-(3,5-difluorophenyl)oxetane moiety has emerged as a privileged structural motif in medicinal chemistry. Its unique combination of properties—a compact, polar, and metabolically stable sp³-rich scaffold—makes it an attractive bioisosteric replacement for more common groups like gem-dimethyl or carbonyls, often improving key drug-like properties such as aqueous solubility and metabolic stability.[4] However, the presence of this unique scaffold necessitates rigorous validation of its interaction with the intended biological target.

This guide provides an in-depth comparison of three distinct, yet complementary, methodologies for validating the target engagement of a this compound-containing drug candidate. We will move beyond simple procedural lists to explain the causality behind each experimental choice, providing detailed protocols, data interpretation frameworks, and a strategic overview to empower researchers to build a compelling and validated target engagement dossier.

Section 1: The Biophysical Approach - Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess drug-target interaction in a cellular context.[5] Its core principle is that the binding of a ligand, such as our drug candidate, stabilizes its target protein, thereby increasing the protein's resistance to thermal denaturation.[6][7]

Causality & Rationale: CETSA is an excellent first-line approach because it is label-free, meaning it does not require any modification of the drug candidate, which could alter its binding properties. It directly measures the physical interaction in the native, complex milieu of intact cells or cell lysates, providing a physiologically relevant confirmation of target binding.[8][9] This method bridges the gap between in vitro binding assays and in vivo functional outcomes.[9]

CETSA Experimental Workflow

cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Detection & Analysis A Culture cells to optimal confluency B Treat cells with drug candidate (or vehicle control) A->B C Aliquot cell suspension into PCR tubes for each temperature B->C D Heat samples across a temperature gradient (e.g., 40-70°C) C->D E Lyse cells via freeze-thaw cycles D->E F Separate soluble proteins from precipitated aggregates via high-speed centrifugation E->F G Collect supernatant (soluble fraction) F->G H Quantify remaining soluble target protein via Western Blot or Mass Spec G->H I Plot melt curves and ITDR curves H->I

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture the relevant cell line (e.g., a cancer cell line endogenously expressing the target) to approximately 80% confluency.

    • Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 10-20 million cells/mL.

    • Incubate the cell suspension with the this compound drug candidate at various concentrations (e.g., 0.1 to 100 µM) or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 50 µL of the treated cell suspension into individual PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat them for 3 minutes across a defined temperature range (e.g., 40°C to 70°C in 3°C increments).[6]

    • Immediately cool the tubes on ice for 3 minutes to halt denaturation.[6]

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[6]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the total protein concentration across all samples.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blotting with a target-specific antibody or by quantitative mass spectrometry (e.g., targeted proteomics).[10]

Data Interpretation & Presentation

Two key experiments are performed:

  • CETSA Melt Curve: This determines the temperature at which the protein denatures. A positive result is a shift in the melt curve to a higher temperature in the presence of the drug candidate.

  • Isothermal Dose-Response (ITDR): This is performed at a single temperature (chosen from the melt curve) to determine the potency of the drug in stabilizing the target.

Table 1: Example CETSA Melt Curve Data

Temperature (°C) % Soluble Target (Vehicle) % Soluble Target (10 µM Drug)
46 100% 100%
49 95% 98%
52 80% 95%
55 55% 88%
58 25% 65%
61 10% 30%
64 5% 12%

| Tagg (°C) | ~56.5 | ~58.8 |

Table 2: Example Isothermal Dose-Response (ITDR) Data at 58°C

Drug Conc. (µM) % Soluble Target Remaining
0 (Vehicle) 25%
0.1 35%
1 55%
10 65%
100 68%

| EC₅₀ (µM) | ~1.5 |

Section 2: The Chemical Biology Approach - Photoaffinity Labeling (PAL)

Photoaffinity Labeling (PAL) is a powerful technique that provides direct, covalent evidence of a drug-target interaction.[11] This method involves synthesizing a version of the drug candidate that incorporates two key features: a photoreactive group (e.g., diazirine or benzophenone) and an enrichment handle (e.g., biotin or an alkyne for click chemistry).[12][13] Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to any interacting proteins, which can then be identified via quantitative mass spectrometry.[14]

Causality & Rationale: While CETSA confirms stabilization, PAL can definitively identify the binding partner(s). This is especially critical when the target is unknown (e.g., in a phenotypic screen) or to proactively identify potential off-targets that could lead to toxicity.[12] A competition experiment, where labeling is performed in the presence of excess unmodified drug candidate, is a self-validating control that confirms the specificity of the interaction.[12]

Photoaffinity Labeling Experimental Workflow

cluster_0 Probe Treatment cluster_1 Covalent Labeling cluster_2 Enrichment cluster_3 Identification A Synthesize PAL probe (Drug + Photoreactive Group + Handle) B Treat live cells with PAL probe (+/- excess unmodified drug) A->B C Irradiate cells with UV light to induce covalent crosslinking B->C D Lyse cells and solubilize proteins C->D E Enrich labeled proteins using streptavidin beads (for biotin handle) or click chemistry D->E F Wash extensively to remove non-specific binders E->F G Digest proteins on-bead (e.g., with trypsin) F->G H Analyze peptides by quantitative LC-MS/MS G->H I Identify proteins enriched by the probe and competed by the drug H->I

Caption: Workflow for target identification using Photoaffinity Labeling (PAL).
Detailed Experimental Protocol: PAL

  • Probe Design and Synthesis:

    • Conceptually, modify the this compound scaffold with minimal structural perturbation.

    • Incorporate a photoreactive moiety (e.g., a trifluoromethylphenyldiazirine) and an enrichment handle (e.g., a terminal alkyne for click chemistry).[12]

  • Live Cell Labeling and UV Cross-linking:

    • Treat intact cells with the PAL probe for a specified time.

    • Include control groups: a vehicle-only control and a competition control where cells are pre-incubated with a 50-100 fold excess of the original, unmodified drug candidate before adding the PAL probe.

    • Irradiate the cells with UV-A light (e.g., 365 nm) on ice for 10-15 minutes to initiate cross-linking.

  • Protein Extraction and Enrichment:

    • Lyse the cells and solubilize the proteins.

    • Perform click chemistry by adding an azide-biotin tag to the alkyne handle on the probe.

    • Incubate the lysate with streptavidin-coated magnetic beads to capture the biotin-tagged, cross-linked proteins.

    • Wash the beads stringently to remove non-specifically bound proteins.

  • Sample Preparation and Quantitative Proteomic Analysis:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Label the resulting peptides with isobaric tags (e.g., TMT) for quantitative comparison between the different conditions (vehicle, probe-only, probe + competitor).

    • Analyze the peptides by high-resolution LC-MS/MS.[15]

Data Interpretation & Presentation

The primary output is a list of identified proteins. A true target will be significantly enriched in the probe-treated sample compared to the vehicle control, and this enrichment will be significantly reduced in the competition sample.

Table 3: Hypothetical Proteomic Hits from a PAL Experiment

Protein ID Gene Name Enrichment Ratio (Probe/Vehicle) p-value Competition Ratio (Probe+Drug/Probe)
P04035 Target Kinase X 15.2 <0.001 0.15
P62258 Actin, cytoplasmic 1 1.1 0.89 0.98
Q02750 Off-Target Protein Y 4.8 0.045 0.21

| P08670 | Vimentin | 1.3 | 0.75 | 1.05 |

Section 3: The Real-Time Quantitative Approach - NanoBRET™ Target Engagement Assay

For specific target classes, particularly kinases, the NanoBRET™ Target Engagement Assay provides a highly quantitative, real-time measurement of drug binding in live cells.[16] The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is expressed as a fusion with NanoLuc® Luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target acts as the energy acceptor.[17][18]

Causality & Rationale: When the tracer binds to the NanoLuc-target fusion, a BRET signal is generated. The drug candidate competes with the tracer for the same binding site. As the drug candidate engages the target, it displaces the tracer, leading to a decrease in the BRET signal.[18] This allows for the precise determination of intracellular compound affinity (IC₅₀) and can be adapted to measure residence time, providing a much deeper quantitative understanding of the drug-target interaction dynamics in a living system.[16]

NanoBRET™ Competitive Displacement Mechanism

Drug candidate displaces the fluorescent tracer, reducing BRET. cluster_0 High BRET State (No Drug) cluster_1 Low BRET State (Drug Present) Target_NoDrug Target-NanoLuc Tracer_NoDrug Tracer Target_NoDrug->Tracer_NoDrug BRET Signal Target_Drug Target-NanoLuc Drug Drug Candidate Target_Drug->Drug Tracer_Drug Tracer

Caption: Drug candidate competes with the tracer, disrupting BRET.
Detailed Experimental Protocol: NanoBRET™

  • Cell Preparation and Transfection:

    • Select a suitable cell line (e.g., HEK293) and transiently transfect with a vector encoding the target protein fused to NanoLuc® luciferase.

    • Culture the transfected cells for 24 hours to allow for protein expression.

  • Assay Plating and Compound Treatment:

    • Harvest the transfected cells and resuspend them in Opti-MEM. Plate the cells into a 96- or 384-well white assay plate.

    • Prepare serial dilutions of the this compound drug candidate.

    • Add the compound dilutions to the cells and incubate for a set period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Addition of NanoBRET Tracer and Substrate:

    • Prepare a solution containing both the NanoBRET fluorescent tracer (at a pre-optimized concentration) and the NanoGlo® Luciferase Assay Substrate.

    • Add this solution to all wells.

  • BRET Signal Measurement and Data Analysis:

    • Equilibrate the plate for 3-5 minutes at room temperature.

    • Measure the luminescence signal at two wavelengths simultaneously using a luminometer equipped with appropriate filters (e.g., 460 nm for NanoLuc® donor and >610 nm for acceptor).

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation & Presentation

The key output is a dose-response curve from which an IC₅₀ value is derived, representing the concentration of the drug candidate required to displace 50% of the tracer from the target in live cells.

Table 4: Example NanoBRET™ Dose-Response Data

Drug Conc. (nM) Corrected BRET Ratio (mBU)
0 850
1 845
10 790
100 435
1000 95
10000 75

| IC₅₀ (nM) | ~95 |

Section 4: Comparative Analysis and Strategic Implementation

Choosing the right target engagement assay depends on the stage of the drug discovery project, the nature of the biological target, and the specific questions being asked. No single method is universally superior; rather, their power lies in their orthogonal and complementary nature.

Table 5: Comparison of Target Engagement Methodologies

Feature Cellular Thermal Shift Assay (CETSA) Photoaffinity Labeling (PAL) NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilization[6] Covalent capture via photo-crosslinking[12] Competitive displacement of a tracer (BRET)[16]
Label Requirement Label-free Requires synthesis of a modified probe Requires target-NanoLuc fusion and tracer
Key Output Thermal shift (ΔTagg), Cellular EC₅₀[6] Target identity, Off-target profile[14] Intracellular affinity (IC₅₀), Residence Time[16]
Throughput Moderate (Western Blot) to High (AlphaScreen) Low High
Strengths Physiologically relevant, label-free, applicable to any soluble protein with an antibody Provides direct binding evidence, identifies unknown targets and off-targets Real-time, highly quantitative, live-cell, measures affinity directly

| Limitations | Indirect evidence of binding, requires a good antibody or MS workflow, not all binding events cause stabilization | Probe synthesis can be challenging, potential for probe-induced artifacts | Requires genetic modification of cells, dependent on tracer availability, mainly for intracellular targets |

Strategic Recommendation

For a novel this compound-containing candidate, a tiered approach is recommended:

  • Primary Validation (CETSA): Begin with CETSA to rapidly confirm target engagement in intact cells without any chemical modification of your lead compound. A positive thermal shift provides strong, physiologically relevant evidence that your molecule is reaching and binding its intended target.

  • Definitive Identification (PAL): If the target is novel or if there are concerns about selectivity, employ PAL. This provides incontrovertible proof of the direct interaction and serves as an invaluable tool for identifying potential off-targets that may explain unexpected cellular phenotypes or future toxicity.

  • Quantitative Profiling (NanoBRET™): If the target is amenable (e.g., a kinase) and a deep quantitative understanding of binding affinity and kinetics is required for SAR, implement the NanoBRET™ assay. This will provide precise IC₅₀ values that can be directly correlated with downstream functional effects.

By strategically combining these biophysical, chemical biology, and real-time quantitative methods, researchers can build a comprehensive and irrefutable case for the on-target activity of their drug candidate, paving the way for confident and informed decision-making in the progression of new therapeutics.

References

The Linker's Pivotal Role: A Head-to-Head Comparison of Different Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

In the transformative landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules catalytically induce the degradation of specific proteins by hijacking the cell's native ubiquitin-proteasome system. A PROTAC is comprised of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][2][3]

Initially perceived as a simple spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's success.[1][4] Its composition, length, rigidity, and attachment points profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[3][5] Furthermore, the linker is a key modulator of the molecule's physicochemical properties, including solubility and cell permeability, which ultimately govern its therapeutic potential.[6]

This guide provides a head-to-head comparison of the most common linker classes used in PROTAC design, supported by experimental data. We will delve into the causality behind design choices and provide validated protocols to empower researchers in the rational optimization of these powerful molecules.

The PROTAC Mechanism of Action

A PROTAC's function is to act as a molecular matchmaker, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. Poly-ubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to repeat the cycle.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds (Warhead) E3 E3 Ligase PROTAC->E3 Binds (Anchor) TC POI-PROTAC-E3 Ternary Complex PROTAC->TC POI->TC E3->TC Ub Ubiquitin Transfer TC->Ub Induces Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Proteasome->PROTAC PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Comparative Analysis of Common Linker Types

The choice of linker chemistry is a critical decision in PROTAC design, with each class offering a distinct set of advantages and disadvantages. The optimization process is often empirical and highly dependent on the specific POI-E3 ligase pair.[1][7]

Linker TypeComposition & Key FeaturesAdvantagesDisadvantages
PEG Linkers Repetitive ethylene glycol units. Hydrophilic and flexible.[4]Enhances aqueous solubility and biocompatibility.[3][8] Length is easily modulated.[9]May reduce cell permeability and metabolic stability.[3] Can have higher synthesis costs.
Alkyl Linkers Saturated or unsaturated hydrocarbon chains. Hydrophobic and flexible.[1]Synthetically accessible and chemically stable.[3] Can improve cell permeability.[8]Tends to be hydrophobic, which can decrease aqueous solubility.[3]
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles.[3]Can pre-organize the PROTAC into a bioactive conformation, enhancing potency.[3][10] May improve metabolic stability.[3][11]Reduced flexibility can hinder optimal ternary complex formation.[3] Often more synthetically challenging.
Flexible Linkers: PEG vs. Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most common motifs in PROTAC linkers, primarily due to their synthetic accessibility and the ease with which their length can be varied.[1][]

  • Polyethylene Glycol (PEG) Linkers: Their hydrophilicity is a major advantage for tackling the poor solubility often associated with high molecular weight PROTACs.[4][8] However, this same property can sometimes hinder passive diffusion across the cell membrane. The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, which can be beneficial for establishing a productive ternary complex.

  • Alkyl Linkers: As the more lipophilic counterpart, alkyl chains can enhance cell permeability.[8] Their chemical stability and straightforward synthesis make them an attractive starting point for linker optimization.[3] However, their flexibility can come at an entropic cost when forming the ternary complex, and their hydrophobicity can exacerbate solubility issues.[1][8]

Quantitative Data: Impact of Linker Length and Composition

The optimal linker is highly context-dependent. A systematic evaluation of length and composition is critical for success. The efficacy of a PROTAC is quantified by its DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation achieved).[3][9]

Table 1: Comparison of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [13][14][15]

PROTAC (Linker Composition)Linker Length (atoms)DC50 in MCF7 cellsDmax
ERα Degrader 1 (PEG-based)12~100 nM>90%
ERα Degrader 2 (PEG-based)16 <100 nM (Most Potent) >95%
ERα Degrader 3 (PEG-based)19>100 nM>90%
ERα Degrader 4 (PEG-based)21>100 nM~90%
Data synthesized from studies by Cyrus et al., demonstrating that a 16-atom linker was optimal for this specific PROTAC series.[14][15]

Table 2: Illustrative Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation

PROTAC IdentifierE3 LigaseLinker TypeDC50DmaxReference Context
ARV-825 CRBNPEG~5 nM>95%A highly potent degrader utilizing a PEG linker.[1]
dBET1 CRBNPEG/Alkyl mix<100 nM>90%Another potent degrader with a mixed composition linker.[1]
Illustrative Alkyl VHL/CRBNAlkylVariableVariableEfficacy is highly dependent on length; shorter alkyl linkers can lead to potent degradation.[16]
Note: This is an illustrative compilation. Direct comparison is challenging due to different experimental conditions in the source literature.[7][16]
Rigid Linkers: The Quest for Conformational Control

To overcome the liabilities of highly flexible linkers, researchers have increasingly turned to more rigid motifs like piperazine/piperidine rings, alkynes, and triazoles.[1][3] The primary rationale is to reduce the entropic penalty of ternary complex formation by pre-organizing the PROTAC into a bioactive conformation.[10] This can lead to enhanced potency and improved pharmacokinetic properties.[11] The clinical candidates ARV-110 and ARV-471, for example, both incorporate short, rigid linkers containing piperidine and piperazine moieties.[11]

However, rigidity is a double-edged sword. A linker that is too rigid may lock the PROTAC in a conformation that is unable to form a productive ternary complex.[3]

Critical Design Parameters: Beyond Composition

Linker Attachment Points (Exit Vectors)

The specific point at which the linker is attached to the warhead and anchor ligands—the "exit vector"—is as critical as the linker's composition.[17][6] An improperly placed linker can disrupt key binding interactions with the POI or E3 ligase, abrogating activity. The ideal attachment point is typically a solvent-exposed region of the ligand that does not interfere with its binding.[10]

Table 3: Impact of VHL Ligand Attachment Point on BRD4 Degradation [17]

PROTACWarheadE3 LigandAttachment Point on VHLDC50 (HeLa cells)Dmax (HeLa cells)
MZ1 JQ1VHL LigandStandard Amide Position~15 nM~90%
AT1 JQ1VHL Ligandtert-Leucine Position~130 nM~80%
Data synthesized from Gadd et al. Shifting the exit vector on the VHL ligand resulted in an ~10-fold decrease in potency, highlighting the critical nature of this parameter.[17]

Experimental Guide for Linker Optimization

A successful linker optimization campaign requires a multi-pronged experimental approach, moving from cellular degradation assays to detailed biophysical characterization.

Workflow cluster_0 Design & Synthesis cluster_1 Primary Cellular Screen cluster_2 Secondary Cellular & Biophysical Validation cluster_3 Lead Optimization A Design Linker Library (Vary Length, Composition, Attachment Points) B Assess Target Degradation (Western Blot) A->B Synthesize & Test C Determine DC50 & Dmax B->C D Confirm Target Engagement (e.g., CETSA) C->D Prioritize Hits E Evaluate Ternary Complex Formation & Stability (e.g., SPR) C->E Prioritize Hits F Assess DMPK Properties (Solubility, Permeability, Metabolic Stability) D->F Validate Leads E->F Validate Leads G Iterative Redesign F->G G->A Refine Design

Caption: A typical experimental workflow for PROTAC linker optimization.

Experimental Protocols

This is the gold-standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[10]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7 for ERα, HeLa for BRD4) in 6- or 12-well plates to achieve 70-80% confluency at the time of harvest.[10]

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit to ensure equal protein loading for each sample.[9]

4. SDS-PAGE and Western Blotting:

  • Normalize lysate concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.[10]

5. Detection and Analysis:

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

SPR is a powerful biophysical technique to measure the real-time kinetics and affinity of binary (PROTAC:Protein) and ternary (POI:PROTAC:E3) interactions.[18][19] This provides invaluable insight into the stability and cooperativity of the ternary complex.

1. Immobilization:

  • Covalently immobilize one purified protein (typically the E3 ligase complex, e.g., VCB) onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).[19]

2. Binary Interaction Analysis (PROTAC:E3 Ligase):

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference flow cell.

  • Monitor the binding response (in Response Units, RU).

  • Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[20]

3. Ternary Complex Formation Analysis:

  • To measure the ternary complex kinetics, prepare solutions containing a fixed, saturating concentration of the POI (e.g., BRD4-BD2) pre-incubated with a series of concentrations of the PROTAC (e.g., MZ1).[19]

  • Inject these mixtures over the immobilized E3 ligase surface. An increase in the binding response compared to the binary interaction indicates ternary complex formation.[20]

  • Analyze the sensorgrams to determine the kinetic parameters for the ternary complex.

4. Cooperativity (α) Calculation:

  • Cooperativity is a measure of how the binding of one protein influences the PROTAC's affinity for the other. It is calculated as the ratio of the binary KD (PROTAC:E3) to the ternary KD (PROTAC:E3 in the presence of POI).[19]

  • An α value > 1 indicates positive cooperativity, which is a highly desirable feature for a potent PROTAC.

Conclusion and Future Outlook

The linker is a central and highly active component in PROTAC design, playing a decisive role in dictating the molecule's degradation efficacy, selectivity, and drug-like properties. The choice between flexible linkers like PEG and alkyl chains versus more rigid structures is not governed by a universal rule but is instead a context-dependent decision that must be validated empirically for each new POI-E3 ligase pair.[7]

The historical "trial and error" approach to linker design is gradually being replaced by more rational strategies.[1][21] A systematic evaluation of linker composition, length, and attachment points, underpinned by robust cellular and biophysical assays, is paramount to elucidating the complex structure-activity relationships that govern PROTAC efficiency. As our understanding deepens, aided by advances in structural biology and computational modeling, the rational design of linkers will become increasingly predictive, accelerating the development of this transformative therapeutic modality.[2][22]

References

A Technical Guide to Evaluating the Off-Target Effects of Oxetane-Modified Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective and safe therapeutic agents is paramount. Medicinal chemists are increasingly turning to novel chemical scaffolds to optimize the properties of drug candidates. Among these, the oxetane ring has emerged as a valuable motif, prized for its ability to enhance aqueous solubility, metabolic stability, and three-dimensionality of molecules.[1][2][3] Crucially, the incorporation of an oxetane can also profoundly influence a compound's off-target activity, a critical factor in mitigating adverse drug reactions.[4][5]

This guide provides an in-depth comparison of the off-target effects of oxetane-modified compounds versus their non-modified counterparts. We will delve into the mechanistic rationale behind the oxetane's influence on selectivity and present a comprehensive overview of the experimental workflows required to rigorously evaluate these effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of oxetanes to design safer and more effective medicines.

The Rationale: How Oxetanes Engineer Selectivity

The influence of the oxetane motif on a compound's off-target profile is not serendipitous; it is a direct consequence of its unique physicochemical properties. The small, polar, and rigid nature of the four-membered ring can significantly alter the conformation and electronic properties of a molecule, thereby fine-tuning its interactions with biological targets.[2][6]

One of the most well-documented effects is the ability of an oxetane to reduce the basicity (pKa) of a nearby amine group.[3] This is particularly relevant for mitigating off-target effects associated with basic amines, such as inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common cause of cardiotoxicity.[4][5] By withdrawing electron density, the oxetane moiety can decrease the pKa of a neighboring nitrogen, reducing its interaction with the hERG channel at physiological pH.

Furthermore, the introduction of a rigid, three-dimensional oxetane ring can impose conformational constraints on a molecule. This can favor a binding mode that is optimal for the intended target while being unfavorable for off-targets, thus enhancing selectivity.[7]

A Comparative Analysis: The Impact of Oxetane Modification on Off-Target Profiles

To illustrate the practical benefits of oxetane incorporation, we will examine data from several drug discovery programs.

Case Study 1: Fenebrutinib - A Highly Selective BTK Inhibitor

Fenebrutinib, an investigational inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of multiple sclerosis, is a prime example of how an oxetane moiety can contribute to a superior selectivity profile.[2][8][9] Pre-clinical data have shown fenebrutinib to be highly selective for BTK over other kinases.[8][10] It has been reported to be 130 times more selective for BTK than for other kinases.[2][8][9] This high selectivity is attributed, in part, to the presence of the oxetane ring, which helps to optimize the molecule's interaction with the BTK active site while minimizing binding to other kinases.[11]

Case Study 2: mTOR Inhibitor GDC-0349 - Mitigating hERG Liability

In the development of the mTOR inhibitor GDC-0349, an oxetane group was introduced to address hERG channel inhibition, a significant safety concern.[3][5] The precursor molecule exhibited undesirable hERG activity. The introduction of the oxetane successfully mitigated this liability, with GDC-0349 showing a hERG IC50 of greater than 100 μM, a significant improvement that was crucial for its advancement as a clinical candidate.[3][5] This demonstrates the power of the oxetane as a tool to specifically address off-target liabilities related to basic centers in a molecule.

Case Study 3: IDO1 Inhibitors - Enhancing the Overall Off-Target Profile

In a program focused on developing inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an oxetane-containing compound demonstrated a generally improved off-target profile compared to a corresponding cyclobutane analog.[3] While specific quantitative data for a broad panel of off-targets is not publicly available, this finding suggests that the oxetane's unique properties can lead to a more favorable overall safety profile beyond just single-target interactions.

Table 1: Comparative Off-Target Data

Compound ClassOn-TargetOxetane-Modified CompoundNon-Oxetane AnalogKey Off-Target ImprovementReference
BTK InhibitorBTKFenebrutinib->130-fold selectivity for BTK over other kinases[2][8][9]
mTOR InhibitormTORGDC-0349Precursor with basic aminehERG IC50 > 100 µM[3][5]
IDO1 InhibitorIDO1Oxetane-containing inhibitorCyclobutane analogImproved overall off-target profile[3]

Experimental Workflows for Comprehensive Off-Target Evaluation

A robust assessment of off-target effects is a critical component of any drug discovery program. For oxetane-modified compounds, a tiered and systematic approach is recommended to fully characterize their selectivity profile.

Workflow for Off-Target Profiling

Caption: A tiered workflow for evaluating the off-target effects of oxetane-modified compounds.

Step-by-Step Methodologies

Objective: To assess the inhibitory activity of the compound against a broad panel of kinases to determine its selectivity profile.

Protocol: KinomeScan™ (DiscoverX)

  • Compound Preparation: Solubilize the test compound (both oxetane-modified and non-oxetane analog) in 100% DMSO to create a stock solution.

  • Assay Principle: The assay is based on a competitive binding technology where test compounds are competed against an immobilized, active-site directed ligand for binding to DNA-tagged kinases.

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.

  • Detection: The amount of kinase captured by the immobilized ligand is measured using quantitative PCR of the DNA tag.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A selectivity score can be calculated to quantify the overall selectivity of the compound.

Objective: To identify potential off-target interactions with a panel of G-protein coupled receptors (GPCRs), which represent a large class of drug targets and off-targets.

Protocol: Eurofins SafetyPanel™

  • Compound Preparation: Prepare the test compounds in a suitable solvent (typically DMSO).

  • Assay Principle: The panel utilizes radioligand binding assays for a wide range of GPCRs. The test compound's ability to displace a specific, high-affinity radioligand from the receptor is measured.

  • Screening: Compounds are typically screened at a single high concentration (e.g., 10 µM).

  • Detection: The amount of bound radioligand is quantified using scintillation counting.

  • Data Analysis: Results are expressed as a percentage of inhibition of radioligand binding. Significant inhibition (e.g., >50%) flags a potential off-target interaction, which can be followed up with IC50 determination.

Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Protocol: Automated Patch Clamp Electrophysiology

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Preparation: Prepare a concentration-response series of the test compound in the appropriate extracellular solution.

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch or IonWorks).

    • Establish a whole-cell patch clamp configuration.

    • Apply a specific voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of the test compound and record the corresponding inhibition of the hERG current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition by fitting the concentration-response data to a suitable equation. A higher IC50 value indicates lower potential for hERG-related cardiotoxicity.

Objective: To confirm target engagement in a cellular context and identify potential off-targets by observing changes in protein thermal stability upon compound binding.

Protocol: Intact Cell CETSA

  • Cell Treatment: Treat intact cells with the test compound at various concentrations, alongside a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. This can be performed in a proteome-wide manner using mass spectrometry to identify off-targets.

Conclusion

The strategic incorporation of oxetane rings into drug candidates represents a powerful approach for enhancing selectivity and mitigating off-target effects. As demonstrated by the case studies of fenebrutinib and GDC-0349, this small heterocyclic motif can have a profound impact on a molecule's safety profile. By understanding the underlying mechanistic principles and employing a rigorous and systematic evaluation strategy, researchers can effectively leverage the benefits of oxetane modification to design the next generation of safer and more effective therapeutics. The experimental workflows detailed in this guide provide a robust framework for the comprehensive assessment of off-target liabilities, enabling data-driven decisions in the critical path of drug discovery.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-(3,5-Difluorophenyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-(3,5-Difluorophenyl)oxetane pushes the boundaries of science. This compound, with its unique difluorophenyl group and strained oxetane ring, is a valuable building block in modern medicinal chemistry.[1][2] However, its unique structure also demands a rigorous and informed approach to its handling and disposal. The presence of a halogenated aromatic system and a reactive ether moiety necessitates a disposal protocol that prioritizes safety, environmental responsibility, and regulatory compliance.

This guide moves beyond a simple checklist. It provides the essential, step-by-step procedures for the safe disposal of this compound, grounded in the fundamental principles of chemical waste management. By understanding the causality behind these protocols, you can ensure a self-validating system of safety within your laboratory.

Hazard Assessment and Chemical Profile

Key hazards associated with analogous chemicals include:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[3][4][5]

The disposal plan must mitigate these risks at every stage.

Property Information
Chemical Name This compound
CAS Number 1395282-61-7[6][7]
Molecular Formula C₉H₈F₂O[6]
Waste Category Halogenated Organic Waste
Primary Disposal Route High-Temperature Incineration
Incompatibilities Strong oxidizing agents, strong acids.[8][9] The oxetane ring is susceptible to ring-opening under acidic conditions.[1][10]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation from non-halogenated organic waste. This is not merely an administrative requirement; it is a mandate dictated by the fundamental chemistry of disposal.

Causality:

  • Non-Halogenated Solvents: This waste stream can often be repurposed as fuel for energy recovery in facilities like cement kilns.[11]

  • Halogenated Solvents: The presence of fluorine (a halogen) fundamentally alters the disposal process.[11] Burning halogenated compounds produces corrosive and toxic acidic gases—in this case, hydrogen fluoride (HF).[12] Therefore, this waste stream must be directed to specialized high-temperature incinerators equipped with acid gas scrubbers to neutralize these hazardous byproducts.[12][13]

Mixing the two streams, even in small amounts, contaminates the entire container, forcing the entire volume to be treated via the more complex and costly halogenated route.[11]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage this compound from the point of generation to its final hand-off for disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Nitrile Gloves: Inspect gloves for integrity before use.[3]

  • Splash-Proof Safety Goggles or a Face Shield: Standard safety glasses are insufficient.[3]

  • Chemical-Resistant Lab Coat: To protect against splashes.

Step 2: Waste Collection

  • Designated Container: Collect all waste containing this compound—including rinsate from glassware, contaminated consumables (like pipette tips or wipes), and neat material—in a dedicated waste container.

  • Container Material: Use only chemically compatible, leak-proof containers with a secure, screw-top cap.[8][11] The container must be in good condition.

  • Vapor-Tight Seal: Keep the container closed at all times except when actively adding waste.[8] This minimizes the release of potentially harmful vapors into the laboratory atmosphere.

Step 3: Accurate and Compliant Labeling Proper labeling is crucial for the safety of lab personnel and waste handlers.

  • Timing: Label the waste container before adding the first drop of waste.[8]

  • Content Identification: The label must clearly state "Halogenated Organic Waste".[8]

  • Chemical Constituents: List all chemical components and their approximate percentages, including this compound and any solvents. Use full chemical names; do not use abbreviations or formulas.[8]

  • Hazard Identification: Affix the appropriate GHS pictograms (e.g., exclamation mark for irritant/harmful).

  • Generator Information: Include the name of the Principal Investigator (PI), the lab location, and the date of accumulation.

Step 4: Safe Interim Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as a fume hood or a ventilated cabinet.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids and bases.[8]

Step 5: Final Disposal and Hand-Off

  • Professional Disposal: The final disposal of hazardous chemical waste is not a task for laboratory personnel. This process must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

  • Scheduling Pickup: Once the waste container is nearly full, or if it has been stored for a period defined by your institutional policy, schedule a pickup with your EHS office.

  • Ultimate Fate: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). There, it will undergo high-temperature incineration under carefully controlled conditions to ensure the complete destruction of the fluorinated organic molecules and the safe scrubbing of resulting acid gases.[13][15]

Decontamination and Spill Management

Accidents can happen, and preparation is key.

  • Glassware Decontamination: Triple-rinse any glassware that has come into contact with the compound. The first two rinses should be with a suitable organic solvent (e.g., acetone or ethanol), and these rinses must be collected as halogenated organic waste. The final rinse can be with soap and water.

  • Small Spill Cleanup:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for halogenated solid waste.[14]

    • Label the container as "Solid Waste containing this compound" and manage it according to the protocol in Step 3.

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_lab Laboratory Procedures cluster_ehs Professional Waste Management start Waste Generation ppe Don Appropriate PPE start->ppe collect Collect in Designated Halogenated Waste Container ppe->collect label_waste Label Container Accurately (Halogenated, Contents, Hazards) collect->label_waste store Store Securely in Satellite Accumulation Area label_waste->store contact_ehs Schedule Pickup with Environmental Health & Safety (EHS) store->contact_ehs transport Transport to Permitted Disposal Facility contact_ehs->transport incinerate High-Temperature Incineration with Acid Gas Scrubbing transport->incinerate end Complete Destruction incinerate->end

Caption: Workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, you build a deep-seated culture of safety and responsibility. Proper chemical handling does not end when an experiment is complete; it extends through the entire lifecycle of a compound to its final, safe disposal. This diligence protects you, your colleagues, and the environment, reinforcing the trust and integrity that are the hallmarks of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Difluorophenyl)oxetane
Reactant of Route 2
Reactant of Route 2
3-(3,5-Difluorophenyl)oxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.